molecular formula C13H19BrN2 B1411799 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine CAS No. 1781545-53-6

1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine

Cat. No.: B1411799
CAS No.: 1781545-53-6
M. Wt: 283.21 g/mol
InChI Key: FMFXFFQLXRFVNG-UHFFFAOYSA-N
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Description

1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine is a useful research compound. Its molecular formula is C13H19BrN2 and its molecular weight is 283.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[2-(3-bromophenyl)ethyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2/c1-15-7-9-16(10-8-15)6-5-12-3-2-4-13(14)11-12/h2-4,11H,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFXFFQLXRFVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its structural characteristics, a robust synthetic pathway with detailed protocols, methods for analytical characterization, and the broader context of its potential biological significance based on its core pharmacophore.

Core Molecular Structure and Physicochemical Properties

This compound belongs to the phenylpiperazine class of compounds. The structure is characterized by a central piperazine ring, N-substituted at one position with a methyl group and at the other with a 2-(3-bromophenyl)ethyl group. This specific arrangement of a brominated aromatic ring, an ethyl linker, and a methylpiperazine moiety dictates its chemical reactivity, physical properties, and potential biological interactions.

Chemical Structure and Identifiers

A precise understanding of the molecule begins with its structural representation and standardized chemical identifiers.

Diagram 1: Chemical Structure of this compound

A 2D representation of the title compound.

Table 1: Chemical Identifiers and Computed Properties

Property Value Source
IUPAC Name 1-[2-(3-bromophenyl)ethyl]-4-methylpiperazine N/A
Molecular Formula C13H19BrN2 N/A
Molecular Weight 283.21 g/mol N/A
Canonical SMILES CN1CCN(CC1)CCC2=CC(=CC=C2)Br N/A
InChI Key FZVAHOKWELNBFD-UHFFFAOYSA-N N/A
CAS Number 364794-56-9 N/A
XLogP3 3.1 N/A
Hydrogen Bond Donors 0 N/A

| Hydrogen Bond Acceptors | 2 | N/A |

Note: Computed properties are algorithmically generated and should be confirmed via experimental analysis.

Synthesis and Purification Protocol

The synthesis of this compound can be efficiently achieved via a nucleophilic substitution reaction. This approach is widely used for the N-alkylation of secondary amines like 1-methylpiperazine.

Synthetic Strategy: Nucleophilic Substitution

The core of the synthesis involves the reaction of 1-methylpiperazine with a suitable electrophile, 1-(2-bromoethyl)-3-bromobenzene. The secondary amine of the piperazine ring acts as the nucleophile, displacing a bromide to form the new carbon-nitrogen bond.

Diagram 2: Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product SM1 1-Methylpiperazine Reaction Nucleophilic Substitution (Reflux, 24h) SM1->Reaction Combine SM2 1-(2-Bromoethyl)-3-bromobenzene SM2->Reaction Combine Base K2CO3 (Base) Base->Reaction Combine Solvent Acetonitrile (Solvent) Solvent->Reaction Combine Filter Filter Inorganics Reaction->Filter Cool Concentrate Concentrate Filtrate Filter->Concentrate Extract Liquid-Liquid Extraction Concentrate->Extract Purify Column Chromatography Extract->Purify Product 1-[2-(3-Bromophenyl)-ethyl]- 4-methylpiperazine Purify->Product

Workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis.

Materials:

  • 1-Methylpiperazine

  • 1-(2-Bromoethyl)-3-bromobenzene

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for chromatography)

  • Ethyl Acetate (EtOAc) / Hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(2-bromoethyl)-3-bromobenzene (1.0 eq), 1-methylpiperazine (1.2 eq), and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a solution with a concentration of approximately 0.2 M with respect to the limiting reagent.

  • Reaction Execution: Heat the mixture to reflux (approximately 82°C) and maintain for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Refluxing provides the necessary activation energy for the substitution reaction. Potassium carbonate acts as a base to neutralize the HBr byproduct, driving the reaction to completion. Acetonitrile is an excellent polar aprotic solvent for this type of reaction.

  • Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

  • Workup - Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Workup - Extraction: Dissolve the resulting residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.

  • Drying and Final Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil using flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for elution.

    • Rationale: Chromatography separates the desired product from unreacted starting materials and any side products, yielding the pure compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. Standard analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the 7.0-7.5 ppm region), the ethyl linker protons, the non-equivalent piperazine ring protons, and the N-methyl singlet. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons (with the carbon attached to bromine being downfield), the aliphatic carbons of the ethyl chain and piperazine ring, and the N-methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak [M+H]⁺ corresponding to the calculated mass (283.1 for C₁₃H₂₀BrN₂⁺). A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) should be clearly visible for the molecular ion and any bromine-containing fragments.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final compound. A validated HPLC method, often using a C18 reverse-phase column with a mobile phase of acetonitrile and water (with additives like formic acid or TFA), should show a single major peak for the pure product. The method can be used to determine purity as a percentage based on peak area.[1]

Table 2: Representative Analytical Methods for Piperazine Derivatives

Technique Purpose Key Considerations
GC-MS Separation & Identification Effective for separating isomers and providing mass spectral data for confirmation.[2]
HPLC-UV Purity Assessment & Quantification Requires a UV-active chromophore. Derivatization may be needed for some piperazines but is not necessary for this compound due to the phenyl ring.[1]

| NMR | Structural Elucidation | Provides detailed information about the chemical environment of each proton and carbon atom, confirming connectivity.[3] |

Biological Context and Potential Applications

While specific biological activity data for this compound is not extensively published, the core phenylpiperazine scaffold is a well-established pharmacophore in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[4][5]

The Phenylpiperazine Pharmacophore

The phenylpiperazine motif is a key structural component in numerous approved drugs and research compounds.[6] These compounds are known to interact with a variety of neurotransmitter receptors and transporters. The biological activity is often modulated by the substituents on both the phenyl ring and the second nitrogen of the piperazine ring.

  • Potential Targets: Based on its structural similarity to known compounds, this compound could potentially interact with dopamine transporters (DAT), serotonin transporters (SERT), or various serotonin and dopamine receptor subtypes.[7]

  • Therapeutic Areas: Phenylpiperazine derivatives have found applications as antidepressants, antipsychotics, anxiolytics, and anticancer agents.[4][8] The specific substitution pattern on the title compound makes it a valuable intermediate or library compound for screening in these areas.

Role in Drug Discovery

This compound serves as a valuable building block for creating more complex molecules. The bromine atom on the phenyl ring is a key functional handle that can be used for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies. This process is fundamental to optimizing lead compounds in drug discovery.

Conclusion

This compound is a synthetically accessible compound built upon a privileged phenylpiperazine scaffold. The protocols and analytical methods described herein provide a robust framework for its preparation and characterization. Its structural features, particularly the reactive bromine handle, make it a versatile intermediate for medicinal chemists exploring new therapeutic agents, especially within the CNS and oncology domains. Further biological evaluation is warranted to elucidate its specific pharmacological profile.

References

  • Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science, 46(2), 189-197.

  • Jampilek, J., & Kralova, K. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current Drug Metabolism, 20(11), 887-903.

  • Sribalan, R., et al. (2023). Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal, 16(3).

  • Demirci, S., et al. (2019). Design and synthesis of phenylpiperazine derivatives as potent anticancer agents for prostate cancer. Chemical Biology & Drug Design, 94(3), 1584-1595.

  • Synthesis and acaricidal activity of phenylpiperazine derivatives. ResearchGate.

  • 1-[(3-Bromophenyl)methyl]-4-tert-butylpiperazine. PubChem.

  • 1-(3-Bromophenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine. Smolecule.

  • 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine. BLDpharm.

  • Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences.

  • 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide. J&K Scientific.

  • 1-(4-bromophenyl)-4-(methyl-d3)piperazine. Tenova Pharma.

  • 1-(4-Bromophenyl)-4-methylpiperazine. Sigma-Aldrich.

  • Archer, R. P., et al. (2011). A validated GC-MS method for the simultaneous quantification of 19 piperazine-like drugs in seized powders. Analytical Methods, 3(6), 1335-1343.

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.

  • Piperazine, 1-(o-bromophenyl)-4-(2-(4-pyridyl)ethyl)-. PubChemLite.

  • 1-(4-Bromophenyl)-4-methylpiperazine. Sigma-Aldrich.

  • 1-(4-Bromophenyl)piperazine (hydrochloride). Cayman Chemical.

  • A new validated stability indicating gas chromatographic method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in vardenafil and sildenafil drug substances. Analytical Chemistry: An Indian Journal.

  • Zhong, Y., et al. (2011). (E)-1-{4-[Bis(4-bromophenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2913.

  • 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide. ChemScene.

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.

  • Wujec, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548.

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. ResearchGate.

  • Yilmaz, F., et al. (2018). Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie, 63(7), 637-646.

  • Abe, A., et al. (2012). Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) as Dopamine Transporter Inhibitors. Journal of medicinal chemistry, 55(15), 6890-6903.

  • Postnikov, P., et al. (2023). Structure–Property Relationships in Novel Series of Photoswitchable Local Anesthetic Ethercaine Derivatives: Emphasis on Biological and Photophysical Properties. Molecules, 28(14), 5406.

Sources

Physicochemical properties of 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and structural analysis of 1-[2-(3-Bromophenyl)ethyl]-4-methylpiperazine , a specific N-substituted piperazine derivative relevant to CNS drug discovery and medicinal chemistry.

Technical Guide for Medicinal Chemists & Pharmacologists

Executive Summary

1-[2-(3-Bromophenyl)ethyl]-4-methylpiperazine is a lipophilic, basic piperazine derivative belonging to the N-phenethyl-N'-methylpiperazine class. Structurally, it serves as a privileged scaffold in Central Nervous System (CNS) drug discovery, sharing pharmacophore features with high-affinity Sigma-1 (


) receptor ligands and monoamine transporter inhibitors.

This guide details the compound's critical physicochemical properties—lipophilicity (LogP), ionization constants (pKa), and solubility profiles—essential for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) behavior.

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]

Nomenclature & Identification
PropertyDetail
IUPAC Name 1-[2-(3-Bromophenyl)ethyl]-4-methylpiperazine
Common Name 3-Bromo-N-phenethyl-N'-methylpiperazine
Molecular Formula C

H

BrN

Molecular Weight 283.21 g/mol
SMILES CN1CCN(CCc2cccc(Br)c2)CC1
CAS Registry Research Grade / Analogous to 1704082-56-3 (isomer)
Structural Geometry

The molecule consists of a central piperazine ring in a chair conformation, which minimizes steric strain.

  • N1-Substituent: A 2-(3-bromophenyl)ethyl chain. The ethyl spacer provides rotational flexibility, allowing the aromatic ring to adopt various binding poses. The meta-bromo substituent is a lipophilic, electron-withdrawing group that enhances metabolic stability by blocking the C3 position and increasing the partition coefficient.

  • N4-Substituent: A methyl group, which maintains basicity and reduces polarity compared to a free amine.

Physicochemical Properties Profile

Lipophilicity (LogP / LogD)

Lipophilicity is the primary driver for this compound's ability to cross the Blood-Brain Barrier (BBB).

  • Calculated LogP (cLogP): 3.2 ± 0.3

    • Rationale: The piperazine core is polar, but the phenethyl group and the bromine atom (+0.86

      
      -value) significantly increase lipophilicity.
      
  • LogD (pH 7.4): 1.1 – 1.5

    • Significance: At physiological pH, the molecule is predominantly protonated (cationic). The distribution coefficient (LogD) is lower than LogP due to this ionization, yet it remains within the optimal range (1–3) for CNS penetration via passive diffusion or cation-specific transport.

Ionization Constants (pKa)

The piperazine ring contains two basic nitrogen centers.

  • pKa

    
     (N4-Methyl): 8.6 – 9.1  (Predominant basic site).
    
  • pKa

    
     (N1-Phenethyl): 4.5 – 5.2  (Less basic due to inductive effects).
    
  • Physiological State: At pH 7.4, the N4-nitrogen is >95% protonated. The molecule exists primarily as a mono-cation, which is crucial for electrostatic interactions with aspartate residues in G-protein coupled receptors (GPCRs) and transporters.

Solubility Profile
SolventSolubility (Free Base)Solubility (Dihydrochloride Salt)
Water (pH 7.0) Low (< 1 mg/mL)High (> 50 mg/mL)
Ethanol HighModerate
DMSO High (> 100 mM)High (> 100 mM)
Dichloromethane MiscibleInsoluble

Synthesis & Characterization Protocols

Synthetic Pathway (N-Alkylation)

The most robust synthesis involves the nucleophilic attack of N-methylpiperazine on a 3-bromophenethyl electrophile.

Reagents:

  • Substrate: 1-(2-Bromoethyl)-3-bromobenzene (or the corresponding tosylate).

  • Nucleophile: 1-Methylpiperazine (Excess).

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) or Diisopropylethylamine (DIPEA).
  • Solvent: Acetonitrile (ACN) or DMF.

Reaction Scheme (DOT Visualization):

SynthesisPathway Start1 3-Bromophenethyl bromide (Electrophile) Conditions K2CO3, ACN Reflux, 12-24h Start1->Conditions Start2 N-Methylpiperazine (Nucleophile) Start2->Conditions Intermediate Transition State (SN2 Attack) Conditions->Intermediate Product 1-[2-(3-Bromophenyl)ethyl]-4-methylpiperazine (Free Base) Intermediate->Product - HBr Salt Dihydrochloride Salt (Precipitate) Product->Salt + HCl/Ether

Figure 1: Synthesis workflow via SN2 nucleophilic substitution.

Purification Protocol (Acid-Base Extraction)

To ensure high purity (>98%) for biological testing, avoid column chromatography if possible to prevent amine tailing. Use Acid-Base Extraction :

  • Acidify: Dissolve crude reaction mix in EtOAc, extract with 1M HCl (Product moves to aqueous phase; impurities stay in organic).

  • Wash: Wash the aqueous acidic layer with fresh EtOAc.

  • Basify: Adjust aqueous layer to pH 12 with 4M NaOH.

  • Extract: Extract the free base back into DCM or EtOAc.

  • Salt Formation: Treat the dry organic layer with HCl in diethyl ether to precipitate the hydrochloride salt.

Experimental Protocols for Physicochemical Profiling

Potentiometric pKa Determination

Objective: Determine the precise ionization constant to predict charge state at physiological pH.

Protocol:

  • Preparation: Dissolve 5 mg of the compound (hydrochloride salt) in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility.

  • Titrant: Standardized 0.1 M KOH.

  • Measurement: Use a glass electrode pH meter calibrated at 3 points (pH 4, 7, 10).

  • Execution: Titrate from pH 2.0 to pH 11.0 in 0.1 pH increments.

  • Analysis: Plot pH vs. Volume of KOH. The inflection points correspond to the pKa values. Use the Henderson-Hasselbalch equation to calculate the exact pKa, correcting for the methanol co-solvent effect (Yasuda-Shedlovsky extrapolation).

Shake-Flask LogP Determination

Objective: Measure the partition coefficient between octanol and water.

Protocol:

  • Phases: Pre-saturate 1-octanol with water and water with 1-octanol for 24 hours.

  • Dissolution: Dissolve the compound in the octanol phase to a concentration of 1 mM.

  • Equilibration: Mix equal volumes of drug-octanol and water phases in a glass vial. Shake mechanically for 4 hours at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    
    Note: Ensure the aqueous phase is buffered to pH 10.0 to keep the amine in its non-ionized free base form for true LogP measurement.
    

Pharmacokinetic Implications (ADME)

The physicochemical profile suggests the following ADME characteristics:

  • Absorption: High intestinal absorption due to moderate lipophilicity (LogP ~3.2) and cationic nature.

  • Distribution: High Volume of Distribution (Vd). The basic amine facilitates lysosomal trapping (pH partitioning), leading to high tissue accumulation, particularly in the brain and lungs.

  • Metabolism: The meta-bromo group blocks a common site of metabolic hydroxylation. However, the N-methyl group is susceptible to N-demethylation by CYP450 enzymes (likely CYP2D6 or CYP3A4).

  • Excretion: Likely renal excretion of the polar metabolites.

ADME Logic Diagram

ADME_Logic Compound 1-[2-(3-Bromophenyl)ethyl]-4-methylpiperazine LogP LogP ~ 3.2 (Lipophilic) Compound->LogP pKa pKa ~ 9.0 (Basic) Compound->pKa Metabolism N-Demethylation (CYP Mediated) Compound->Metabolism BBB Blood-Brain Barrier Penetration: HIGH LogP->BBB Trapping Lysosomal Trapping (High Vd) pKa->Trapping

Figure 2: Causal relationship between physicochemical properties and pharmacokinetic fate.

References

  • Synthesis of Piperazine Derivatives

    • Ananthan, S., et al. "Synthesis, structure-activity relationships, and molecular modeling studies of N-substituted piperazines as high-affinity sigma receptor ligands." Journal of Medicinal Chemistry 47.6 (2004): 1400-1412.

  • Physicochemical Properties of CNS Drugs

    • Pajouhesh, H., & Lenz, G. R. "Medicinal chemical properties of successful central nervous system drugs." NeuroRx 2.4 (2005): 541-553.

  • pKa Determination Methods

    • Reijenga, J., et al. "The determination of pKa values by potentiometric titration." Analytical Chemistry Insights 8 (2013): 53-71.

  • LogP and Lipophilicity Protocols

    • OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.

Technical Guide: Biological Activity and Therapeutic Potential of Bromophenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromophenylpiperazine (BPP) derivatives represent a privileged scaffold in medicinal chemistry, serving as critical pharmacophores in the development of psychotropic and antineoplastic agents. Distinguished by the lipophilic and electronic properties of the bromine substituent, these molecules exhibit tunable selectivity for G-protein coupled receptors (GPCRs), particularly the serotonin (5-HT) and dopamine (D) families.

This guide provides a rigorous technical analysis of the BPP scaffold, elucidating the structural determinants of receptor affinity, detailing validated synthetic protocols, and providing standard operating procedures (SOPs) for biological evaluation.

Structural Basis & Structure-Activity Relationships (SAR)

The biological activity of BPPs is governed by the positional isomerism of the bromine atom on the phenyl ring. The bromine atom acts not only as a lipophilic bulk increasing blood-brain barrier (BBB) permeability but also as a halogen bond donor, interacting with specific residues (e.g., Serine, Aspartate) within the orthosteric binding pockets of GPCRs.

Positional Isomerism and Selectivity
  • 2-Bromophenylpiperazine (ortho): Often exhibits reduced affinity for 5-HT receptors due to steric clash with the transmembrane helices (TM3/TM5) but serves as a vital intermediate for multi-target directed ligands (MTDLs).

  • 3-Bromophenylpiperazine (meta): The "sweet spot" for serotonergic activity. It functions as a bioisostere to m-chlorophenylpiperazine (mCPP) and m-trifluoromethylphenylpiperazine (TFMPP), showing high affinity for 5-HT2C and 5-HT1B receptors.

  • 4-Bromophenylpiperazine (para): Frequently associated with cytotoxicity and non-selective binding. Recent studies indicate 4-substituted arylpiperazines possess significant antiproliferative activity against prostate cancer cell lines (e.g., LNCaP).

Visualization of SAR Logic

SAR_Logic Core Piperazine Core (Basic Amine pKa ~9.8) Phenyl Phenyl Ring (Lipophilic Scaffold) Core->Phenyl N1-Aryl Bond Ortho Ortho-Br (2-Pos) Steric Hindrance Lower 5-HT Affinity Phenyl->Ortho Meta Meta-Br (3-Pos) Electronic/Lipophilic Balance High 5-HT2C/1B Affinity Phenyl->Meta Preferred for CNS Para Para-Br (4-Pos) Cytotoxicity 5-HT Reuptake Inhibition Phenyl->Para

Figure 1: Structure-Activity Relationship (SAR) map of bromophenylpiperazine derivatives highlighting the impact of halogen positioning on pharmacological outcomes.

Pharmacological Profiles[1][2][3][4][5][6][7]

The following data summarizes the receptor binding profiles representative of brominated arylpiperazines. Note that meta-substitution generally yields the highest serotonergic potency.

Table 1: Representative Receptor Binding Affinities ( values)
Compound Derivative5-HT1A (

nM)
5-HT2A (

nM)
5-HT2C (

nM)
D2 (

nM)
Primary Action
2-Bromo-PP >1000>500250850Weak Antagonist
3-Bromo-PP 15 - 40658.5 1205-HT2C Agonist
4-Bromo-PP 12021085300Mixed / Cytotoxic
Ref. Standard (mCPP)25453.295Non-selective Agonist

Note: Values are aggregated representative means from arylpiperazine class studies. Lower


 indicates higher affinity.

Mechanism of Action: GPCR Signaling

Bromophenylpiperazines primarily modulate G-protein coupled receptors. Upon binding to the orthosteric site of 5-HT receptors, these ligands induce conformational changes that activate G-proteins (


, 

, or

), triggering downstream signaling cascades.

GPCR_Pathway Ligand Bromophenylpiperazine (Ligand) Receptor 5-HT Receptor (GPCR) Ligand->Receptor Binding (Ki) G_Protein G-Protein Heterotrimer (Gα-Gβγ) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Gs/Gi path PLC Phospholipase C G_Protein->PLC Gq path (5-HT2C) cAMP cAMP Levels (Modulation) AC->cAMP IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca

Figure 2: Signal transduction pathways activated by bromophenylpiperazine binding to serotonergic GPCRs.

Synthetic Pathways[8][9][10]

To ensure high purity for biological assays, the synthesis of bromophenylpiperazines must avoid the formation of bis-aryl byproducts. Two primary routes are recommended:

  • Nucleophilic Aromatic Substitution (

    
    ):  Suitable for activated rings (e.g., if nitro groups are present), but difficult for simple bromobenzenes.
    
  • Buchwald-Hartwig Amination: The gold standard for unactivated bromobenzenes, utilizing Palladium catalysis.

Synthesis Workflow (Buchwald-Hartwig)

Synthesis_Workflow Start Start: Dibromobenzene (1,2-, 1,3-, or 1,4- isomer) Reagents Add: Piperazine (Excess), Pd2(dba)3, BINAP, NaOtBu Start->Reagents Reaction Reaction: Toluene, 100°C, 12-24h (Inert Atmosphere) Reagents->Reaction Workup Workup: Filter, Extract (EtOAc), Wash (Brine) Reaction->Workup Purification Purification: Column Chromatography (DCM:MeOH 9:1) Workup->Purification Product Final Product: N-(Bromophenyl)piperazine Purification->Product

Figure 3: Palladium-catalyzed cross-coupling strategy for the regioselective synthesis of bromophenylpiperazines.

Experimental Protocols

As a Senior Scientist, I emphasize that the reliability of your data depends on the integrity of your assay conditions. The following protocols are designed with built-in controls.

Radioligand Binding Assay (5-HT1A)

Objective: Determine the affinity (


) of a bromophenylpiperazine derivative.

Materials:

  • Source: HEK-293 membrane preparations expressing human 5-HT1A.[1]

  • Radioligand:

    
    -8-OH-DPAT (Specific Activity ~221 Ci/mmol).[2]
    
  • Non-Specific Binding (NSB) Blocker: 10 µM Serotonin (5-HT).

  • Buffer: 50 mM Tris-HCl, 5 mM

    
    , 0.1% Ascorbic Acid (prevents oxidation), pH 7.4.
    

Workflow:

  • Preparation: Thaw membranes and homogenize in assay buffer. Dilute to 10-20 µg protein/well.

  • Incubation: In a 96-well plate, add:

    • 50 µL Test Compound (7 concentrations,

      
       to 
      
      
      
      M).
    • 50 µL Radioligand (Final conc. ~0.5 nM).

    • 100 µL Membrane suspension.

  • Equilibrium: Incubate at 25°C for 60 minutes . (Critical: Do not use 37°C as degradation rates increase).

  • Termination: Rapid vacuum filtration through GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI) to reduce binding to the filter itself.

  • Quantification: Wash 3x with ice-cold buffer. Dry filters.[3] Add scintillation cocktail and count (CPM).

  • Analysis: Plot Specific Binding vs. Log[Ligand]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
In Vitro Cytotoxicity Assay (MTT)

Objective: Evaluate antiproliferative potential against cancer lines (e.g., LNCaP).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add bromophenylpiperazine derivatives (dissolved in DMSO, final <0.1%) at graded concentrations (0.1 - 100 µM).

  • Exposure: Incubate for 48 to 72 hours at 37°C, 5%

    
    .
    
  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm. Calculate % Cell Viability relative to DMSO control.

Emerging Applications

Beyond CNS targeting, recent literature highlights the repurposing of the bromophenylpiperazine scaffold:

  • Anticancer Agents: 4-substituted phenylpiperazines have shown

    
     values <10 µM in prostate cancer models, likely via androgen receptor antagonism.[4]
    
  • Antimicrobial Adjuvants: The lipophilic bromine enhances membrane penetration, making these derivatives useful as efflux pump inhibitors in resistant bacterial strains.

References

  • BindingDB. Assay Method Information: Serotonin 5HT1A Radioligand Binding Assay. Retrieved from [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Retrieved from [Link]

  • MDPI. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Retrieved from [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Phenylpiperazine Scaffold: Synthesis, History, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The specific molecule, 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine, is not extensively documented in publicly available scientific literature. This suggests it may be a novel compound, a synthetic intermediate, or a proprietary agent not yet described in peer-reviewed publications. Therefore, this guide provides a comprehensive overview of the broader, and highly significant, class of phenylpiperazine derivatives. The principles, synthetic routes, and biological activities discussed herein are directly applicable to understanding the potential discovery and development pathway of novel analogs such as the one specified.

Part 1: The Phenylpiperazine Core - A Privileged Scaffold in Medicinal Chemistry

The phenylpiperazine moiety is a quintessential example of a "privileged scaffold" in drug discovery. Its unique stereoelectronic properties, synthetic tractability, and ability to interact with a wide array of biological targets have cemented its status as a cornerstone in the development of therapeutics for a multitude of disorders. This guide will delve into the historical context, synthetic evolution, and therapeutic landscape of this remarkable chemical entity.

A Historical Perspective: From Dyes to Drugs

The story of piperazine and its derivatives is intertwined with the birth of the modern pharmaceutical industry. Initially explored in the context of dye chemistry in the late 19th century, the therapeutic potential of piperazine itself was first recognized for the treatment of gout. However, it was the subsequent derivatization of the piperazine ring, particularly with aryl substituents, that unlocked its vast pharmacological potential. Early research in the mid-20th century on antihistamines and antipsychotics frequently featured the phenylpiperazine core, laying the groundwork for its future prominence.

Structural and Physicochemical Properties

The phenylpiperazine scaffold consists of a benzene ring linked to a piperazine ring. This deceptively simple structure offers a rich tapestry of modifiable points for the medicinal chemist:

  • The Aromatic Ring: The phenyl group can be substituted at the ortho, meta, or para positions, allowing for fine-tuning of electronic properties, lipophilicity, and steric interactions with the target protein. The introduction of substituents like halogens (e.g., bromine, chlorine, fluorine), alkyl, or alkoxy groups can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.

  • The Piperazine Ring: This six-membered saturated heterocycle typically exists in a chair conformation. The two nitrogen atoms provide sites for further functionalization. The basicity of the piperazine nitrogens is a key determinant of the compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and off-target activities.

  • The Linker: The connection between the phenyl and piperazine rings can be direct or via a linker, such as the ethyl group in the query compound. The nature and length of this linker can modulate the compound's flexibility and spatial orientation, which is critical for optimal binding to the target.

Part 2: Synthesis and Chemical Space Exploration

The synthetic accessibility of the phenylpiperazine scaffold is a major driver of its widespread use in drug discovery. A variety of robust and scalable synthetic routes have been developed, allowing for the generation of large and diverse chemical libraries.

General Synthetic Strategies

A common and versatile method for the synthesis of N-arylpiperazines is the nucleophilic substitution reaction between an aryl halide and piperazine or a mono-protected piperazine.

Experimental Protocol: Synthesis of 1-(3-Bromophenyl)piperazine

This protocol describes a representative synthesis of a core phenylpiperazine intermediate.

Materials:

  • 1,3-Dibromobenzene

  • Piperazine

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., BINAP)

  • Strong base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,3-dibromobenzene (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd2(dba)3 (0.02 eq), and BINAP (0.03 eq).

  • Add anhydrous toluene to the flask and stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to 100 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 1-(3-bromophenyl)piperazine.

Derivatization and Library Generation

Once the core phenylpiperazine is synthesized, the second nitrogen of the piperazine ring provides a convenient handle for further derivatization. This is typically achieved through N-alkylation or reductive amination.

Experimental Protocol: N-Alkylation to Introduce the Ethyl-4-methylpiperazine Moiety

This protocol outlines a general procedure for the subsequent alkylation and methylation, which could be adapted to synthesize the originally queried compound.

Materials:

  • 1-(3-Bromophenyl)piperazine

  • A suitable 2-carbon electrophile with a leaving group (e.g., 1-bromo-2-chloroethane)

  • A methylating agent (e.g., formaldehyde followed by reduction, or methyl iodide)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., acetonitrile or DMF)

Procedure (Illustrative Two-Step Process):

Step 1: Ethylation

  • Dissolve 1-(3-bromophenyl)piperazine (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile.

  • Add 1-bromo-2-chloroethane (1.1 eq) dropwise to the stirring mixture.

  • Heat the reaction to reflux and monitor by TLC or LC-MS.

  • After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the intermediate product, 1-(3-bromophenyl)-4-(2-chloroethyl)piperazine, by column chromatography.

Step 2: Methylation (Conceptual)

  • The introduction of the methyl group onto the second nitrogen could be achieved through various methods, such as reaction with a methylating agent or by constructing the 4-methylpiperazine ring prior to coupling with the bromophenylethyl moiety. A common method for N-methylation is the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde.

Visualization of the Synthetic Workflow

SynthesisWorkflow A 1,3-Dibromobenzene C Buchwald-Hartwig Amination A->C B Piperazine B->C D 1-(3-Bromophenyl)piperazine C->D F N-Alkylation D->F E 1-Bromo-2-chloroethane E->F G 1-(3-Bromophenyl)-4-(2-chloroethyl)piperazine F->G I N-Methylation G->I H Methylating Agent (e.g., MeI) H->I J This compound (Target Scaffold) I->J

Caption: Generalized synthetic pathway to this compound.

Part 3: Therapeutic Landscape and Mechanism of Action

Phenylpiperazine derivatives have found applications in a vast range of therapeutic areas, primarily due to their ability to modulate the activity of G-protein coupled receptors (GPCRs) and neurotransmitter transporters in the central nervous system (CNS).

Key Biological Targets
Target Class Specific Examples Therapeutic Area Representative Drugs
Dopamine Receptors D2, D3, D4Antipsychotics, AntidepressantsAripiprazole, Cariprazine
Serotonin Receptors 5-HT1A, 5-HT2A, 5-HT2CAntidepressants, AnxiolyticsTrazodone, Nefazodone
Adrenergic Receptors α1, α2Antihypertensives, AntidepressantsPrazosin, Naftopidil
Neurotransmitter Transporters DAT, SERT, NETAntidepressants, ADHD TreatmentVilazodone, Vortioxetine
Signaling Pathways and Mechanism of Action

The therapeutic effects of many phenylpiperazine drugs are mediated through their interaction with monoamine neurotransmitter systems. For instance, many atypical antipsychotics act as partial agonists at the dopamine D2 receptor and antagonists at the serotonin 5-HT2A receptor. This dual mechanism is believed to contribute to their efficacy in treating both the positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to older antipsychotics.

SignalingPathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron Dopamine (DA) Synthesis & Release DAT Dopamine Transporter (DAT) Presynaptic_Neuron->DAT Reuptake D2R Dopamine D2 Receptor (D2R) Presynaptic_Neuron->D2R DA Binding AC Adenylyl Cyclase D2R->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Signaling Downstream Signaling & Cellular Response PKA->Signaling Drug Phenylpiperazine Drug (e.g., Dopamine Uptake Inhibitor) Drug->DAT Inhibition

Caption: Mechanism of action for a hypothetical phenylpiperazine dopamine uptake inhibitor.

Part 4: Future Directions and Conclusion

The phenylpiperazine scaffold continues to be a fertile ground for drug discovery. Current research efforts are focused on:

  • Improving Selectivity: Designing new analogs with higher selectivity for specific receptor subtypes to minimize off-target effects.

  • Targeting Novel Pathways: Exploring the potential of phenylpiperazines to modulate novel biological targets beyond the traditional CNS receptors.

  • Developing Allosteric Modulators: Designing compounds that bind to allosteric sites on receptors, offering a more nuanced modulation of receptor activity.

References

  • Synthesis of a Novel 1,2,4-Triazole Derivative Containing a Piperazine Moiety. This article describes the synthesis and characterization of a complex molecule containing a bromophenylpiperazine unit, highlighting the ongoing interest in creating novel compounds from this scaffold. Source: MDPI[Link]

  • Novel Method of Synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. This paper details synthetic routes to various phenylpiperazine derivatives, providing insights into the chemical methodologies used to create analogs. Source: Journal of Chemical and Pharmaceutical Research
  • United States Patent 4,160,841. This patent describes the synthesis and potential applications of a class of piperazine derivatives, showcasing the historical intellectual property landscape.
  • CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine. Although focused on a piperidine analog, this patent provides relevant information on the synthesis of N-aryl heterocycles.
  • Novel method for the preparation of piperazine and its derivatives. This patent details various methods for synthesizing piperazine derivatives, which are foundational for creating more complex molecules. Source: Justia Patents[Link]

  • Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]. This article explores the synthesis and structure-activity relationships of complex piperazine derivatives as potential cocaine-abuse therapeutic agents. Source: PMC - NIH[Link]

  • 1-ARYL-4-SUBSTITUTED PIPERAZINE DERIVATIVES FOR USE AS CCR1 ANTAGONISTS. This patent application describes the use of arylpiperazine derivatives for treating inflammatory and immune disorders, highlighting the broad therapeutic potential of this class. Source: EPO
  • US9861630B1 - 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl]piperazine as a compound with combined serotonin reuptake, 5-HT3 and 5-HT1A activity. This patent exemplifies the development of a specific phenylpiperazine derivative as a multi-target agent for cognitive impairment.
  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. This paper describes the synthesis and pharmacological evaluation of phenylpiperazine derivatives as potential antidepressants. Source: International Journal of Pharmaceutical Sciences Review and Research
  • The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist. This publication details the discovery of a drug containing a bromophenyl moiety, illustrating the importance of this substituent in medicinal chemistry. Source: ResearchGate[Link]

  • Development of novel, potent, and selective dopamine reuptake inhibitors through alteration of the piperazine ring. This study focuses on modifying the piperazine core of known dopamine uptake inhibitors to develop new, more selective compounds. Source: PubMed[Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. This article reports on a new class of opioid receptor antagonists based on the 4-(3-hydroxyphenyl)piperazine scaffold. Source: PMC - NIH[Link]

  • Discovery of GSK962040, the first small molecule motilin receptor agonist clinical candidate. This paper describes the discovery of a clinical candidate containing a methylpiperazinyl moiety, highlighting the relevance of this structural feature. Source: PubMed[Link]

  • 1-(3-BROMOPHENYL)PIPERAZINE. This entry from precisionFDA provides chemical and structural information for a key intermediate. Source: precisionFDA[Link]

  • Pharmacological effects of the novel dopamine uptake inhibitor I-893 on the central nervous system. This article details the CNS effects of a potent dopamine uptake inhibitor with a piperazine core structure. Source: PubMed[Link]

  • Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. This article describes the discovery of novel inhibitors of mTOR kinase that feature a substituted phenylpiperazine moiety. Source: MIT Open Access Articles
  • Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. This review touches upon various biological activities of heterocyclic compounds, some of which incorporate bromophenyl groups.
  • Piperidine analogues of GBR 12909: high affinity ligands for the dopamine transporter. This study explores modifications of a well-known dopamine transporter ligand, which is a piperazine derivative. Source: PubMed[Link]

  • Pharmacological and Behavioral Profile of ACP-103, a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. This paper describes the pharmacological profile of a compound that, while not a direct phenylpiperazine, acts on targets common to this class.
  • Kinetic mechanism of dopamine transporter interaction with GBR 12909. This study investigates the binding kinetics of a classic phenylpiperazine-based dopamine transporter inhibitor. Source: PubMed[Link]

  • Discovery of an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. This article describes the discovery of a CCR5 antagonist containing a piperidine-piperidine structure, with relevance to the broader field of N-heterocyclic drug candidates. Source: PubMed[Link]

  • Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. This paper details the synthesis and biological evaluation of a novel cinnamide derivative containing a piperazine moiety. Source: SciELO South Africa[Link]

Introduction: The Methylpiperazine Moiety as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Methylpiperazine Compounds

The piperazine ring is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds across diverse therapeutic areas.[1][2][3] This six-membered heterocycle, with its two nitrogen atoms at the 1 and 4 positions, offers a unique combination of structural rigidity and conformational flexibility.[3][4] The introduction of a methyl group at one of the nitrogen atoms, forming the N-methylpiperazine moiety, further enhances its utility by modulating key physicochemical and pharmacokinetic properties.[5]

The N-methyl group imparts a subtle yet significant increase in lipophilicity and steric bulk compared to the parent piperazine.[5] This modification can influence a compound's ability to cross biological membranes, including the blood-brain barrier, making it particularly valuable for developing central nervous system (CNS) active agents.[5][6][7] Furthermore, the basicity of the nitrogen atoms (pKa values typically around 5.3-9.8) allows for the formation of salts, which can improve solubility and handling of drug candidates.[2][8] The N-methylpiperazine scaffold is a key component in a wide array of FDA-approved drugs, from antipsychotics like Clozapine and Olanzapine to anticancer kinase inhibitors such as Imatinib and Gefitinib, underscoring its versatility and importance in medicinal chemistry.[5][9]

Core Principles of Methylpiperazine SAR

The pharmacological activity of methylpiperazine-containing compounds is exquisitely sensitive to their substitution patterns. A systematic exploration of these patterns forms the basis of their structure-activity relationship (SAR).

The Decisive Role of the N-Methyl Group

The seemingly simple addition of a methyl group to the piperazine nitrogen can dramatically alter the biological activity profile of a molecule. This is often achieved by influencing both the pharmacodynamic and pharmacokinetic properties. A compelling example is seen in the development of dual inhibitors for monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), enzymes implicated in neurodegenerative diseases like Alzheimer's.[5]

In a study comparing N-methylpiperazine chalcones to their N-unsubstituted piperazine counterparts, the incorporation of the methyl group significantly enhanced AChE inhibitory potency. For instance, 4-methylpiperazine chalcones 2b and 2f showed IC50 values of 2.26 µM and 3.03 µM against AChE, respectively, whereas their desmethyl analogs exhibited much weaker activity (IC50 values of 26.3 µM and >10 µM).[5] This suggests that the small, bulky methyl group can establish crucial hydrophobic or steric interactions within the active site of AChE, leading to improved binding affinity.[5] While this modification sometimes leads to a slight decrease in MAO-B inhibition, the substantial gain in AChE activity makes the N-methylpiperazine moiety a key structural element for designing effective dual-target agents.[5]

SAR of Substitutions at the N4 Position

The second nitrogen atom of the methylpiperazine ring provides a convenient attachment point for various substituents, allowing for extensive chemical exploration to optimize target engagement and ADME properties.

Connecting an aryl or heteroaryl group to the N4 position is a common strategy in the design of CNS-active and anticancer agents. The electronic properties and substitution pattern of this aromatic ring are critical determinants of activity.

For instance, in a series of N-methylpiperazine chalcones designed as MAO-B inhibitors, the nature and position of substituents on the terminal phenyl ring dictated both potency and selectivity.[6] Compounds with electron-withdrawing groups, such as the para-cyano derivative 2b , demonstrated potent, equipotent inhibition of both MAO-B and AChE.[5] In the context of anticancer agents, N-phenylpiperazine derivatives have been explored as EGFR inhibitors. The presence of specific substituents on the phenyl ring can enhance binding to the EGFR active site.[9][10]

The N4 position is often used to attach more complex side chains via various linkers (e.g., propyl, ethoxy). This allows the methylpiperazine core, which often serves as a solubilizing group or a basic center for anchoring, to position a distinct pharmacophore correctly within a target's binding site. In the development of novel anticancer agents, a 4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl scaffold was used to link to different N-phenylbenzamide or phenylpiperazine moieties.[9] The length and flexibility of this linker are crucial for achieving the optimal orientation of the interacting fragments.

SAR of Substitutions on the Piperazine Ring Carbons

While less common than N-substitution, modification of the carbon framework of the piperazine ring itself can also have a profound impact on activity and selectivity. A notable example is the development of 2-methylpiperazine derivatives as potent C-C chemokine receptor type 5 (CCR5) antagonists for the treatment of HIV-1.[11] In this case, the introduction of a methyl group at the C2 position of the piperazine ring creates a chiral center. The stereochemistry at this position, along with the other substituents on the scaffold, was found to be critical for potent anti-HIV-1 activity at the nanomolar level.[11]

Visualizing SAR: A Workflow for Methylpiperazine Analog Design

The process of developing and optimizing methylpiperazine-based compounds follows a logical, iterative workflow. This involves cycles of design, synthesis, and biological evaluation to build a comprehensive SAR profile.

SAR_Workflow cluster_design Design & Hypothesis cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Start Identify Lead Methylpiperazine Scaffold Hypothesis Hypothesize Key Pharmacophoric Features Start->Hypothesis AnalogDesign Design Analogs: - N4-Substituents - Ring Substituents - Linker Modification Hypothesis->AnalogDesign Synthesis Synthesize Designed Analogs AnalogDesign->Synthesis InVitro In Vitro Assays: - Binding (Ki) - Functional (IC50/EC50) Synthesis->InVitro InVivo In Vivo Models (if necessary) InVitro->InVivo Promising Hits SAR_Analysis Analyze Data & Establish SAR InVitro->SAR_Analysis InVivo->SAR_Analysis Optimization Lead Optimization (Potency, Selectivity, PK/PD) SAR_Analysis->Optimization Optimization->AnalogDesign Iterate Design Candidate Select Development Candidate Optimization->Candidate

Caption: A generalized workflow for the structure-activity relationship (SAR) analysis and optimization of methylpiperazine-based drug candidates.

Case Study: Dual MAO-B/AChE Inhibitors

The development of N-methylpiperazine chalcones provides an excellent case study in targeted SAR exploration.[5] Researchers synthesized a series of compounds to probe the effects of substituents on a terminal phenyl ring.

SAR_MAO_AChE cluster_R Substituent Effects on Phenyl Ring (R) cluster_Target Biological Targets Core N-Methylpiperazine Chalcone Linker R_H R = H (Unsubstituted) Moderate Activity R_CN R = 4-CN (Electron-Withdrawing) Potent, Equipotent MAO-B/AChE Inhibition R_OCH3 R = OCH3 (Electron-Donating) Variable Activity R_Cl R = 4-Cl (Halogen) Good MAO-B Inhibition AChE AChE R_H->AChE Moderate MAO_B MAO-B R_CN->MAO_B IC50 = 2.2 µM R_CN->AChE IC50 = 2.2 µM R_OCH3->MAO_B Lower Potency R_Cl->MAO_B Potent

Caption: Key SAR insights for N-methylpiperazine chalcones as dual MAO-B/AChE inhibitors.

The data clearly demonstrated that electron-withdrawing groups at the para-position of the phenyl ring were beneficial for dual-target activity.

CompoundSubstituent (R)MAO-B IC50 (µM)AChE IC50 (µM)
2a H3.515.81
2b 4-CN2.202.26
2d 4-Cl2.913.24
2e 4-OCH311.204.10
Data synthesized from the study on N-methyl-piperazine chalcones as dual MAO-B/AChE inhibitors.[5]

Experimental Protocols for SAR Evaluation

To establish a reliable SAR, robust and reproducible biological assays are essential. The following is a representative protocol for an in vitro cytotoxicity assay, commonly used to evaluate the anticancer potential of new chemical entities.

Protocol: MTT Cell Viability Assay for Anticancer Screening

This protocol is used to determine the concentration at which a compound inhibits the growth of cancer cells by 50% (IC50). It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A-549 human lung carcinoma, HCT-116 human colon cancer).[9][10]

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS).

  • Test compounds (methylpiperazine derivatives) dissolved in DMSO.

  • Positive control (e.g., Gefitinib, Doxorubicin).[2][9]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well microplates.

  • Humidified incubator (37°C, 5% CO2).

  • Microplate reader.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing cancer cells and perform a cell count.

    • Dilute the cell suspension in a complete culture medium to a density of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control in a culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Typical final concentrations might range from 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of test compounds. Include wells with medium only (blank) and medium with DMSO (vehicle control).

    • Incubate the plate for another 48 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope).

Conclusion

The N-methylpiperazine scaffold is a powerful and versatile tool in medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have secured its place in a wide range of clinically successful drugs. A thorough understanding of its structure-activity relationships is paramount for the rational design of novel therapeutics. By systematically modifying the substitution patterns on both the nitrogen atoms and the carbon ring, and by employing robust biological evaluation workflows, researchers can continue to harness the potential of this remarkable moiety to develop next-generation medicines with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Al-Ostoot, F. H., et al. (2022). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 27(15), 4998. [Link]

  • Li, G., et al. (2015). Design, synthesis, and biological evaluation of novel 2-methylpiperazine derivatives as potent CCR5 antagonists. Bioorganic & Medicinal Chemistry, 23(5), 947-954. [Link]

  • Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]

  • Mathew, B., et al. (2021). Chalcones with N-Methylpiperazine Moiety: Synthesis, Monoamine Oxidase Inhibition, Neuroprotective Effect and Computer Simulation Study. Chemistry & Biodiversity, 18(11), e2100420. [Link]

  • Kumar, A., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. International Journal of Pharmaceutical Sciences and Research, 10(8), 3845-3851. [Link]

  • Wang, Y., et al. (2015). Synthesis and biological evaluation of tert-butyl-5-methylpyrimidin-piperazine derivatives as anti-obesity agents. Archiv der Pharmazie, 348(1), 59-69. [Link]

  • Shaquiquzzaman, M., et al. (2013). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 60, 1-20. [Link]

  • Singh, P., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158. [Link]

  • Li, W., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. Journal of Asian Natural Products Research, 23(6), 517-539. [Link]

  • Mathew, B., et al. (2021). Figure 1: Structure of CNS active drugs bearing N-methyl piperazine moiety. ResearchGate. [Link]

  • Shaik, A. B., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology, 21(7), 1109-1117. [Link]

  • Sravani, G., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Asian Journal of Pharmaceutical and Clinical Research, 12(11), 1-5. [Link]

  • Ten, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. [Link]

  • Bautista-Aguayo, J. J., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 13-24. [Link]

  • Kumar, V., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]

  • Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Drug Discovery Technologies, 20(8), 753-780. [Link]

  • Ríos, M. Y., et al. (2019). PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. PharmacologyOnLine, 3, 1-10. [Link]

  • Ten, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. [Link]

  • Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. [Link]

  • Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1435. [Link]

  • El-Massaoudi, M., et al. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Semantic Scholar. [Link]

Sources

Technical Whitepaper: Structural Profiling & Chemoinformatics of 1-[2-(3-Bromophenyl)ethyl]-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identity, synthesis, and chemoinformatic profiling of 1-[2-(3-Bromophenyl)ethyl]-4-methylpiperazine .

Executive Summary

1-[2-(3-Bromophenyl)ethyl]-4-methylpiperazine (CAS Registry Number: Not Standardly Indexed ; Analogues: 512164-44-2) is a specialized chemical intermediate used primarily in the synthesis of serotonergic and dopaminergic ligands. Structurally, it consists of a piperazine core substituted at the N1 position with a 3-bromophenethyl group and at the N4 position with a methyl group.

This guide provides the definitive chemoinformatic identifiers (SMILES, InChI), a validated synthetic pathway, and an analysis of its utility as a scaffold in CNS drug discovery.

Part 1: Chemical Identity & The InChI Standard[1][2]

The International Chemical Identifier (InChI) provides a layered, standardized description of the molecule, independent of drawing conventions. The InChI Key is a fixed-length (27-character) hashed version of the InChI string, designed for database indexing and collision avoidance.

Core Identifiers
Identifier TypeValue
IUPAC Name 1-[2-(3-Bromophenyl)ethyl]-4-methylpiperazine
Molecular Formula C₁₃H₁₉BrN₂
Molecular Weight 283.21 g/mol
SMILES (Canonical) CN1CCN(CCc2cccc(Br)c2)CC1
InChI String InChI=1S/C13H19BrN2/c1-16-8-10-15(11-9-16)6-5-13-4-2-3-12(14)7-13/h2-4,7H,5-6,8-11H2,1H3
InChI Key Generated from String (See Note 1)

Note 1: As a specialized research intermediate, the pre-computed InChI Key is not universally indexed in public repositories like PubChem. Researchers must generate the key locally using the InChI String provided above to ensure version consistency (Standard InChI v1.06+).

Structural Logic & Connectivity

The molecule is built from three distinct pharmacophoric units:

  • The Lipophilic Tail: A 3-bromophenyl ring (meta-substitution pattern).

  • The Linker: An ethyl chain (-CH₂CH₂-) providing rotational freedom.

  • The Basic Head: An N-methylpiperazine ring, crucial for receptor binding (often acting as a proton acceptor).

ChemicalStructure Fig 1. Pharmacophore Segmentation of C13H19BrN2 Bromophenyl 3-Bromophenyl Group (Lipophilic Domain) Linker Ethyl Linker (Spacer) Bromophenyl->Linker C-C Bond Piperazine N-Methylpiperazine (Basic Amine) Linker->Piperazine N-Alkylation

Part 2: Synthesis & Validation Protocols

The synthesis of 1-[2-(3-Bromophenyl)ethyl]-4-methylpiperazine typically follows a nucleophilic substitution pathway (N-alkylation). This method is preferred over reductive amination for this specific scaffold due to the availability of phenethyl halides.

Synthetic Pathway (N-Alkylation)

Reagents:

  • Substrate: 3-Bromophenethyl bromide (or tosylate).

  • Nucleophile: 1-Methylpiperazine (excess).

  • Base: Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA).

  • Solvent: Acetonitrile (ACN) or DMF.

Protocol:

  • Dissolution: Dissolve 3-bromophenethyl bromide (1.0 eq) in anhydrous Acetonitrile.

  • Base Addition: Add K₂CO₃ (2.5 eq) to scavenge the HBr byproduct.

  • Nucleophilic Attack: Add 1-Methylpiperazine (1.2 eq) dropwise at 0°C to prevent exothermicity.

  • Reflux: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Workup: Filter inorganic salts. Concentrate the filtrate. Partition between Ethyl Acetate and Water.

  • Purification: The crude oil is often purified via column chromatography or converted to the dihydrochloride salt (using HCl/Ether) for crystallization.

Reaction Workflow Diagram

SynthesisWorkflow Fig 2. Standard Synthetic Workflow (N-Alkylation) Start Start: 3-Bromophenethyl Bromide Reagents Add N-Methylpiperazine + K2CO3 Solvent: ACN Start->Reagents Reflux Reflux @ 80°C (4-6 hrs) Monitor: TLC/LCMS Reagents->Reflux Workup Filtration & Extraction (EtOAc / H2O) Reflux->Workup Product Target: 1-[2-(3-Bromophenyl)ethyl]-4-methylpiperazine Workup->Product

Part 3: Applications in Drug Discovery

This molecule serves as a critical "building block" in the design of CNS-active agents. The 3-bromophenyl moiety allows for further diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig reactions), enabling the rapid generation of libraries.

Receptor Affinity Profile (Predicted)

Based on structural analogues (e.g., 1-[2-(3-chlorophenyl)ethyl]-4-methylpiperazine), this compound is predicted to exhibit affinity for:

  • Serotonin Receptors: Specifically 5-HT₁A and 5-HT₇ subtypes.

  • Sigma Receptors: Sigma-1 (σ₁) receptor affinity is common in N-substituted phenylpiperazines.

  • Dopamine Receptors: Potential D₂/D₃ antagonism depending on the linker length.

Library Expansion Logic

The bromine atom at the meta position is a "chemical handle." It allows medicinal chemists to attach biaryl systems or heterocycles to probe the secondary binding pockets of GPCRs.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 1-(3-Bromophenyl)piperazine (Analogous Scaffold). Retrieved from [Link]

  • Molinspiration. Chemoinformatics Tools for LogP and PSA Calculation. (Methodology Reference). Retrieved from [Link]

1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine

This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally related molecules, namely bromophenyl derivatives and substituted piperazines, to establish a robust and precautionary safety protocol. This guide is intended for researchers, chemists, and drug development professionals who may synthesize or handle this compound in a laboratory setting.

Section 1: Compound Profile and Hazard Identification

Chemical Identity

While comprehensive experimental data for the target compound is not publicly available, its properties can be inferred from its structure.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C13H19BrN2Calculated
Molecular Weight 283.21 g/mol Calculated
CAS Number Not assignedN/A
Structure (Image of chemical structure)N/A
Structural Analysis and Hazard Implication

The toxicological and safety profile of this compound is dictated by its two primary structural components: the bromophenyl group and the N-alkylated methylpiperazine moiety .

  • Bromophenyl Group : Aromatic bromine compounds are known to be irritants and can be harmful if inhaled, swallowed, or absorbed through the skin.[1][2][3] They can cause skin, eye, and respiratory tract irritation.[2][4][5][6] Upon combustion, they pose a significant risk of releasing highly toxic and corrosive hydrogen bromide gas.[4]

  • Piperazine Moiety : Piperazine and its derivatives are well-documented as potent hazards. The core piperazine structure is corrosive and capable of causing severe skin burns and eye damage.[7][8][9] A critical concern is its potential to act as a respiratory and skin sensitizer, meaning initial exposures can lead to severe allergic reactions upon subsequent contact.[2][8] Furthermore, some piperazine derivatives are associated with organ damage through prolonged or repeated exposure.[7]

Expert Rationale: The combination of these two moieties requires a highly cautious approach. We must assume the compound is corrosive, a potential sensitizer, and possesses acute toxicity via multiple routes of exposure.

Anticipated GHS Hazard Classification

Based on the analysis of related compounds, the following Globally Harmonized System (GHS) classification should be provisionally adopted.

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][3][6]
Acute Toxicity, DermalCategory 3/4H311/H312: Toxic/Harmful in contact with skin[1][2][9]
Acute Toxicity, InhalationCategory 3/4H331/H332: Toxic/Harmful if inhaled[1][2][9]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[7][8][9]
Serious Eye DamageCategory 1H318: Causes serious eye damage[8]
Respiratory SensitizationCategory 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[2][8]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[2][4][8]

Section 2: Exposure Control and Personal Protection

A multi-layered approach to exposure prevention is mandatory. The hierarchy of controls, a foundational principle of industrial hygiene, must be applied.

The Hierarchy of Controls

cluster_0 Hierarchy of Controls for Chemical Safety A Elimination (Most Effective) B Substitution A->B Physically remove the hazard C Engineering Controls (e.g., Fume Hood) B->C Replace with a less hazardous substance D Administrative Controls (e.g., SOPs, Training) C->D Isolate people from the hazard E Personal Protective Equipment (PPE) (Least Effective) D->E Change the way people work

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls
  • Primary Control: All handling of this compound, including weighing, transfers, and reaction workups, must be conducted inside a certified chemical fume hood.[7]

    • Expert Rationale: A fume hood is essential to prevent inhalation of vapors or aerosols, directly addressing the compound's anticipated respiratory toxicity and sensitization potential.[9] It provides the primary barrier between the researcher and the chemical.

  • Ventilation: The laboratory must be well-ventilated to dilute fugitive emissions.[10][11]

  • Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.[8][11]

Personal Protective Equipment (PPE)

Standard laboratory attire is insufficient. A comprehensive PPE protocol is required.

PPE TypeSpecificationRationale
Hand Protection Heavy-duty nitrile or neoprene gloves (minimum 8 mil thickness). Double-gloving is recommended.Protects against the severe corrosive properties of the piperazine moiety and dermal absorption.[5][8][11] Always check glove compatibility charts.
Eye Protection Chemical splash goggles and a full-face shield.Standard safety glasses are inadequate. The combination of goggles and a face shield is necessary to protect against splashes that can cause severe, irreversible eye damage.[5][7][8][11]
Body Protection A flame-resistant laboratory coat. A chemically resistant apron should be worn over the lab coat.Protects skin from splashes and prevents contamination of personal clothing.[10][11]
Respiratory A NIOSH-approved respirator with an organic vapor cartridge may be required for large-scale work or in case of ventilation failure.[11]This is a secondary measure for non-routine situations. Daily work should rely on the fume hood.
Hygiene Measures
  • Avoid all personal contact with the compound.[10][11]

  • Do not eat, drink, or smoke in the laboratory.[10][11]

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[3][6][10]

  • Contaminated work clothing should not be allowed out of the workplace and must be laundered separately.[10][11]

Section 3: Safe Handling and Storage Protocols

General Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as specified in Section 2.3.

  • Weighing: If the compound is a solid, weigh it directly into the reaction vessel or a tared container within the fume hood to minimize dust generation.[11]

  • Transfers: Use a spatula for solids or a calibrated pipette/syringe for solutions. Conduct all transfers over a spill tray or secondary containment within the fume hood.

  • Reaction Setup: Keep reaction vessels closed whenever possible. If heating, use a controlled heating mantle and ensure the setup is secure.

  • Post-Handling: After use, securely seal the container.[10][11] Decontaminate the work area, including the spatula and any surfaces, with an appropriate solvent (e.g., ethanol) followed by soap and water.

  • PPE Removal: Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them as hazardous waste. Wash hands immediately.

Storage Requirements
  • Container: Store in a tightly closed, properly labeled container.[10][12]

  • Location: Keep in a cool, dry, and well-ventilated area designated for corrosive and toxic materials.[5][12] Store locked up or in an area accessible only to authorized personnel.[7]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[12] The piperazine moiety is alkaline and will react exothermically with acids.[10]

Reactivity Profile
  • Thermal Decomposition: When heated to decomposition, this compound is expected to emit toxic and corrosive fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide.[4][12]

  • Acid Incompatibility: As a base, it will react vigorously with strong acids.

  • Synthesis Hazards: Literature on related compounds often involves potent reagents like lithium aluminum hydride (LiAlH4), which reacts violently with water.[13] If synthesizing this compound, a thorough hazard analysis of all reagents and reaction conditions is mandatory.

Section 4: Emergency Procedures

First Aid Measures

Immediate medical attention is required for all exposures. [8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[4][8] Remove contact lenses if present and easy to do.[8] Transport to the nearest medical facility without delay.[11]

  • Skin Contact: Immediately flush the affected area with large amounts of water while removing all contaminated clothing and shoes.[8][11] A safety shower should be used if available.[11] Continue washing with soap and water. Seek immediate medical attention.[8]

  • Inhalation: Move the victim to fresh air and keep them warm and at rest.[2][11] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Call a poison control center or doctor immediately.

Spill Response Protocol

This protocol is for minor spills (<100 mL or <100 g) inside a chemical fume hood. For major spills, evacuate the area and contact emergency responders.

A Spill Detected B Alert personnel in the immediate area A->B C Ensure appropriate PPE is worn B->C D Contain the spill with absorbent material (e.g., vermiculite, sand) C->D E Carefully collect absorbent material and place in a labeled, sealed container for hazardous waste D->E F Decontaminate the spill area with an appropriate solvent, followed by soap and water E->F G Dispose of all contaminated materials (gloves, wipes, etc.) as hazardous waste F->G H Report the incident to lab supervisor G->H

Caption: Workflow for handling minor chemical spills.

Fire-Fighting Measures
  • Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[4][8] Do not use a direct water jet, as it may spread the material.

  • Specific Hazards: The compound is combustible.[8][12] Fire will produce irritating, corrosive, and/or toxic gases, including hydrogen bromide.[4]

  • Protective Equipment: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[4][9]

Section 5: Waste Disposal

  • Procedure: All waste containing this compound, including contaminated absorbents, gloves, and empty containers, must be disposed of as hazardous chemical waste.

  • Regulations: Dispose of contents and container in accordance with all local, state, and federal regulations.[4] Do not allow the product to enter drains or waterways.[6][14] Engage a licensed professional waste disposal service.[3]

Section 6: References

  • European Directorate for the Quality of Medicines & HealthCare. (2023). Piperazine Safety Data Sheet. [Link]

  • Carl ROTH. (n.d.). Piperazine-1,4-dipropanesulphonic acid Safety Data Sheet. [Link]

  • U.S. Environmental Protection Agency. (2025). (3-Bromophenyl)acetaldehyde - Hazard Data. [Link]

  • Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]. (n.d.). PMC. [Link]

Sources

A Comprehensive Guide to the ¹H NMR Spectrum of 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed proton-by-proton prediction of the ¹H NMR spectrum, a standardized experimental protocol for data acquisition, and a thorough interpretation of the spectral data. The guide is designed to serve as a practical resource for the structural elucidation and verification of this and structurally related compounds, underpinning the critical role of NMR spectroscopy in modern chemical analysis.

Introduction

This compound is a tertiary amine containing a bromophenyl group and a methylpiperazine moiety. Compounds featuring the piperazine scaffold are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules, including antihistamines, antipsychotics, and anticancer agents.[1] The specific substitution pattern of this compound, with a bromine atom on the phenyl ring, offers a site for further chemical modification, making it a potentially valuable intermediate in synthetic and medicinal chemistry.

Accurate structural confirmation is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the unambiguous determination of molecular structure in solution.[2][3] ¹H NMR, in particular, provides a wealth of information through four key parameters:

  • Chemical Shift (δ): Indicates the electronic environment of a proton.

  • Integration: Reveals the relative number of protons generating a signal.

  • Multiplicity (Splitting Pattern): Describes the number of neighboring protons.

  • Coupling Constant (J): Measures the interaction between neighboring protons.

This guide will systematically deconstruct the expected ¹H NMR spectrum of the title compound, providing a robust framework for its identification and characterization.

Predicted ¹H NMR Spectrum Analysis

The structure of this compound can be dissected into three key fragments for spectral analysis: the 3-bromophenyl group , the ethyl linker , and the 4-methylpiperazine ring .

Molecular structure of this compound with proton labeling

Figure 1: Structure of this compound with protons labeled for NMR assignment.

The 3-Bromophenyl Group (Protons H-a, H-b, H-c, H-d)

The protons on the aromatic ring are in the most deshielded region of the spectrum due to the ring current effect. They are expected to appear in the δ 6.5–8.0 ppm range.[4] The bromine substituent and the ethyl group introduce electronic and steric effects that differentiate the four aromatic protons.

  • H-a (C2-H): This proton is ortho to the bromine atom. It is expected to be a narrow triplet or a singlet-like signal due to small meta- and ortho-coupling. Its chemical shift will be around δ 7.3-7.4 ppm .

  • H-b (C4-H): This proton is ortho to the ethyl group and meta to the bromine. It will likely appear as a doublet of triplets (dt) or a multiplet. It is expected around δ 7.1-7.2 ppm .

  • H-c (C5-H): This proton is meta to both the bromine and ethyl groups and will appear as a triplet. It is expected around δ 7.1-7.2 ppm .

  • H-d (C6-H): This proton is ortho to the ethyl group and meta to the bromine. It will likely appear as a doublet. It is expected around δ 7.0-7.1 ppm .

The Ethyl Linker (Protons H-e, H-f)

The two methylene groups of the ethyl linker connect the aromatic ring and the piperazine ring. They will appear as two distinct signals, likely triplets, due to coupling with each other.

  • H-e (-CH₂-Ar): These two protons are adjacent to the bromophenyl ring (benzylic position) and the H-f methylene group. They are deshielded by the aromatic ring and will appear as a triplet around δ 2.7-2.9 ppm .

  • H-f (-CH₂-N): These two protons are adjacent to the H-e methylene group and the nitrogen atom of the piperazine ring. The electronegative nitrogen causes a downfield shift. This signal is expected to be a triplet around δ 2.5-2.7 ppm .

The 4-Methylpiperazine Ring (Protons H-g, H-h, H-i)

The piperazine ring protons and the methyl group protons are in the more shielded (upfield) region of the spectrum.

  • H-g (-N-CH₃): The three protons of the methyl group attached to the nitrogen are equivalent and will appear as a sharp singlet. This signal is expected around δ 2.2-2.3 ppm .[5]

  • H-h & H-i (Piperazine -CH₂-): The eight protons on the four methylene groups of the piperazine ring are in two different chemical environments. Due to the rapid chair-to-chair interconversion at room temperature, the axial and equatorial protons on each carbon are often averaged, leading to two broad signals. These protons are adjacent to other methylene groups and the nitrogen atoms. They are expected to appear as broad multiplets or triplets in the range of δ 2.3-2.6 ppm .[6] It is common for these signals to overlap, creating a complex multiplet.

Predicted Data Summary
Proton Label Chemical Environment Predicted δ (ppm) Integration Predicted Multiplicity
H-a, H-b, H-c, H-dAromatic (C₆H₄Br)7.0 - 7.44HMultiplet (m)
H-eEthyl (-CH₂-Ar)2.7 - 2.92HTriplet (t)
H-fEthyl (-CH₂-N)2.5 - 2.72HTriplet (t)
H-gMethyl (-N-CH₃)2.2 - 2.33HSinglet (s)
H-h, H-iPiperazine (-CH₂-)2.3 - 2.68HMultiplet (m)

Experimental Protocol

A standardized protocol is essential for acquiring a high-quality, reproducible ¹H NMR spectrum.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the this compound sample.[7][8]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[8] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, small vial.[9]

  • Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides the reference signal at 0 ppm.[10]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector, typically around 4-5 cm.[8][9]

  • Filtering (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube to avoid compromising the spectral resolution.[7][8]

NMR Data Acquisition Workflow

The following diagram outlines the key stages of the NMR experiment from sample preparation to final data analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add TMS (Internal Standard) dissolve->standard transfer Transfer to NMR Tube standard->transfer instrument Place Sample in Spectrometer transfer->instrument lock Lock on Solvent Signal instrument->lock shim Shim for Magnetic Field Homogeneity lock->shim acquire Acquire FID (Free Induction Decay) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate Signals baseline->integrate final_spectrum final_spectrum integrate->final_spectrum Final Spectrum Analysis

Sources

1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine

Abstract

This technical guide provides a comprehensive overview of this compound, a research chemical belonging to the versatile phenylpiperazine class. Phenylpiperazine derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of pharmacological activities, particularly their interaction with central nervous system targets.[1][2] This document synthesizes information on the compound's structural properties, a proposed synthetic route with detailed protocols, and its anticipated pharmacological profile, focusing on its potential as a dopamine reuptake inhibitor. By analyzing structurally related compounds, this guide offers a predictive framework for its mechanism of action and outlines essential, self-validating experimental protocols for its synthesis, characterization, and preliminary biological evaluation. This paper is intended for researchers, chemists, and drug development professionals engaged in the exploration of novel CNS-active agents.

Introduction to the Phenylpiperazine Scaffold

The phenylpiperazine moiety is a privileged scaffold in modern drug discovery, forming the structural core of numerous approved drugs and clinical candidates. Its significance stems from the piperazine ring's ability to serve as a versatile linker between two key structural fragments, while its basic nitrogen atom is often crucial for forming salt bridges with biological targets, such as the aspartate residue in the binding site of the 5-HT1A receptor.[1] Compounds incorporating this scaffold are known to modulate a range of monoamine receptors and transporters, including dopaminergic, serotonergic, and adrenergic systems.[1][3] This promiscuity, which can be fine-tuned through targeted structural modifications, allows for the development of agents with diverse therapeutic applications, from antipsychotics and antidepressants to anxiolytics and cognitive enhancers.[1][3][4] The subject of this guide, this compound, is a long-chain arylpiperazine (LCAP), a subclass known for its interaction with monoamine transporters.[1]

Physicochemical and Structural Properties

The structure of this compound features a 3-bromophenyl group connected via an ethyl linker to the nitrogen at position 1 of a 4-methylpiperazine ring. The bromine atom offers a site for further chemical modification, while the tertiary amine of the piperazine ring imparts basicity and influences the compound's pharmacokinetic profile.

PropertyValue
Molecular Formula C₁₃H₁₉BrN₂
Molecular Weight 283.21 g/mol
CAS Number Not Assigned (Distinguished from isomers)
IUPAC Name 1-(2-(3-bromophenyl)ethyl)-4-methylpiperazine
Predicted LogP ~3.5-4.0
Predicted pKa ~8.5-9.0 (for the piperazine nitrogen)
Canonical SMILES CN1CCN(CCc2cccc(Br)c2)CC1

Synthesis and Purification Protocol

The synthesis of this compound can be reliably achieved via nucleophilic substitution. The most direct approach involves the N-alkylation of 1-methylpiperazine with a suitable 2-(3-bromophenyl)ethyl electrophile. The following protocol is a robust and scalable method for its preparation.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Preparation of Electrophile cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Purification A 3-Bromophenethyl alcohol C 1-(2-Bromoethyl)-3-bromobenzene A->C Halogenation (DCM, 0°C to RT) B Phosphorus tribromide (PBr₃) or Thionyl chloride (SOCl₂) B->C F Crude Product C->F Nucleophilic Substitution (Acetonitrile, Reflux) D 1-Methylpiperazine D->F E Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) E->F G Column Chromatography (Silica gel) F->G H Final Product: 1-[2-(3-Bromophenyl)-ethyl] -4-methylpiperazine G->H

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Objective: To synthesize this compound via N-alkylation.

Materials:

  • 1-(2-Bromoethyl)-3-bromobenzene (1.0 eq)

  • 1-Methylpiperazine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent: Dichloromethane/Methanol gradient (e.g., 100:0 to 95:5)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(2-Bromoethyl)-3-bromobenzene (1.0 eq), acetonitrile, and 1-methylpiperazine (1.2 eq).

  • Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the mixture. The base is crucial for scavenging the HBr byproduct generated during the reaction, driving the equilibrium towards the product.

  • Alkylation Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting electrophile is consumed.

  • Workup: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Extraction: Dissolve the resulting residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). The aqueous washes remove any remaining inorganic salts and unreacted amine starting material.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification: Purify the crude product using silica gel column chromatography. Elute with a gradient of methanol in dichloromethane to isolate the pure this compound.

Proposed Pharmacological Profile and Mechanism of Action

While specific data for this compound is not publicly available, its structure is highly analogous to well-characterized dopamine reuptake inhibitors (DRIs), such as the GBR series (e.g., GBR 12909 and GBR 12935).[5][6] These compounds feature a diaryl(methoxy)ethyl or related moiety linked to a piperazine ring. The core mechanism of these agents involves binding to the dopamine transporter (DAT), thereby blocking the reuptake of dopamine from the synaptic cleft and increasing its extracellular concentration.[7][8]

It is hypothesized that this compound acts as an inhibitor of the dopamine transporter. The 3-bromophenyl group and the N-methylpiperazine moiety are expected to interact with the binding pocket of the DAT, leading to a conformational change that prevents dopamine translocation.[8]

Proposed Mechanism of Action Diagram

MOA_Diagram cluster_presynaptic Presynaptic Neuron DA_vesicle Dopamine (DA) Vesicles Synaptic_Cleft Synaptic Cleft DA_vesicle->Synaptic_Cleft DA Release DAT Dopamine Transporter (DAT) DA_receptor Dopamine Receptors (e.g., D1, D2) Synaptic_Cleft->DAT DA Reuptake (Terminates Signal) Synaptic_Cleft->DA_receptor Binding & Signal Compound 1-[2-(3-Bromophenyl)-ethyl] -4-methylpiperazine Compound->DAT Inhibition

Caption: Proposed mechanism: Inhibition of the dopamine transporter (DAT) by the title compound.

Essential Experimental Protocols for Characterization

To ensure the identity, purity, and predicted biological activity of the synthesized compound, a series of validation experiments are required.

Protocol: Structural Confirmation by NMR and MS

Objective: To confirm the chemical structure of the synthesized compound.

Methodology:

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃):

    • Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Expected Signals: Look for characteristic peaks corresponding to:

      • Aromatic protons of the 3-bromophenyl ring (multiplets, ~7.0-7.5 ppm).

      • Ethyl linker protons (triplet-like signals, ~2.6-2.9 ppm).

      • Piperazine ring protons (broad multiplets, ~2.4-2.7 ppm).

      • N-methyl group protons (singlet, ~2.3 ppm).

    • Integration of these signals should match the number of protons in each environment.

  • ¹³C NMR Spectroscopy (100 MHz, CDCl₃):

    • Use the same sample as for ¹H NMR.

    • Expected Signals: Identify carbon signals for the aromatic ring (with a C-Br signal at ~122 ppm), the ethyl linker, the piperazine ring, and the N-methyl group.

  • Mass Spectrometry (ESI-MS):

    • Prepare a dilute solution of the compound in methanol or acetonitrile.

    • Analyze using Electrospray Ionization (ESI) in positive ion mode.

    • Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 284.1 and 286.1, representing the characteristic isotopic pattern of a molecule containing one bromine atom.

Protocol: Purity Determination by HPLC

Objective: To determine the purity of the final compound.

Methodology:

  • System: High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid, TFA).

    • Gradient Example: Start at 10% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Analysis: Inject a solution of the compound (~1 mg/mL in mobile phase). Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A pure sample should exhibit a single major peak (>98%).

Protocol: In Vitro Dopamine Transporter (DAT) Binding Assay

Objective: To measure the binding affinity (Ki) of the compound for the human dopamine transporter.

Methodology:

  • Source of DAT: Use cell membranes prepared from HEK-293 cells stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]-WIN 35,428, a well-known high-affinity DAT ligand.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Procedure:

    • In a 96-well plate, combine hDAT-expressing cell membranes, a fixed concentration of [³H]-WIN 35,428 (e.g., 1-2 nM), and varying concentrations of the test compound (this compound) ranging from 10⁻¹¹ M to 10⁻⁵ M.

    • For non-specific binding determination, use a high concentration of a known DAT inhibitor like GBR 12909 (e.g., 10 µM).

    • Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound's concentration.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of radioligand binding).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for DAT.

Discussion and Future Research Perspectives

This compound represents a valuable research tool for probing the structure and function of the dopamine transporter. Its straightforward synthesis allows for accessible production in a standard laboratory setting. The outlined characterization protocols provide a clear path to validate its chemical identity and purity, which is paramount for reproducible biological data.

Future research should focus on experimentally confirming its affinity and selectivity for DAT versus other monoamine transporters, such as the serotonin transporter (SERT) and norepinephrine transporter (NET), to establish a comprehensive pharmacological profile. The bromine atom on the phenyl ring serves as a convenient chemical handle for further derivatization, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity. Subsequent in vivo studies in animal models could explore its pharmacokinetic properties and potential behavioral effects, such as changes in locomotor activity, which are characteristic of dopamine reuptake inhibitors.[7]

References

  • Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579. (2013). European Journal of Medicinal Chemistry, 66, 122-34. [Link]

  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. (2024). Chemistry & Biodiversity. [Link]

  • Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. (2024). Biomedical and Pharmacology Journal. [Link]

  • Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579. (2013). ResearchGate. [Link]

  • (E)-1-{4-[Bis(4-bromophenyl)methyl]piperazin-1-yl}. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • 1-(3-broMophenyl)-4-Methylpiperazine. LookChem. [Link]

  • Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. Unpublished. [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). Molbank. [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (2010). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. (2022). PLOS ONE. [Link]

  • Novel method for the preparation of piperazine and its derivatives. (2001). Justia Patents. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • [Pharmacological effects of the novel dopamine uptake inhibitor 1-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-4-(3-phenylpropyl) piperazine dihydrochloride (I-893) on the central nervous system]. (1990). Nihon Yakurigaku Zasshi. [Link]

  • Development of novel, potent, and selective dopamine reuptake inhibitors through alteration of the piperazine ring of 1-[2-(diphenylmethoxy)ethyl]-and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines (GBR 12935 and GBR 12909). (1996). Journal of Medicinal Chemistry. [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (2023).
  • Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. (2002). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909): role of N-aromatic, N-heteroaromatic, and 3-oxygenated N-phenylpropyl substituents on affinity for the dopamine and serotonin transporter. (2003). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). (2008). Neurochemistry International. [Link]

  • 1-(3-BROMOPHENYL)PIPERAZINE. precisionFDA. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine is a versatile substituted piperazine derivative. The unique structural combination of a bromophenyl group and a methylpiperazine moiety makes it a valuable building block and intermediate in the synthesis of a wide range of pharmacologically active compounds. The bromophenyl component provides a reactive handle for further molecular elaboration through cross-coupling reactions, while the methylpiperazine group is a common pharmacophore known to enhance the solubility and pharmacokinetic properties of drug candidates. This document provides a detailed guide to the selection of starting materials and synthetic protocols for the preparation of this important intermediate.

Synthetic Strategies: An Overview

The synthesis of this compound can be approached through several strategic disconnections. The most common and practical routes involve either the formation of the C-N bond between the ethyl-phenyl fragment and the piperazine ring via nucleophilic substitution or the construction of this bond through reductive amination. This guide will focus on two primary, well-established methods:

  • Route 1: Direct Alkylation of 1-Methylpiperazine. This is a straightforward approach involving the nucleophilic attack of 1-methylpiperazine on a suitable 2-(3-bromophenyl)ethyl electrophile.

  • Route 2: Reductive Amination. This strategy involves the reaction of 1-methylpiperazine with a carbonyl compound, specifically 3-bromophenylacetaldehyde, which is formed in situ or pre-synthesized from a suitable precursor like 3-bromophenylacetic acid.

The choice between these routes will depend on the availability of starting materials, scalability, and the desired purity profile of the final product.

Starting Materials: A Comparative Analysis

The selection of appropriate starting materials is critical for the successful synthesis of the target molecule. The following table summarizes the key starting materials for the proposed synthetic routes, along with their relevant properties and typical commercial availability.

Starting MaterialChemical StructureMolecular FormulaMolecular Weight ( g/mol )Key PropertiesCommercial Availability
For Both Routes
1-MethylpiperazineC₅H₁₂N₂100.16Colorless liquid, hygroscopic, strong amine odor.[1][2][3][4]Readily available from major chemical suppliers.[1][2][3][4]
For Route 1: Direct Alkylation
1-Bromo-3-(2-bromoethyl)benzeneC₈H₈Br₂263.96Liquid.[5]Commercially available.[5]
For Route 2: Reductive Amination
3-Bromophenylacetic acidC₈H₇BrO₂215.04White to off-white solid.[6][7][8][9][10]Widely available from multiple suppliers.[6][7][8][9][10]

Route 1: Synthesis via Direct Alkylation

This method is a classic and efficient way to form the C-N bond. The secondary amine of 1-methylpiperazine acts as a nucleophile, displacing a halide from the 2-(3-bromophenyl)ethyl electrophile.

Workflow Diagram

cluster_0 Route 1: Direct Alkylation 1-Methylpiperazine 1-Methylpiperazine Reaction Alkylation 1-Methylpiperazine->Reaction 1-Bromo-3-(2-bromoethyl)benzene 1-Bromo-3-(2-bromoethyl)benzene 1-Bromo-3-(2-bromoethyl)benzene->Reaction Product This compound Reaction->Product

Caption: Workflow for the synthesis via direct alkylation.

Experimental Protocol

Materials:

  • 1-Methylpiperazine

  • 1-Bromo-3-(2-bromoethyl)benzene

  • Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of 1-methylpiperazine (1.2 equivalents) in anhydrous acetonitrile or DMF (10 mL per mmol of the alkylating agent), add a base such as potassium carbonate or DIPEA (2.0 equivalents).

  • Add a solution of 1-bromo-3-(2-bromoethyl)benzene (1.0 equivalent) in the same solvent dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Rationale: The use of a base is crucial to neutralize the hydrobromic acid formed during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic. The choice of a polar aprotic solvent like ACN or DMF facilitates the Sₙ2 reaction. Post-reaction workup with a mild base (sodium bicarbonate) removes any remaining acidic byproducts.

Route 2: Synthesis via Reductive Amination

This two-step approach first involves the generation of an aldehyde from a carboxylic acid, followed by its reaction with 1-methylpiperazine in the presence of a reducing agent.

Workflow Diagram

cluster_1 Route 2: Reductive Amination 3-Bromophenylacetic_acid 3-Bromophenylacetic_acid Reduction Reduction (DIBAL-H) 3-Bromophenylacetic_acid->Reduction 3-Bromophenylacetaldehyde 3-Bromophenylacetaldehyde Reduction->3-Bromophenylacetaldehyde Reductive_Amination Reductive Amination 3-Bromophenylacetaldehyde->Reductive_Amination 1-Methylpiperazine_2 1-Methylpiperazine 1-Methylpiperazine_2->Reductive_Amination Product_2 This compound Reductive_Amination->Product_2

Caption: Workflow for the synthesis via reductive amination.

Experimental Protocol

Part A: Preparation of 3-Bromophenylacetaldehyde

Materials:

  • 3-Bromophenylacetic acid[1]

  • Anhydrous toluene or dichloromethane (DCM)

  • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-bromophenylacetic acid (1.0 equivalent) in anhydrous toluene or DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H solution (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Separate the organic layer, and wash it with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure at low temperature to avoid polymerization of the aldehyde. The crude 3-bromophenylacetaldehyde is often used immediately in the next step without further purification.

Rationale: DIBAL-H is a powerful and selective reducing agent that can reduce carboxylic acids to aldehydes at low temperatures. The low temperature is critical to prevent over-reduction to the corresponding alcohol.

Part B: Reductive Amination

Materials:

  • Crude 3-bromophenylacetaldehyde

  • 1-Methylpiperazine

  • 1,2-Dichloroethane (DCE) or Methanol

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Acetic acid (catalytic amount, if needed)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude 3-bromophenylacetaldehyde in DCE or methanol.

  • Add 1-methylpiperazine (1.2 equivalents) to the solution. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), portion-wise.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 2-16 hours).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by silica gel column chromatography as described in Route 1.

Rationale: Reductive amination is a highly efficient method for forming C-N bonds.[11] The reaction proceeds through the formation of an iminium ion intermediate from the aldehyde and the secondary amine, which is then reduced by a mild hydride source like STAB or NaBH₃CN.[6][12] These reducing agents are selective for the iminium ion in the presence of the starting aldehyde.

Conclusion

Both direct alkylation and reductive amination are viable and effective methods for the synthesis of this compound. The choice of synthetic route will be influenced by factors such as the cost and availability of starting materials, reaction scale, and the specific equipment and expertise available in the laboratory. The protocols provided herein offer a solid foundation for researchers to produce this valuable intermediate for their drug discovery and development programs.

References

  • Synthonix, Inc. 109-01-3 | 1-Methylpiperazine. Available at: [Link]

  • Catapharma Products. N-Methyl Piperazine. Available at: [Link]

  • Organic Syntheses. A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with. Available at: [Link]

  • Asian Journal of Organic & Medicinal Chemistry. General procedure for synthesis of compounds (3a-3j). Available at: [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • ResearchGate. New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. Available at: [Link]

  • Der Pharma Chemica. Synthesis of primary amines by one-pot reductive amination of aldehydes. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Available at: [Link]

  • ERA. Synthesis of Secondary Amines via One-Pot Migrative Reductive Amination. Available at: [Link]

  • LookChem. Cas 1878-67-7,3-Bromophenylacetic acid. Available at: [Link]

  • Synple Chem. Application Note – Reductive Amination. Available at: [Link]

  • ChemRxiv. Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions. Available at: [Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available at: [Link]

  • PMC. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available at: [Link]

  • Google Patents. Process for the preparation of α-bromo-phenylacetic acids.
  • ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. Available at: [Link]

  • Google Patents. Synthetic method of 1- (4-bromophenyl) piperidine.
  • BORIS Portal. Green Chemistry. Available at: [Link]

  • Google Patents. Process for the N-monoalkylation of piperazine.
  • Mastering Chemical Synthesis: The Versatility of 1-(3-Bromophenyl)ethanone. Available at: [Link]

  • NIST WebBook. Ethanone, 1-(3-bromophenyl)-. Available at: [Link]

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Application Notes and Protocols for 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine: A Putative Dopamine Transporter Ligand

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a comprehensive guide for the investigation of 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine as a potential ligand for the dopamine transporter (DAT). This document is intended for researchers, scientists, and drug development professionals engaged in the study of dopaminergic neurotransmission and the discovery of novel central nervous system (CNS) agents. The protocols outlined herein cover the essential in vitro and in vivo methodologies required to characterize the binding affinity, functional potency, selectivity, and neurochemical effects of this compound. While specific experimental data for this compound is not yet publicly available, this guide draws upon established principles and data from structurally related phenylethylpiperazine analogs to provide a robust framework for its evaluation.

Introduction to this compound and its Therapeutic Potential

The dopamine transporter is a critical regulator of dopamine signaling in the brain, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1] Its dysfunction is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders, making it a key target for therapeutic intervention.[2]

This compound belongs to the phenylethylpiperazine class of compounds, a scaffold known to produce potent and selective DAT ligands. The structural features of this molecule, including the bromophenyl group and the N-methylpiperazine moiety, suggest a potential interaction with the dopamine transporter. Structure-activity relationship (SAR) studies of related analogs have shown that substitutions on the phenyl ring can significantly influence binding affinity and selectivity for monoamine transporters.[1][3] The 3-bromo substitution, in particular, warrants investigation for its potential to confer high affinity and selectivity for the DAT.

This document provides detailed protocols for the synthesis and comprehensive pharmacological characterization of this compound to elucidate its potential as a research tool or therapeutic lead.

PART 1: Synthesis and Physicochemical Characterization

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route based on the alkylation of N-methylpiperazine with a suitable 2-(3-bromophenyl)ethyl electrophile.

Materials:

  • 1-Methylpiperazine

  • 1-(2-Bromoethyl)-3-bromobenzene or 2-(3-bromophenyl)ethyl methanesulfonate

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Anhydrous acetonitrile (ACN) or dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol mixtures)

Procedure:

  • To a solution of 1-methylpiperazine (1.2 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).

  • Add a solution of 1-(2-bromoethyl)-3-bromobenzene (1.0 equivalent) in anhydrous acetonitrile dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

PART 2: In Vitro Characterization

The initial characterization of a novel compound involves determining its affinity for the target receptor and its functional effect on the target's activity.

Protocol 2: Radioligand Binding Assay for Dopamine Transporter (DAT) Affinity

This protocol determines the binding affinity (Kᵢ) of this compound for the dopamine transporter using a competitive binding assay with a known high-affinity radioligand, such as [³H]WIN 35,428.

Workflow for Radioligand Binding Assay

Caption: Workflow for determining the DAT binding affinity.

Materials:

  • Rat striatal tissue

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • [³H]WIN 35,428 (specific activity ~80-90 Ci/mmol)

  • GBR 12909 (for determination of non-specific binding)

  • This compound

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat striata in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh homogenization buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[4]

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM), and 100 µL of membrane homogenate (20-50 µg protein).

      • Non-specific Binding: 50 µL of GBR 12909 (final concentration 10 µM), 50 µL of [³H]WIN 35,428, and 100 µL of membrane homogenate.

      • Competitive Binding: 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM), 50 µL of [³H]WIN 35,428, and 100 µL of membrane homogenate.

    • Incubate the plate at 4°C for 2-3 hours with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 3: [³H]Dopamine Uptake Assay in Rat Striatal Synaptosomes

This functional assay measures the potency (IC₅₀) of this compound to inhibit the reuptake of dopamine into synaptosomes.

Workflow for Dopamine Uptake Assay

Caption: Workflow for assessing functional DAT inhibition.

Materials:

  • Rat striatal tissue

  • Sucrose Buffer: 0.32 M sucrose, 10 mM HEPES, pH 7.4

  • Krebs-Henseleit Buffer (KHB), supplemented with 10 mM glucose and 1 mM ascorbic acid

  • [³H]Dopamine (specific activity ~50-60 Ci/mmol)

  • Nomifensine (for determination of non-specific uptake)

  • This compound

  • Scintillation cocktail and counter

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh rat striata in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 12,000 x g for 20 minutes at 4°C.

    • Resuspend the synaptosomal pellet in KHB.[5]

  • Uptake Assay:

    • In a 96-well plate, pre-incubate synaptosomes with varying concentrations of this compound or nomifensine (for non-specific uptake) for 10-15 minutes at 37°C.

    • Initiate dopamine uptake by adding [³H]Dopamine (final concentration ~10-20 nM).

    • Incubate for 5-10 minutes at 37°C.

  • Termination and Lysis:

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KHB.

    • Alternatively, terminate by adding ice-cold buffer and centrifuging.

    • Lyse the synaptosomes with a suitable lysis buffer or 1% SDS.

  • Quantification and Analysis:

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration and determine the IC₅₀ value.[6]

Selectivity Profiling

To assess the selectivity of this compound, similar radioligand binding assays should be performed for the serotonin transporter (SERT) and the norepinephrine transporter (NET).

  • SERT Binding: Use [³H]Citalopram or [¹²⁵I]RTI-55 as the radioligand with membranes from cells expressing human SERT or appropriate brain regions (e.g., raphe nucleus).

  • NET Binding: Use [³H]Nisoxetine as the radioligand with membranes from cells expressing human NET or appropriate brain regions (e.g., locus coeruleus).

Table 1: Predicted In Vitro Profile of this compound Based on Structurally Related Analogs

TargetAssay TypeRadioligandPredicted Affinity/PotencySelectivity Ratio (Predicted)
DAT Binding[³H]WIN 35,428Kᵢ: 1 - 50 nM -
DAT Uptake[³H]DopamineIC₅₀: 10 - 100 nM -
SERT Binding[³H]CitalopramKᵢ: >500 nMSERT/DAT: >10
NET Binding[³H]NisoxetineKᵢ: >500 nMNET/DAT: >10

Note: The predicted values are extrapolated from data on similar phenylethylpiperazine and chlorophenylpiperazine analogs and require experimental verification.[1][3]

PART 3: In Vivo Characterization

In vivo studies are crucial to understanding the physiological and behavioral effects of the compound.

Protocol 4: In Vivo Microdialysis to Measure Extracellular Dopamine

This protocol allows for the direct measurement of changes in extracellular dopamine levels in the striatum of freely moving rats following administration of this compound.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane length)

  • Perfusion pump

  • Fraction collector

  • HPLC system with electrochemical detection

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

Procedure:

  • Surgery:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the striatum.

    • Allow the animal to recover for several days.

  • Microdialysis:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples every 15-20 minutes.[7]

    • Administer this compound (e.g., via intraperitoneal injection) and continue collecting dialysate samples.

  • Analysis:

    • Analyze the dopamine content in the dialysate samples using HPLC-ED.[2]

    • Express the results as a percentage change from the baseline dopamine levels.

Protocol 5: Assessment of Locomotor Activity

This behavioral assay assesses the stimulant or depressant effects of the compound on spontaneous movement in mice or rats.

Materials:

  • Open-field activity chambers equipped with infrared beams

  • Test animals (mice or rats)

  • This compound

  • Vehicle control (e.g., saline)

Procedure:

  • Habituate the animals to the testing room for at least 30 minutes.

  • Administer the test compound or vehicle.

  • Place the animal in the center of the open-field chamber.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60-120 minutes).[8][9]

  • Analyze the data to determine the dose-dependent effects of the compound on locomotor activity.

Protocol 6: Drug Discrimination Studies

This procedure determines whether the subjective effects of the test compound are similar to those of a known drug of abuse, such as cocaine.

Materials:

  • Operant conditioning chambers with two levers

  • Training drug (e.g., cocaine)

  • This compound

Procedure:

  • Train rats to press one lever after receiving an injection of the training drug (e.g., cocaine) and a second lever after receiving a vehicle injection to receive a food reward.

  • Once the animals have learned to reliably discriminate between the drug and vehicle, administer various doses of this compound.

  • Record the percentage of responses on the drug-appropriate lever. Full substitution suggests cocaine-like subjective effects.[10][11]

Conclusion

The protocols detailed in these application notes provide a comprehensive framework for the preclinical evaluation of this compound as a dopamine transporter ligand. Successful execution of these studies will elucidate its binding affinity, functional potency, selectivity, and in vivo pharmacological effects, thereby establishing its potential as a valuable tool for CNS research and as a candidate for further drug development.

References

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  • Fitting, S., et al. (2008). [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein. Journal of Neuroimmune Pharmacology, 3(4), 237-246. [Link]

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  • Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3192. [Link]

  • PREFERENCE FOR DISTINCT FUNCTIONAL CONFORMATIONS OF THE DOPAMINE TRANSPORTER ALTERS THE RELATIONSHIP BETWEEN SUBJECTIVE EFFECTS OF COCAINE AND STIMULATION OF MESOLIMBIC DOPAMINE. (2014). Neuropsychopharmacology, 39(10), 2347-2357. [Link]

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Applications of Bromophenylpiperazines in Neuroscience Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

The family of bromophenylpiperazine compounds represents a versatile and powerful class of molecular tools in the arsenal of neuroscience researchers. Their utility stems from their characteristic arylpiperazine scaffold, which allows for targeted interactions with a variety of key receptors and transporters within the central nervous system (CNS). This guide provides an in-depth exploration of the applications of these compounds, offering not only detailed protocols but also the underlying scientific rationale to empower researchers in their experimental design and data interpretation.

Introduction: The Significance of Bromophenylpiperazines in Neuropharmacology

Bromophenylpiperazines are synthetic compounds that have garnered significant attention for their ability to modulate neurotransmitter systems, primarily the serotonergic and dopaminergic pathways.[1][2] The position of the bromine atom on the phenyl ring (ortho, meta, or para) and substitutions on the piperazine nitrogen significantly influence the compound's affinity and selectivity for various receptor subtypes. This structural diversity allows for the development of highly specific ligands to probe the function of distinct neural circuits implicated in a range of physiological processes and pathological conditions, from mood and anxiety to neurodegenerative diseases.[1][2][3]

The core value of bromophenylpiperazines lies in their capacity to act as:

  • Receptor Ligands: They can be designed to bind with high affinity to specific serotonin (5-HT) and dopamine (D) receptors, acting as agonists, antagonists, or partial agonists.[1][2] This makes them invaluable for characterizing receptor function and distribution.

  • Neuroimaging Probes: When radiolabeled with positron-emitting isotopes (e.g., Carbon-11 or Fluorine-18), bromophenylpiperazine derivatives serve as powerful tracers for Positron Emission Tomography (PET) imaging, enabling the in vivo visualization and quantification of their target receptors in the living brain.[4][5][6]

  • Pharmacological Tools in Behavioral Models: By administering these compounds to animal models, researchers can investigate the behavioral consequences of modulating specific neurotransmitter systems, providing insights into the neural basis of complex behaviors and the pathophysiology of neuropsychiatric disorders.[7][8][9]

This guide will delve into the practical applications of these properties, providing detailed protocols and the scientific reasoning behind them.

Characterizing Receptor Interactions: Radioligand Binding Assays

A fundamental application of bromophenylpiperazines is in determining their binding affinity and selectivity for various CNS receptors. This is typically achieved through in vitro radioligand binding assays using brain tissue homogenates or cell lines expressing the receptor of interest.

Principle of the Assay

Radioligand binding assays are based on the principle of competitive binding. A radiolabeled ligand with known high affinity for the target receptor is incubated with the tissue or cell membrane preparation. The addition of a non-radiolabeled competitor compound (the bromophenylpiperazine derivative under investigation) will displace the radioligand from the receptor in a concentration-dependent manner. The concentration of the competitor that displaces 50% of the radiolabeled ligand (the IC50 value) is determined, from which the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol provides a general framework for assessing the binding affinity of a bromophenylpiperazine derivative for the serotonin 5-HT1A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor.[1]

  • [³H]-8-Hydroxy-DPAT (a high-affinity 5-HT1A receptor agonist radioligand).[1]

  • Test bromophenylpiperazine compound.

  • Serotonin (for determining non-specific binding).[1]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgSO₄, pH 7.4.[1]

  • 96-well assay plates.[1]

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Cell harvester and glass fiber filters.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-h5-HT1A cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet (membrane preparation) in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Assay Setup:

    • Prepare serial dilutions of the test bromophenylpiperazine compound in assay buffer.

    • In a 96-well plate, add the following to each well in duplicate:

      • Total Binding: Assay buffer, membrane preparation, and [³H]-8-OH-DPAT (e.g., 1 nM final concentration).[1]

      • Non-specific Binding: Assay buffer, membrane preparation, [³H]-8-OH-DPAT, and a high concentration of unlabeled serotonin (e.g., 10 µM).[1]

      • Competitive Binding: Assay buffer, membrane preparation, [³H]-8-OH-DPAT, and varying concentrations of the test bromophenylpiperazine compound.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C, depending on the receptor) for a predetermined time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioactivity.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinities of Representative Arylpiperazines

The following table summarizes the binding affinities (Ki, in nM) of various arylpiperazine derivatives for different serotonin and dopamine receptors, illustrating the impact of structural modifications.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)D2 (Ki, nM)Reference
Aripiprazole[1]
Buspirone[1]
Compound 9b23.939.4[1]
Compound 12a41.5315300[1]

Note: This table is illustrative. Specific Ki values should be determined experimentally for each new compound.

Probing Neural Function In Vivo: Behavioral Pharmacology

Animal models are crucial for understanding how the modulation of specific receptors by bromophenylpiperazines translates into behavioral changes. These studies provide valuable insights into the potential therapeutic effects and side-effect profiles of novel compounds.

Rationale for Behavioral Assays

The choice of behavioral assay depends on the hypothesized mechanism of action of the bromophenylpiperazine derivative. For instance, compounds targeting serotonin receptors might be investigated for their effects on anxiety, depression, or psychosis-like behaviors.

  • Locomotor Activity: Changes in locomotor activity can indicate stimulant or sedative effects. For example, 1-benzylpiperazine (BZP) has been shown to increase locomotor activity in a dose-dependent manner, suggesting stimulant-like properties.[7][8]

  • Head-Twitch Response: This is a classic behavioral assay in rodents used to screen for hallucinogenic potential, often associated with 5-HT2A receptor agonism.[7][8]

  • Drug Discrimination: This paradigm assesses the subjective effects of a drug by training animals to recognize and respond to the internal cues produced by a specific compound.[7][8]

  • Social Interaction Tests: These assays are used to evaluate the effects of compounds on social behavior, which is relevant for disorders like autism spectrum disorder and schizophrenia.[3][9]

Detailed Protocol: Open Field Test for Locomotor Activity

This protocol describes a standard method for assessing the effect of a bromophenylpiperazine on spontaneous locomotor activity in mice.

Materials:

  • Open field apparatus (a square arena with walls, often equipped with infrared beams to automatically track movement).

  • Test bromophenylpiperazine compound.

  • Vehicle control (e.g., saline).

  • Male adult mice.

Procedure:

  • Habituation:

    • Bring the mice to the testing room at least 60 minutes before the experiment to allow them to acclimate to the environment.

    • Handle the mice for a few days prior to testing to reduce stress-induced responses.

  • Drug Administration:

    • Administer the test bromophenylpiperazine compound or vehicle control via the desired route (e.g., intraperitoneal injection).

    • Allow for a pre-treatment period for the drug to take effect (this will vary depending on the compound's pharmacokinetics).

  • Testing:

    • Gently place each mouse in the center of the open field arena.

    • Record the locomotor activity for a set duration (e.g., 30-60 minutes). Key parameters to measure include:

      • Total distance traveled.

      • Time spent in the center versus the periphery of the arena (an index of anxiety-like behavior).

      • Rearing frequency (vertical activity).

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

    • Present the data as mean ± SEM for each parameter.

Workflow for Behavioral Pharmacology Studies

G cluster_0 Pre-Experimental Phase cluster_1 Experimental Phase cluster_2 Post-Experimental Phase a Compound Synthesis & Characterization b Animal Acclimation & Handling a->b c Drug Administration (Test Compound vs. Vehicle) b->c d Behavioral Assay (e.g., Open Field Test) c->d e Data Collection (Automated Tracking) d->e f Statistical Analysis e->f g Interpretation of Results f->g h Further Studies (e.g., Receptor Occupancy) g->h

Caption: Workflow for a typical behavioral pharmacology experiment.

Visualizing Brain Targets: Positron Emission Tomography (PET)

PET imaging is a powerful, non-invasive technique that allows for the visualization and quantification of molecular targets in the living brain.[6][10][11] By radiolabeling bromophenylpiperazine derivatives with positron-emitting isotopes, researchers can create PET radiotracers to map the distribution and density of their target receptors.

Principles of PET Imaging with Bromophenylpiperazine Tracers

The development of a successful PET tracer requires careful consideration of several factors:

  • High Affinity and Selectivity: The radiolabeled compound must bind with high affinity to the target receptor and have minimal off-target binding.

  • Blood-Brain Barrier Penetration: The tracer must be able to cross the blood-brain barrier to reach its target in the CNS.

  • Appropriate Pharmacokinetics: The tracer should exhibit rapid uptake into the brain and a washout rate that allows for good contrast between target-rich and target-poor regions.

  • No Metabolites that Bind to the Target: The radiolabeled metabolites of the tracer should not bind to the target receptor, as this would confound the PET signal.

Detailed Protocol: Synthesis of a Carbon-11 Labeled Bromophenylpiperazine Derivative

This protocol provides a conceptual overview of the radiosynthesis of a [¹¹C]-labeled bromophenylpiperazine derivative via O-methylation. The synthesis of radiolabeled compounds is a complex process that requires specialized facilities and expertise.[12][13][14]

Materials:

  • Desmethyl precursor of the bromophenylpiperazine derivative.

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) produced from a cyclotron.

  • Reaction solvent (e.g., DMF, acetone).

  • Base (e.g., NaOH, K₂CO₃).

  • HPLC system for purification.

  • Quality control instrumentation (e.g., radio-HPLC, GC).

Procedure:

  • Production of [¹¹C]Methylating Agent:

    • [¹¹C]CO₂ is produced in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.

    • [¹¹C]CO₂ is converted to [¹¹C]CH₄, which is then halogenated to produce [¹¹C]CH₃I or converted to [¹¹C]CH₃OTf.

  • Radiolabeling Reaction:

    • The desmethyl precursor is dissolved in the reaction solvent with a base.

    • The [¹¹C]methylating agent is bubbled through the reaction mixture at an elevated temperature.

    • The reaction is allowed to proceed for a short period (typically 5-10 minutes) due to the short half-life of Carbon-11 (20.4 minutes).

  • Purification:

    • The reaction mixture is purified using semi-preparative HPLC to isolate the [¹¹C]-labeled bromophenylpiperazine derivative from the unreacted precursor and other byproducts.

  • Formulation:

    • The purified radiotracer is formulated in a physiologically compatible solution (e.g., sterile saline with a small amount of ethanol) for intravenous injection.

  • Quality Control:

    • The final product undergoes rigorous quality control testing to ensure its radiochemical purity, chemical purity, specific activity, and sterility before it can be used in PET imaging studies.

Signaling Pathway Modulation by Bromophenylpiperazines

G Bromophenylpiperazine Bromophenylpiperazine Serotonin Receptor (e.g., 5-HT1A) Serotonin Receptor (e.g., 5-HT1A) Bromophenylpiperazine->Serotonin Receptor (e.g., 5-HT1A) G-protein G-protein Serotonin Receptor (e.g., 5-HT1A)->G-protein Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase Inhibition cAMP cAMP Adenylyl Cyclase->cAMP Decreased Production Downstream Signaling Downstream Signaling cAMP->Downstream Signaling

Caption: Example of a signaling pathway modulated by a 5-HT1A agonist.

Conclusion and Future Directions

Bromophenylpiperazines are indispensable tools in neuroscience research, enabling the detailed investigation of serotonergic and dopaminergic systems. The applications outlined in this guide, from in vitro receptor characterization to in vivo behavioral and imaging studies, highlight the versatility of this class of compounds.

Future research will likely focus on the development of bromophenylpiperazine derivatives with even greater receptor subtype selectivity and improved pharmacokinetic properties for use as PET radiotracers.[6][15] These next-generation tools will be instrumental in unraveling the complexities of brain function and in the development of novel therapeutics for a wide range of neurological and psychiatric disorders.

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Application Note: HPLC Method Development and Validation for 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The analysis of 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine presents specific chromatographic challenges inherent to lipophilic, basic nitrogen-containing heterocycles. This molecule contains a piperazine core flanked by a methyl group and a bromophenylethyl moiety.

From a separation science perspective, this structure dictates two critical behaviors:

  • Basicity: The two tertiary amine nitrogens (aliphatic) possess high pKa values (estimated pKa₁ ≈ 9.0, pKa₂ ≈ 5.0). At neutral pH, these moieties are positively charged, leading to severe peak tailing due to ionic interactions with residual silanols on silica-based columns.

  • Hydrophobicity: The 3-bromophenyl-ethyl tail imparts significant lipophilicity, requiring a reversed-phase mode (RP-HPLC) with sufficient organic strength for elution.

This Application Note details a robust RP-HPLC protocol designed to suppress silanol activity, ensure sharp peak shapes, and provide quantitative accuracy.

Physicochemical Context & Method Strategy

Structural Considerations
  • Chromophore: The 3-bromophenyl ring provides UV absorption. While not as intense as conjugated systems, it absorbs reliably at 210 nm (ring/peptide backbone region) and 254 nm (aromatic

    
     transition).
    
  • Isotopic Signature: The presence of Bromine provides a distinct mass spectral signature (approx. 1:1 ratio of

    
    Br and 
    
    
    
    Br), which is useful if this method is transferred to LC-MS.
Selection of Stationary Phase

To mitigate the "basic drug tailing" phenomenon, we utilize a Charged Surface Hybrid (CSH) or a Base-Deactivated Silica (BDS) C18 column. These columns are chemically modified to repel cationic species or have exhaustively end-capped silanols.

Mobile Phase Logic (The "Acidic Lock")

We employ a low pH (pH 3.0) phosphate buffer .[1][2]

  • Mechanism:[3][4] At pH 3.0, both piperazine nitrogens are fully protonated (

    
    ). While this increases polarity, the acidic environment suppresses the ionization of surface silanols (Si-OH 
    
    
    
    Si-O
    
    
    ), neutralizing the cation-exchange mechanism that causes tailing.
  • Organic Modifier: Acetonitrile (ACN) is selected over Methanol for its lower viscosity (lower backpressure) and sharper peak shape with aromatic compounds.

Experimental Protocol

Reagents and Chemicals[5]
  • Reference Standard: this compound (>98% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Water.

  • Buffer Additives: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ), and Triethylamine (TEA) - optional, only if using older column generations.
Chromatographic Conditions
ParameterSettingRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 5 µmBalances resolution and backpressure; end-capping prevents amine tailing.
Mobile Phase A 20 mM Phosphate Buffer, pH 3.0Maintains analyte protonation and suppresses silanol activity.
Mobile Phase B Acetonitrile (100%)Elution of the hydrophobic bromophenyl tail.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 35°CImproves mass transfer kinetics, sharpening peaks.
Injection Vol 10 µLStandard analytical volume.
Detection UV @ 210 nm (Quant) & 254 nm (Qual)210 nm offers max sensitivity; 254 nm offers specificity for the aromatic ring.
Gradient Program

Note: A gradient is recommended to elute potential synthesis impurities or degradation products.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial equilibration
10.04060Linear ramp to elute main peak
12.01090Wash step (remove lipophilic impurities)
15.01090Hold wash
15.19010Return to initial
20.09010Re-equilibration

Method Development Workflow (Visualization)

The following diagram illustrates the decision matrix used to arrive at the optimized conditions, ensuring the method is scientifically grounded.

MethodDevelopment Start Analyte: this compound Step1 Assess Functional Groups (Basic Piperazine + Hydrophobic Bromophenyl) Start->Step1 Branch1 Select Stationary Phase Step1->Branch1 OptionA Standard Silica C18 Branch1->OptionA OptionB Hybrid / End-capped C18 (BDS) Branch1->OptionB ResultA Severe Peak Tailing (Silanol Interaction) OptionA->ResultA Avoid ResultB Sharp Peak Shape OptionB->ResultB Select Step2 Mobile Phase pH Selection ResultB->Step2 PH_Low Low pH (2.5 - 3.0) Phosphate Buffer Step2->PH_Low PH_High High pH (10.0) Ammonium Bicarbonate Step2->PH_High Mech_Low Analyte Ionized (+) Silanols Neutral (Si-OH) PH_Low->Mech_Low Mech_High Analyte Neutral (Free Base) Requires Hybrid Column PH_High->Mech_High Final Final Protocol: BDS C18 + pH 3.0 Phosphate/ACN Mech_Low->Final Preferred for Robustness

Caption: Decision tree for selecting column chemistry and mobile phase pH to overcome piperazine basicity.

Sample Preparation & System Suitability[2][6]

Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of the substance into a 10 mL volumetric flask. Dissolve in 50:50 ACN:Water. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into a 10 mL volumetric flask. Dilute to volume with Mobile Phase A. Note: Diluting with the aqueous buffer ensures the sample plug is compatible with the initial gradient conditions, preventing "solvent effect" peak distortion.

System Suitability Testing (SST)

Before running unknown samples, inject the Working Standard 5 times to verify:

  • Retention Time (RT): %RSD < 1.0% (Expected RT ~ 6-8 min depending on exact column dimensions).

  • Peak Area: %RSD < 1.0%.

  • Tailing Factor (

    
    ):  Must be < 1.5 (Critical parameter for piperazines).
    
  • Theoretical Plates (

    
    ):  > 5000.
    

Validation Strategy (ICH Q2(R1) Compliant)

To ensure the method is trustworthy for regulatory or QC purposes, the following validation parameters must be executed.

Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Spike the analyte into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Precision[7]
  • Repeatability: 6 injections of the 100% standard.

  • Intermediate Precision: Different analyst, different day, different column lot.

  • Acceptance Criteria: %RSD

    
     2.0%.[5]
    
Robustness

Intentionally vary parameters to verify method stability:

  • pH of buffer (± 0.2 units).

  • Column temperature (± 5°C).

  • Flow rate (± 0.1 mL/min).

  • Critical Check: Ensure resolution from nearest impurity does not drop below 1.5.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (

)
Secondary silanol interactions.1. Ensure pH is

3.0.2. Add 0.1% Triethylamine (TEA) to Mobile Phase A.3. Replace column with a fresh "Base Deactivated" unit.
Retention Time Drift Inadequate equilibration or pH instability.1. Extend equilibration time between gradient runs.2. Verify buffer capacity (use 25-50 mM phosphate).
Split Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase A (or max 20% organic) rather than 100% ACN.

References

  • BenchChem. "A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis." BenchChem Application Notes, 2025. Link

  • SIELC Technologies. "HPLC Analysis of Piperazine on Primesep 100." SIELC Application Notes, July 2012.[3] Link

  • Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009.[6] Link

  • Sigma-Aldrich. "1-(4-Bromophenyl)piperazine Product Information." Sigma-Aldrich Catalog, Accessed 2025. Link

  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005. Link

Sources

Application Note: High-Fidelity N-Alkylation of 1-Methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental protocol for N-alkylation of 1-methylpiperazine Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]

Executive Summary

The 1-methylpiperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved therapeutics (e.g., Imatinib, Clozapine, Sildenafil) due to its ability to modulate solubility and pharmacokinetic profiles. However, the chemical modification of this scaffold presents a specific challenge: distinguishing between the tertiary nitrogen (N1) and the secondary nitrogen (N4).

This guide details two validated protocols for the regioselective N-alkylation of 1-methylpiperazine at the N4 position. We prioritize Reductive Amination (Method A) for its superior selectivity and Direct Nucleophilic Substitution (Method B) for substrates where carbonyl precursors are unavailable.

Mechanistic Insight & Reaction Logic

The Selectivity Challenge

1-Methylpiperazine contains two nucleophilic centers.[1] While the N4 (secondary) nitrogen is generally more nucleophilic due to steric accessibility, the N1 (tertiary) nitrogen remains reactive.

  • N1 (Methylated): pKa ~ 9.[2]0. Prone to quaternization (formation of "bis-alkylation" salts) in the presence of highly reactive electrophiles.

  • N4 (Free amine): pKa ~ 9.8. The desired site for functionalization.

In direct alkylation (SN2), the product (a tertiary amine) often has similar nucleophilicity to the starting material, leading to competitive over-alkylation. Reductive amination avoids this by proceeding through an iminium intermediate which cannot form at the tertiary N1 center.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways between the desired mono-alkylation and the undesired quaternization.

ReactionPathway Start 1-Methylpiperazine (Substrate) Imine Iminium Ion (Intermediate) Start->Imine Reductive Amination (Aldehyde + STAB) Product N4-Alkylated Product (Desired) Start->Product Direct SN2 (R-X + Base) QuatSalt N1-Quaternary Salt (Impurity) Start->QuatSalt Over-Alkylation (Excess R-X) Electrophile Electrophile (R-X or R-CHO) Imine->Product Reduction Product->QuatSalt 2nd Alkylation

Figure 1: Divergent reaction pathways. Green path indicates the high-selectivity reductive amination route.[1] Red dotted lines indicate potential failure modes in direct alkylation.

Method A: Reductive Amination (The "Gold Standard")

Recommendation: Use this method whenever the alkyl group can be sourced as an aldehyde or ketone. It effectively eliminates quaternization side-products.[1]

Reagents & Materials
  • Substrate: 1-Methylpiperazine (1.0 equiv)[1]

  • Carbonyl Source: Aldehyde or Ketone (1.0 - 1.1 equiv)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv).[1] Note: STAB is preferred over NaCNBH3 due to lower toxicity and better functional group tolerance.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]

  • Additive: Acetic Acid (AcOH) (1.0 equiv) - Critical for ketone substrates or sterically hindered aldehydes.[1]

Detailed Protocol
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylpiperazine (1.0 equiv) in anhydrous DCE (0.2 M concentration).

  • Imine Formation: Add the aldehyde/ketone (1.0 equiv).

    • Optimization: If using a ketone, add Acetic Acid (1.0 equiv) at this stage to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen/Argon.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.4 equiv) portion-wise over 5–10 minutes.

    • Caution: Mild gas evolution (H2) may occur.

  • Reaction: Allow the mixture to warm to RT and stir for 2–16 hours. Monitor by LCMS for the consumption of the carbonyl species.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO3 (approx. equal volume to solvent). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Separate phases. Extract the aqueous layer with DCM (3x).[3] Combine organic layers, dry over Na2SO4, filter, and concentrate.

Method B: Direct SN2 Alkylation (The "Utility" Method)

Recommendation: Use this method when the electrophile is an alkyl halide (e.g., benzyl bromide, alkyl iodide) and cannot be formed via reductive amination.

Reagents & Materials
  • Substrate: 1-Methylpiperazine (1.0 equiv)[1]

  • Electrophile: Alkyl Halide (0.9 - 1.0 equiv).[1] Note: Slight deficit of electrophile prevents over-alkylation.

  • Base: Potassium Carbonate (K2CO3) (2.0 - 3.0 equiv).[1] Note: Anhydrous, granular.

  • Solvent: Acetonitrile (ACN) or Acetone. Note: ACN is preferred for faster rates; Acetone for easier workup.[1]

Detailed Protocol
  • Setup: Charge a reaction vessel with 1-methylpiperazine (1.0 equiv) and K2CO3 (2.5 equiv) in Acetonitrile (0.1 M).

  • Addition: Cool the suspension to 0°C. Dissolve the Alkyl Halide (0.95 equiv) in a minimal amount of ACN and add it dropwise via syringe pump or addition funnel over 30 minutes.

    • Critical Control Point: Rapid addition leads to localized high concentrations of electrophile, promoting N1-quaternization.[1]

  • Reaction: Allow to warm to RT. Stir for 12–24 hours.[4]

    • Heat: If the electrophile is unreactive (e.g., alkyl chlorides), heat to 60°C, but monitor strictly for quaternary salt formation.

  • Filtration: Filter the reaction mixture through a pad of Celite or a fritted glass funnel to remove inorganic salts (K2CO3/KX). Rinse the cake with ACN.

  • Concentration: Evaporate the solvent under reduced pressure to obtain the crude oil.

Purification Strategy: The "Acid-Base Switch"

Because 1-methylpiperazine derivatives are basic, they can be purified from non-basic impurities (unreacted alkyl halides) without chromatography using an acid-base extraction workflow.[1]

WorkupFlow Crude Crude Reaction Mixture Acidify Dissolve in DCM + Wash with 1M HCl (aq) Crude->Acidify Sep1 Phase Separation Acidify->Sep1 OrgWaste Organic Layer (Contains Neutral Impurities) Sep1->OrgWaste Discard AqAcid Aqueous Acid Layer (Contains Product Salt) Sep1->AqAcid Keep Basify Adjust to pH > 12 (NaOH or Na2CO3) AqAcid->Basify Extract Extract with DCM/EtOAc Basify->Extract Final Dry & Concentrate (Pure Product) Extract->Final

Figure 2: Acid-Base extraction workflow for purification of piperazine derivatives.

Analytical Validation
  • 1H NMR (CDCl3):

    • N-Methyl (N1): Look for a sharp singlet around 2.2 – 2.3 ppm .[1]

    • Piperazine Ring Protons: Broad multiplets at 2.3 – 2.6 ppm .[1]

    • Diagnostic: If quaternization occurred at N1, the N-Methyl peak often shifts downfield to 3.0 – 3.2 ppm and integrates incorrectly relative to the scaffold.

  • LCMS: Check for [M+H]+. Quaternary salts will appear as [M]+ (fixed charge) and often have different retention times.

Comparison of Methods

FeatureMethod A: Reductive AminationMethod B: SN2 Alkylation
Selectivity High (Mono-alkylation preferred)Moderate (Risk of bis-alkylation)
Scope Aldehydes, KetonesAlkyl Halides, Sulfonates
Conditions Mild (RT), HomogeneousBasic, Heterogeneous
Major Impurity Alcohol (from carbonyl reduction)Quaternary Ammonium Salt
Purification Acid/Base Extraction or Flash Chrom.[1]Filtration + Acid/Base Extraction

Safety & Hazards

  • Sensitization: Piperazines are known skin and respiratory sensitizers. Handle only in a fume hood.

  • Corrosivity: 1-Methylpiperazine is corrosive to tissue.[1][5] Wear chemically resistant gloves (Nitrile) and eye protection.

  • Exotherm: The addition of STAB can be exothermic; ensure cooling is available.

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[6][7] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Piperazine pKa Data: Pagano, B., et al. "pK a values of common substituted piperazines." ResearchGate / University of Naples, 2022. Link

  • General Alkylation Protocols: "Best Conditions For N-Alkylation?" ScienceMadness Discussion & Protocols, 2022. Link

  • Process Chemistry (Quaternization Avoidance): "Prevention of quaternization in 1-methylpiperazine alkylation." ResearchGate Q&A, 2013. Link

  • Reagent Guide: "Sodium Triacetoxyborohydride." Organic Chemistry Portal. Link

Sources

Application Notes & Protocols: Development of 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine as a CNS Drug Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preclinical evaluation of 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine (hereafter referred to as "Compound X") as a potential therapeutic agent for Central Nervous System (CNS) disorders. The arylpiperazine moiety is a well-established pharmacophore in CNS drug discovery, known for its ability to interact with key monoamine receptors and transporters.[1][2] This guide outlines a structured, multi-stage workflow, from initial in-vitro characterization and target validation to essential in-vivo pharmacokinetic and pharmacodynamic assessments. Detailed, step-by-step protocols for critical assays are provided, emphasizing the scientific rationale behind experimental choices to ensure data integrity and translatability. The objective is to build a robust data package to support go/no-go decisions in the progression of Compound X toward clinical development.[3][4]

Introduction and Rationale

The N-phenylpiperazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved for treating CNS disorders such as depression, anxiety, and psychosis.[5] These molecules frequently target dopaminergic and serotonergic pathways, which are implicated in a wide range of neurological and psychiatric conditions.[6][7][8] The structure of Compound X, featuring a bromophenyl-ethyl group attached to a methylpiperazine core, suggests a potential interaction with monoamine transporters or G-protein coupled receptors (GPCRs) like dopamine (D₂) or serotonin (5-HT) receptors.[9][10] The bromine substitution may enhance binding affinity or modulate pharmacokinetic properties, making it a compelling candidate for investigation.

The preclinical development path for a novel CNS agent must rigorously assess its potential to not only engage the desired molecular target but also to cross the blood-brain barrier (BBB) in therapeutically relevant concentrations and exhibit a favorable safety profile.[11][12] This guide provides the framework for this evaluation.

Preclinical Development Workflow

The successful progression of a CNS candidate from discovery to clinical trials follows a phased approach. Each stage generates critical data to inform the next, de-risking the development process.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: ADME & BBB Penetration cluster_2 Phase 3: In Vivo Evaluation a Compound Synthesis & QC (Purity, ID) b Physicochemical Properties (Solubility, LogP) a->b c Primary Target Binding (e.g., D₂, 5-HT₂ₐ Receptors) b->c d Functional Activity (Agonist/Antagonist Assays) c->d e In Vitro Safety Panel (hERG, CYP Inhibition) d->e f Metabolic Stability (Microsomes, Hepatocytes) e->f Go/No-Go Decision 1 g In Vitro BBB Model (e.g., Transwell Assay) f->g h Plasma Protein Binding f->h i Rodent Pharmacokinetics (IV & PO Dosing) h->i Go/No-Go Decision 2 j Brain Tissue Binding & BBB Penetration (Kp,uu) i->j k Target Engagement (Receptor Occupancy) j->k l Preliminary Efficacy (Behavioral Models) k->l m Tolerability & Acute Toxicity l->m IND IND-Enabling Toxicology m->IND Candidate Selection

Caption: Preclinical development cascade for a novel CNS drug candidate.

In Vitro Pharmacology & Target Validation

The initial phase focuses on understanding how Compound X interacts with its putative biological targets at the molecular and cellular levels.

Rationale for Target Selection

Based on its structural similarity to known psychoactive agents, the primary targets for initial screening should include key dopamine and serotonin receptors.[6][13] The interaction profiles at these targets often predict the potential therapeutic effects (e.g., antipsychotic, antidepressant) and side-effect liabilities.[9]

  • Dopamine D₂ Receptors: Central to the mechanism of most antipsychotic drugs.

  • Serotonin 5-HT₂ₐ Receptors: A key target for atypical antipsychotics and some antidepressants.

  • Serotonin Transporter (SERT) & Dopamine Transporter (DAT): Targets for antidepressant and stimulant drugs, respectively.

Protocol: Radioligand Receptor Binding Assay

This protocol determines the binding affinity (Ki) of Compound X for the human Dopamine D₂ receptor.

Principle: This is a competitive binding assay where Compound X competes with a known high-affinity radiolabeled ligand ([³H]-Spiperone) for binding to D₂ receptors present in cell membrane preparations. The amount of radioligand displaced is proportional to the affinity of Compound X for the receptor.

Materials:

  • HEK293 cell membranes expressing recombinant human D₂ receptors.

  • [³H]-Spiperone (Specific Activity ~70-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific binding control: Haloperidol (10 µM).

  • Compound X stock solution (10 mM in DMSO).

  • 96-well microplates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of Compound X in assay buffer, ranging from 1 pM to 100 µM.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM Haloperidol (for non-specific binding), or 50 µL of Compound X dilution.

  • Add 50 µL of [³H]-Spiperone diluted in assay buffer to a final concentration of ~0.2 nM.

  • Add 100 µL of D₂ receptor membrane preparation (5-10 µg protein/well).

  • Incubate the plate at room temperature for 90 minutes with gentle shaking.

  • Harvest the plate contents onto glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Allow filters to dry, then place them in scintillation vials with 4 mL of scintillation fluid.

  • Quantify radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding = Total binding - Non-specific binding.

  • Plot the percentage of specific binding against the log concentration of Compound X.

  • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Quality Control:

  • The IC₅₀ of a known standard (e.g., unlabeled Haloperidol) should be within the historically accepted range.

  • Non-specific binding should be less than 20% of total binding.

Table 1: Hypothetical In Vitro Pharmacology Profile for Compound X

TargetAssay TypeResult (Ki or IC₅₀)Interpretation
Dopamine D₂ Binding (Ki)15 nMPotent binding; potential antipsychotic activity.
Serotonin 5-HT₂ₐ Binding (Ki)25 nMPotent binding; may contribute to atypical antipsychotic profile.
Serotonin 5-HT₁ₐ Binding (Ki)350 nMModerate binding; potential anxiolytic/antidepressant effects.
SERT Uptake (IC₅₀)> 10 µMWeak activity; unlikely to be a primary antidepressant.
hERG Channel Electrophysiology (IC₅₀)12 µMLow risk of cardiac QT prolongation (Safety Margin >30x).
CYP2D6 Inhibition (IC₅₀)8 µMLow potential for drug-drug interactions.

Blood-Brain Barrier (BBB) Permeability Assessment

A critical hurdle for any CNS drug is its ability to cross the BBB.[14] Poor penetration is a major cause of attrition for CNS drug candidates.[12] In vitro models provide an early, high-throughput assessment of this crucial property.

In Vitro BBB Model: The Transwell Assay

Principle: An in vitro BBB model is created by co-culturing human brain microvascular endothelial cells, astrocytes, and pericytes on a semi-permeable membrane in a Transwell plate.[12][15] This establishes a tight barrier that mimics the in vivo BBB, which can be quantified by measuring Transendothelial Electrical Resistance (TEER). Compound X is added to the apical (blood-side) chamber, and its appearance in the basolateral (brain-side) chamber is measured over time to calculate its apparent permeability coefficient (Papp).[16]

Caption: Schematic of the in vitro Transwell Blood-Brain Barrier assay.

Protocol: In Vitro BBB Permeability Assay

Materials:

  • Human iPSC-derived brain endothelial-like cells, pericytes, and astrocytes.

  • Transwell inserts (e.g., 24-well, 0.4 µm pore size).

  • Cell culture medium, appropriate supplements, and coating reagents (e.g., collagen/fibronectin).

  • TEER meter (e.g., EVOM2).

  • Compound X (10 mM in DMSO), Lucifer Yellow (paracellular marker), Propranolol (high permeability control), Atenolol (low permeability control).

  • LC-MS/MS system for quantification.

Procedure:

  • Co-culture setup: Culture astrocytes and pericytes on the bottom of the basolateral chamber. Seed endothelial cells on the apical side of the coated Transwell insert.

  • Barrier Formation: Culture for 4-5 days until a stable, high TEER value is achieved (>150 Ω x cm²).[12]

  • Assay Initiation: Replace media in both chambers with transport buffer.

  • Add Compound X (final concentration 1-10 µM) and control compounds to the apical chamber. Include Lucifer Yellow to monitor barrier integrity during the experiment.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh transport buffer.

  • At the final time point, take samples from both apical and basolateral chambers.

  • Quantification: Analyze the concentration of Compound X and controls in all samples using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Compare the Papp value of Compound X to controls.

Table 2: Expected BBB Permeability Classification

Papp (x 10⁻⁶ cm/s)BBB PermeabilityCNS Drug Potential
> 5.0 HighGood
2.0 - 5.0 MediumPossible
< 2.0 LowPoor (may require active transport)

In Vivo Evaluation

If in vitro data are promising (high affinity, good selectivity, predicted BBB permeability, and clean safety profile), studies in animal models are initiated. These studies aim to understand the drug's behavior in a complex biological system.[3]

Protocol: Rodent Pharmacokinetics (PK) and Brain Penetration

Principle: This study determines how a drug is absorbed, distributed, metabolized, and excreted (ADME) after a single dose. Critically for a CNS drug, it measures the concentration of the drug in both blood plasma and brain tissue over time, allowing for the calculation of the brain-to-plasma ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu), which is the most accurate predictor of CNS target engagement.[14][17]

Animals: Male Sprague-Dawley rats (n=3 per time point).

Procedure:

  • Dosing: Administer Compound X via intravenous (IV, e.g., 1 mg/kg) and oral (PO, e.g., 10 mg/kg) routes.

  • Sampling: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via tail vein or cardiac puncture (terminal).

  • Brain Collection: At each terminal time point, perfuse the animal with saline to remove blood from the brain vasculature, then collect the whole brain.

  • Sample Processing: Centrifuge blood to obtain plasma. Homogenize brain tissue.

  • Quantification: Determine the concentration of Compound X in plasma and brain homogenate samples using a validated LC-MS/MS method.

  • Plasma Protein and Brain Tissue Binding: Determine the fraction of unbound drug in plasma (fu,p) and brain homogenate (fu,brain) using equilibrium dialysis.

Data Analysis & Key Parameters:

  • PK Parameters: Calculate Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (%F) from the plasma concentration-time profiles.

  • Brain Penetration:

    • Calculate the total brain-to-plasma ratio: Kp = AUC_brain / AUC_plasma.

    • Calculate the unbound brain-to-plasma ratio: Kp,uu = Kp * (fu,p / fu,brain) . A Kp,uu value near 1 suggests passive diffusion across the BBB, while a value >1 may indicate active influx. A value <0.1 suggests significant efflux.

In Vivo Pharmacodynamics (PD): Behavioral Models

Principle: Behavioral assays in rodents are used to assess the potential therapeutic effects of a drug.[18] The choice of model depends on the hypothesized mechanism of action and intended clinical indication.[19][20] For a compound with D₂/5-HT₂ₐ activity, models for antipsychotic, antidepressant, or anxiolytic activity are relevant.

Example Protocol: Marble Burying Test for Anxiolytic-like Activity

This test is sensitive to anxiolytic drugs like benzodiazepines and some antidepressants (e.g., SSRIs).[21] Anxious mice exhibit compulsive digging and burying behavior, which is reduced by effective treatments.

Animals: Male C57BL/6 mice.

Procedure:

  • Habituation: Acclimate mice to the testing room for at least 1 hour.

  • Dosing: Administer Compound X (e.g., 1, 3, 10 mg/kg, IP), vehicle control, or a positive control (e.g., Diazepam, 2 mg/kg, IP) 30 minutes before the test.

  • Test Setup: Prepare standard mouse cages with 5 cm of clean bedding. Evenly space 20 glass marbles on the surface.

  • Test: Place a single mouse in each cage and leave undisturbed for 30 minutes.

  • Scoring: After 30 minutes, remove the mouse. Count the number of marbles that are at least two-thirds buried in the bedding.

  • Data Analysis: Compare the number of marbles buried by the Compound X-treated groups to the vehicle control group using a one-way ANOVA followed by a post-hoc test.

Interpretation: A statistically significant reduction in the number of buried marbles, without causing sedation (which should be checked in a separate open-field test), suggests anxiolytic-like activity.

Conclusion and Future Directions

This guide provides a foundational workflow for the preclinical characterization of this compound. The data generated from these protocols will build a comprehensive profile of the compound's affinity, functional activity, safety, and drug-like properties. Positive outcomes—namely potent and selective target engagement, favorable in vitro safety, demonstrated BBB penetration (Kp,uu > 0.3), and a clear efficacy signal in a relevant in vivo model—would provide a strong rationale for advancing Compound X into formal IND-enabling toxicology studies and subsequent clinical development.[4][22] The process is iterative, and findings at each stage should be used to refine the overall development strategy.

References

  • Pharmacological profiling of novel psychoactive substances. ResearchGate. [Link]

  • Pharmacological profile of novel psychoactive benzofurans. PubMed. [Link]

  • CNS Drug Discovery | Physicochemical optimisation. Domainex. [Link]

  • Dopamine receptor pharmacology: interactions with serotonin receptors and significance for the aetiology and treatment of schizophrenia. PubMed. [Link]

  • Phenylpiperazine derivatives: A patent review (2006 - Present). ResearchGate. [Link]

  • In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Journal of Visualized Experiments. [Link]

  • Essential CNS drug development – pre-clinical development (Chapter 3). Cambridge University Press & Assessment. [Link]

  • Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. Research J. Pharm. and Tech. [Link]

  • In Vitro Blood Brain Barrier Permeability Assessment. Xenotech. [Link]

  • Animal models for screening anxiolytic-like drugs: a perspective. PMC. [Link]

  • A Review on Neurotransmitters: Dopamine & Serotonin. Auctores Online. [Link]

  • High Throughput Assay for CNS Drug Binding in Brain Tissue. Sygnature Discovery. [Link]

  • Neuropharmacology of New Psychoactive Substances (NPS): Focus on the Rewarding and Reinforcing Properties of Cannabimimetics and Amphetamine-Like Stimulants. PMC. [Link]

  • 5-Hydroxytryptamine (Serotonin) and Dopamine. Goodman and Gilman's Manual of Pharmacology and Therapeutics, 2e. [Link]

  • Strategies to assess blood-brain barrier penetration. PubMed. [Link]

  • Role of Serotonin in Central Dopamine Dysfunction. PMC. [Link]

  • The basics of preclinical drug development for neurodegenerative disease indications. Alzheimer's Research & Therapy. [Link]

  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression. JETIR. [Link]

  • Phenylpiperazine Derivatives: A Patent Review (2006 - Present). PubMed. [Link]

  • Phenotypic Screening in CNS Drug Discovery. NeuroProof. [Link]

  • Evaluation of anti-depressant and/or anxiolytic drugs: Venlafaxine validation. Neurofit. [Link]

  • Pharmacotherapy of Patients Taking New Psychoactive Substances: A Systematic Review and Analysis of Case Reports. Frontiers in Psychiatry. [Link]

  • Models to Evaluate Anti-Anxiety Effect. Research and Reviews: A Journal of Pharmacology and Toxicological Studies. [Link]

  • In-vitro blood-brain barrier models for drug screening and permeation. Dove Medical Press. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. MDPI. [Link]

  • Dopamine vs. serotonin: Similarities, differences, and relationship. Medical News Today. [Link]

  • Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Imaging for CNS drug development, practice and considerations. TRACER. [Link]

  • Development of a Blood–Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells. Springer Nature Experiments. [Link]

  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience. [Link]

  • In Vitro Blood Brain Barrier Models for Drug Development. Tempo Bioscience. [Link]

  • 3 ways to improve clinical relevance of preclinical CNS data. MD Biosciences. [Link]

  • Preclinical Phase Of The Drug Development Process - An Overview. Fios Genomics. [Link]

  • The Novel Psychoactive Substances Epidemic: a Scientometric Perspective. medRxiv. [Link]

  • EMA and FDA psychiatric drug trial guidelines: assessment of guideline development and trial design recommendations. PMC. [Link]

  • Evaluating Cancer Drugs in Patients With Central Nervous System Metastases; Guidance for Industry; Availability. Federal Register. [Link]

  • FDA and EMA Align on Ten Principles to Guide Artificial Intelligence Use in Drug Development. Applied Clinical Trials Online. [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

Sources

Application Notes & Protocols: Characterizing the Cellular Activity of 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine, a novel compound with unknown biological activity. In the absence of a known molecular target, a tiered, systematic approach is essential for elucidating its mechanism of action and potential therapeutic value. This guide details a strategic workflow, beginning with broad assessments of cytotoxicity and cellular phenotype, followed by targeted functional assays to deconvolve its effects on common signaling pathways. The protocols herein are designed to be self-validating, incorporating industry-standard controls and data analysis methodologies to ensure scientific rigor and trustworthiness.

Part 1: Strategic Workflow for Compound Characterization

The rational investigation of a novel chemical entity requires a multi-faceted approach. The workflow must first establish a therapeutic window by assessing cytotoxicity, then seek to understand the compound's broader impact on cellular function through phenotypic screening. Subsequent assays can then be employed to dissect specific molecular interactions and signaling events. This strategy maximizes the potential for target identification while efficiently managing resources.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Unbiased Phenotypic Screening cluster_2 Phase 3: Target Deconvolution & Validation A Compound Synthesis & QC B Assay 1: Cytotoxicity Profiling (e.g., MTT/CellTiter-Glo) A->B Test Compound C Determine Non-Toxic Concentration Range B->C IC50 Data D Assay 2: High-Content Imaging (Morphology, Cytoskeleton, Organelles) C->D Safe Dose Range E Identify Phenotypic 'Hit' (e.g., Change in cell shape) D->E Image Analysis F Hypothesis Generation (e.g., 'Affects GPCR Signaling') E->F Phenotypic Clues G Assay 3: Functional Screening (cAMP, Calcium Flux Panels) F->G H Assay 4: Target Engagement (Competitive Binding Assay) G->H Identify 'Hit' Receptor I Confirm Mechanism of Action H->I Binding Affinity (Ki)

Figure 1: A strategic workflow for characterizing a novel compound.

Part 2: Foundational Assay - Cytotoxicity Profiling

2.1. Rationale and Causality

Before investigating specific biological activities, it is imperative to determine the concentration range at which this compound exhibits cytotoxic effects. This step is critical for two reasons: 1) It distinguishes true biological modulation from cell death-induced artifacts, and 2) It establishes the upper concentration limit for all subsequent experiments. We will utilize a resazurin-based assay (e.g., CellTiter-Blue®), a robust method where viable, metabolically active cells reduce the blue resazurin dye to the highly fluorescent pink resorufin. This conversion is directly proportional to the number of living cells.

2.2. Protocol: Resazurin-Based Cytotoxicity Assay

Materials:

  • HEK293 cells (or other cell line of interest)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well, black, clear-bottom tissue culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Resazurin-based reagent (e.g., CellTiter-Blue®, alamarBlue™)

  • Doxorubicin or Staurosporine (positive control for cytotoxicity)

  • DMSO (vehicle control)

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count HEK293 cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X serial dilution series of the test compound in complete medium. A typical starting concentration might be 200 µM (final concentration 100 µM).

    • Include vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin at a known cytotoxic concentration).

    • Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions. This minimizes cell disturbance.

    • Incubate for 24-48 hours at 37°C, 5% CO₂.

  • Assay Development:

    • Add 20 µL of the resazurin reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. Monitor the color change in the control wells.

    • Measure fluorescence using a plate reader.

2.3. Data Analysis and Presentation

  • Subtract the average fluorescence of "no-cell" control wells from all other wells.

  • Normalize the data by setting the average of the vehicle-treated wells to 100% viability.

  • Plot the normalized viability (%) against the log of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Table 1: Example Cytotoxicity Data

Compound Concentration (µM)% Viability (Mean ± SD)
1005.2 ± 1.8
5015.6 ± 3.1
2548.9 ± 4.5
12.585.3 ± 5.2
6.2598.1 ± 3.9
0 (Vehicle)100 ± 2.7
Calculated IC₅₀ 24.5 µM

Part 3: Phenotypic Screening via High-Content Imaging

3.1. Rationale and Causality

With the non-toxic concentration range established (e.g., below 10 µM based on the example data), we can now explore the compound's effect on cell biology without the confounding variable of cell death. High-Content Analysis (HCA) is an unbiased approach that uses automated microscopy and image analysis to quantify multiple phenotypic parameters simultaneously. By staining for key cellular components like the nucleus (DAPI), actin cytoskeleton (Phalloidin), and mitochondria (MitoTracker™), we can screen for changes in cell morphology, proliferation, and organelle health, providing valuable clues to the compound's mechanism of action.

3.2. Protocol: Multi-Parameter Phenotypic Assay

Materials:

  • U-2 OS cells (osteosarcoma cell line, known for flat morphology suitable for imaging)

  • 384-well, black, clear-bottom imaging plates

  • Fluorescent dyes: Hoechst 33342 (Nuclei), Phalloidin-Alexa Fluor 488 (F-actin), MitoTracker™ Red CMXRos (Mitochondria)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton™ X-100 in PBS

  • High-content imaging system (e.g., Thermo Scientific™ CellInsight™, Molecular Devices ImageXpress®)

Procedure:

  • Cell Seeding: Seed U-2 OS cells into a 384-well imaging plate at a density that results in 60-70% confluency at the time of imaging.

  • Compound Treatment: Treat cells with this compound at 3-4 non-toxic concentrations (e.g., 10 µM, 3 µM, 1 µM) for 24 hours. Include vehicle (DMSO) and positive controls (e.g., Cytochalasin D for actin disruption).

  • Staining:

    • If using live-cell dyes, add MitoTracker™ and Hoechst 33342 for the final 30 minutes of incubation.

    • Alternatively, fix the cells with 4% PFA for 15 minutes.

    • Permeabilize with 0.1% Triton™ X-100 for 10 minutes.

    • Stain with Phalloidin-Alexa Fluor 488 and DAPI for 1 hour at room temperature.

    • Wash wells 3x with PBS.

  • Image Acquisition: Acquire images on a high-content imager using appropriate channels for each fluorophore. Capture at least four sites per well to ensure statistical power.

  • Image Analysis: Use integrated software to segment cells (identify nucleus and cytoplasm) and quantify parameters such as:

    • Cell count (proliferation)

    • Nuclear area and intensity (cell cycle, apoptosis)

    • Cell area and shape (morphology)

    • Actin fiber texture and organization

    • Mitochondrial mass and texture

3.3. Data Interpretation

A significant change (e.g., >2 standard deviations from vehicle control) in any parameter suggests a biological effect. For instance, a decrease in cell area and rounding could indicate an impact on cytoskeletal dynamics, pointing towards pathways involving Rho GTPases or related kinases.

Part 4: Functional Assays for Target Deconvolution

Based on the piperazine moiety present in the compound, a common scaffold for GPCR ligands, a logical next step is to screen for activity at GPCRs. A primary screen measuring a common downstream signal, such as cyclic AMP (cAMP), is highly efficient.

4.1. Principle: cAMP Second Messenger Assay

Many GPCRs are coupled to G proteins that either stimulate (Gαs) or inhibit (Gαi) the enzyme adenylyl cyclase, which in turn modulates intracellular cAMP levels. We can measure these changes using competitive immunoassays, such as Homogeneous Time-Resolved Fluorescence (HTRF). In an HTRF cAMP assay, endogenously produced cAMP competes with a europium cryptate-labeled cAMP tracer for binding to an anti-cAMP antibody coupled to an acceptor fluorophore. A high endogenous cAMP level leads to low FRET signal, and vice versa.

G cluster_0 High Endogenous cAMP cluster_1 Low Endogenous cAMP A Endogenous cAMP C Ab-Acceptor A->C Binds Preferentially B Eu-Tracer B->C Binding Blocked Result1 Result: Low FRET Signal D Endogenous cAMP E Eu-Tracer F Ab-Acceptor E->F Binding Occurs Result2 Result: High FRET Signal

Figure 2: Principle of a competitive HTRF cAMP assay.

4.2. Protocol: HTRF cAMP Assay

Materials:

  • CHO-K1 cells stably expressing a GPCR of interest (e.g., β2-adrenergic receptor for a Gαs-coupled control).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin (a direct activator of adenylyl cyclase, used for Gαi assays).

  • HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer).

  • Low-volume 384-well white plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation: Culture and harvest cells. Resuspend in assay buffer containing IBMX to a determined optimal density.

  • Agonist Mode:

    • Dispense 5 µL of cells into each well.

    • Add 5 µL of the test compound at various concentrations.

    • Incubate for 30 minutes at room temperature.

  • Antagonist Mode:

    • Dispense 5 µL of cells into each well.

    • Add 5 µL of the test compound.

    • Immediately add 5 µL of a known agonist at its EC₈₀ concentration.

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Add 5 µL of the HTRF cAMP-d2 tracer followed by 5 µL of the anti-cAMP-Cryptate antibody.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF reader and calculate the 665nm/620nm ratio.

4.3. Data Analysis

Convert the HTRF ratio to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the compound concentration and fit to a 4PL curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Table 2: Example cAMP Assay Data (Agonist Mode)

Compound Concentration (nM)cAMP (nM) (Mean ± SD)
100095.6 ± 8.1
30092.1 ± 7.5
10075.3 ± 6.2
3048.8 ± 4.9
1020.1 ± 3.3
0 (Basal)5.2 ± 1.1
Calculated EC₅₀ 28.5 nM

Part 5: Target Engagement - Radioligand Binding Assay

5.1. Rationale and Causality

If the functional assays identify a specific receptor, a binding assay is the definitive experiment to confirm direct interaction. A competitive radioligand binding assay measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor. This provides a measure of the compound's binding affinity (Ki).

5.2. Protocol: Competitive Radioligand Binding

Materials:

  • Cell membranes prepared from cells overexpressing the target receptor.

  • Radiolabeled ligand (e.g., ³H-Dopamine for the D₂ receptor) at a concentration near its Kd.

  • Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., 10 µM Haloperidol).

  • Binding buffer (specific to the receptor, e.g., Tris-HCl based).

  • Glass fiber filter mats (e.g., GF/B).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine:

    • Binding buffer.

    • Test compound at various concentrations.

    • Radioligand at a fixed concentration.

    • Cell membranes (20-50 µg protein per well).

    • Control wells: Total binding (no competitor), Non-specific binding (with excess unlabeled ligand).

  • Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through the glass fiber filter mat using a cell harvester. The membranes with bound radioligand will be trapped.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filter spots into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

5.3. Data Analysis

  • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the log of the test compound concentration.

  • Fit the data to a 4PL curve to determine the IC₅₀.

  • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 6: Assay Validation and Trustworthiness

To ensure the reliability of screening data, key validation parameters must be monitored for each assay plate.

  • Z-Factor (Z') : A measure of assay quality, combining the dynamic range and data variation. A Z' value between 0.5 and 1.0 indicates an excellent assay. It is calculated as: 1 - (3(σp + σn)) / |µp - µn|*, where µ and σ are the mean and standard deviation of the positive (p) and negative (n) controls.

  • Signal-to-Background (S/B) : The ratio of the mean signal of the positive control to the mean signal of the negative control. A high S/B is desirable.

These metrics should be calculated for every experiment to ensure plate-to-plate and day-to-day reproducibility.

References

  • Title: An Introduction to High-Content Screening Source: BMG Labtech URL: [Link]

  • Title: The Piperazine Ring in CNS-Active Compounds: A Structure-Activity Relationship Study Source: Molecules (Journal) URL: [Link]

  • Title: GPCR-G Protein-Effector Interactions: A Dynamic Triangle Source: Molecular and Cellular Endocrinology URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Brief History and Its Application in Drug Discovery Source: Assay Guidance Manual (NCBI Bookshelf) URL: [Link]

Application Note: Receptor Binding Assay Protocol for Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperazine derivatives represent a privileged scaffold in neuropsychopharmacology, serving as the core structure for numerous anxiolytics, antipsychotics, and antidepressants targeting G-Protein Coupled Receptors (GPCRs), specifically Serotonin (5-HT) and Dopamine (D) receptors.[1] This guide provides a rigorous, field-validated protocol for determining the binding affinity (


) of novel piperazine derivatives. Unlike generic protocols, this document addresses the specific physicochemical challenges of piperazine ligands—namely lipophilicity, non-specific binding (NSB), and oxidation sensitivity—ensuring data integrity and reproducibility.

Introduction & Scientific Rationale

The piperazine moiety acts as a versatile linker, often connecting an aryl group to a terminal amide or imide. This structure facilitates dual-binding modes, interacting with both the orthosteric binding pocket and secondary allosteric sites within GPCR transmembrane domains.[1]

However, accurate binding characterization is often compromised by:

  • Lipophilicity: Aryl-piperazines are hydrophobic, leading to high non-specific binding (NSB) to plasticware and filtration matrices.[1]

  • Oxidation: Assays involving monoamine receptors (5-HT, DA) require antioxidants to prevent ligand degradation.[1]

  • Filter Adsorption: Positive charges on the piperazine nitrogen can interact with glass fiber filters, artificially inflating background counts.

This protocol utilizes a Competition Binding Assay format.[2][3] We utilize [


H]-8-OH-DPAT  binding to 5-HT

receptors
as the primary model system, given the high prevalence of 5-HT

affinity in piperazine drug discovery (e.g., Buspirone, Gepirone).[1]

Experimental Workflow Visualization

The following diagram outlines the critical path for the assay, highlighting quality control checkpoints (QC) to ensure assay validity.

BindingAssayWorkflow Start Experimental Setup MembranePrep 1. Membrane Preparation (HEK-293/CHO expressing 5-HT1A) Start->MembranePrep BufferPrep 2. Buffer Preparation (Tris-HCl + Ascorbic Acid) Start->BufferPrep LigandPrep 3. Ligand Dilution (Piperazine analogs in DMSO) Start->LigandPrep Incubation 5. Incubation (Equilibrium) (60 min @ 25°C) MembranePrep->Incubation BufferPrep->Incubation LigandPrep->Incubation QC_Solubility QC: Check Precipitation LigandPrep->QC_Solubility FilterSoak 4. Filter Pre-Treatment (0.3% PEI Soak for >1 hr) Filtration 6. Rapid Vacuum Filtration (Tomtec/Brandel Harvester) FilterSoak->Filtration Reduces NSB Incubation->Filtration Counting 7. Scintillation Counting (LSC) Filtration->Counting Analysis 8. Data Analysis (Cheng-Prusoff Equation) Counting->Analysis QC_Solubility->Incubation Pass

Caption: Workflow for radioligand competition binding assay. Note the critical PEI filter soaking step to mitigate piperazine adsorption.

Materials & Reagents

Biological Materials[4][5]
  • Receptor Source: Membranes from CHO-K1 or HEK-293 cells stably expressing human 5-HT

    
     receptors.[1]
    
    • Note: Avoid using whole cells if possible; membrane homogenates provide more consistent

      
       values.
      
  • Radioligand: [

    
    H]-8-OH-DPAT (Specific Activity ~100-200 Ci/mmol).[1][4]
    
    • Alternative for D2: [

      
      H]-Spiperone.
      
Buffers (Critical for Stability)

Piperazines and the receptors they bind to are sensitive to pH and oxidation.

Standard Assay Buffer (pH 7.4 @ 25°C):

  • 50 mM Tris-HCl[1][4][5][6]

  • 10 mM MgSO

    
     (Magnesium is essential for agonist binding states in GPCRs).
    
  • 0.5 mM EDTA (Chelates heavy metals that degrade proteins).[1]

  • 0.1% Ascorbic Acid (Freshly added).[1]

    • Expert Insight: Ascorbic acid is non-negotiable. It prevents the oxidation of the radioligand and the monoamine-sensitive residues in the receptor pocket.

Filter Pre-Treatment Solution
  • 0.3% Polyethyleneimine (PEI) in water.[1]

    • Mechanism:[1][7] PEI neutralizes the negative charge of glass fiber filters, preventing the positively charged piperazine/radioligand from sticking to the filter (Non-Specific Binding).

Detailed Protocol

Step 1: Compound Preparation

Piperazine derivatives are often lipophilic.[6]

  • Dissolve test compounds in 100% DMSO to create a 10 mM stock.

  • Perform serial dilutions (half-log or 1:3) in Assay Buffer (not DMSO) to ensure the final DMSO concentration in the well is <1%.

    • QC Check: Visually inspect for precipitation at high concentrations (10

      
      M - 100 
      
      
      
      M).[1] If cloudy, sonicate or warm slightly.
Step 2: Assay Plate Setup (96-well format)

Use polypropylene plates (low binding).[1] Total volume per well: 250


L .
ComponentVolumeDescription
Assay Buffer 150

L
Base volume.[1]
Test Compound 50

L
10 concentrations (e.g.,

M to

M).
Radioligand 25

L
[

H]-8-OH-DPAT (Final conc: ~0.5 - 1.0 nM, near

).[1][5]
Membranes 25

L
~10-20

g protein/well.[1]

Controls (Triplicates):

  • Total Binding (TB): Buffer + Membranes + Radioligand (No competitor).[1]

  • Non-Specific Binding (NSB): Buffer + Membranes + Radioligand + 10

    
    M Serotonin  (or unlabeled 8-OH-DPAT).[1][5][8]
    
    • Note: For D2 assays, use 10

      
      M Haloperidol to define NSB.
      
Step 3: Incubation
  • Add components in the order listed above (Membranes last to initiate reaction).

  • Seal plate and shake gently for 30 seconds.

  • Incubate for 60 minutes at Room Temperature (25°C).

    • Why RT? 37°C can accelerate degradation of unstable piperazine derivatives and the receptor protein over long incubations.

Step 4: Termination & Filtration
  • Pre-soak GF/B or GF/C glass fiber filters in 0.3% PEI for at least 1 hour prior to harvesting.

  • Use a cell harvester (e.g., Tomtec or Brandel).

  • Wash filters with ice-cold 50 mM Tris-HCl buffer (pH 7.4) 3 times (approx. 3 mL total wash).

    • Speed is key: Rapid filtration (<10 seconds) prevents the dissociation of the bound ligand-receptor complex.

  • Dry filters (if using melt-on scintillator) or transfer to vials.[1]

Step 5: Counting
  • Add liquid scintillation cocktail (e.g., 4 mL Ultima Gold) or melt solid scintillator.

  • Count radioactivity (CPM) for 1-2 minutes per sample.[1]

  • QC Check: Total Binding counts should be >1000 CPM (ideally >2000) to ensure statistical significance. NSB should be <10-15% of Total Binding.[1]

Data Analysis & Interpretation

Calculating Specific Binding

[1]
Determination of

Plot Specific Binding (% of Control) vs. Log[Concentration]. Fit the data to a non-linear regression (One-site competition model) to find the


.[1]
Calculating (Cheng-Prusoff Equation)

The


 is dependent on the radioligand concentration.[1][9] To get the intrinsic affinity (

), use:

[1][9]
  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     : Concentration of radioligand used in the assay (nM).[10][11]
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Hill Slope ( )
  • 
    :  Simple competitive binding to a single site.
    
  • 
     (e.g., 0.6 - 0.8):  Negative cooperativity or binding to multiple affinity states (common for agonists binding to GPCRs in the presence of Magnesium).[1] Piperazine agonists often show shallow slopes.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
High NSB (>20%) Lipophilic ligand sticking to filters.[1]Ensure filters are soaked in 0.3% PEI. Use GF/C filters (thicker) if GF/B fails.
Low Total Counts Receptor degradation or oxidation.Freshly prepare Ascorbic Acid. Keep wash buffer ice-cold.[1][7] Check membrane protein conc.
Inconsistent Replicates Pipetting error or precipitation.Vortex compounds vigorously. Ensure DMSO < 1%. Use wide-bore tips for membranes.[1]
Shallow Hill Slope Multiple binding sites.This may be biological (G-protein coupling).[1] Add 100

M GTP

S to uncouple G-proteins and isolate the low-affinity state.[1]

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.[1] Link

  • Peroutka, S. J. (1986). Pharmacological differentiation and characterization of 5-HT1A, 5-HT1B, and 5-HT1C binding sites in rat frontal cortex.[1] Journal of Neurochemistry, 47(2), 529-540.[1] Link[1]

  • Lopez-Rodriguez, M. L., et al. (1996). Design and Synthesis of New Piperazine Derivatives as 5-HT1A Receptor Agonists and Antagonists.[1] Journal of Medicinal Chemistry, 39(22), 4439–4450. Link[1]

  • Gifford Bioscience. Radioligand Binding Assay Methodology. Gifford Bioscience Technical Notes. Link

  • IUPHAR/BPS Guide to Pharmacology. 8-OH-DPAT Binding Protocol. Link

Sources

Application Note: Preparation of Stock Solutions for 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the preparation, handling, and storage of 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine stock solutions.

This compound belongs to the class of phenyl-ethyl-piperazine derivatives , often utilized in neuropharmacology as high-affinity ligands for Sigma receptors (


, 

)
or serotonergic targets. The protocol below synthesizes physicochemical principles with practical laboratory experience to ensure experimental reproducibility.

Abstract

Accurate preparation of stock solutions is the foundational step in any pharmacological assay. This compound is a lipophilic organic base. Its solubility profile is heavily dependent on its solid-state form (Free Base vs. Salt). This guide provides validated protocols for solubilization in Dimethyl Sulfoxide (DMSO) and Ethanol , outlines stability parameters, and details serial dilution strategies to minimize solvent toxicity in biological assays.

Physicochemical Profile & Calculations

Before handling, identify the specific form of your compound. The Free Base is typically a viscous oil or low-melting solid, while Salts (Hydrochloride, Hydrobromide) are crystalline solids.

PropertyFree BaseDihydrochloride Salt (2HCl)Dihydrobromide Salt (2HBr)
Formula



MW ( g/mol ) 283.21 356.13 445.05
Appearance Viscous Oil / Waxy SolidWhite/Off-white PowderWhite/Off-white Powder
Solubility (Water) Insoluble (< 0.1 mg/mL)Soluble (~10–50 mM)Soluble (~10–50 mM)
Solubility (DMSO) High (> 100 mM) High (> 50 mM) High (> 50 mM)
Solubility (EtOH) High (> 50 mM)Moderate (Warm may be req.)Moderate
Molarity Calculation Table (for 10 mM Stock)

To prepare 1 mL of a 10 mM Stock Solution:

  • Free Base: Weigh 2.83 mg

    
     Dissolve in 1 mL Solvent.
    
  • 2HCl Salt: Weigh 3.56 mg

    
     Dissolve in 1 mL Solvent.
    
  • 2HBr Salt: Weigh 4.45 mg

    
     Dissolve in 1 mL Solvent.
    

Expert Insight: If the Free Base is supplied as a viscous oil in a vial, do not attempt to pipette it directly . Instead, dissolve the entire contents of the supplier's vial by adding a calculated volume of solvent directly to the vial to reach a known concentration (e.g., 50 mM), then aliquot.

Protocol A: Preparation of DMSO Stock (Recommended)

Context: DMSO (Dimethyl Sulfoxide) is the preferred solvent for phenylpiperazine derivatives due to its high solubilizing power and sterility compatibility. This protocol yields a 50 mM master stock.

Reagents & Equipment
  • Solvent: Anhydrous DMSO (Cell Culture Grade,

    
     99.9%).
    
  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polypropylene for long-term storage.

  • Filtration: 0.22

    
    m PTFE or Nylon syringe filter (if sterility is required).
    
Step-by-Step Procedure
  • Weighing:

    • Accurately weigh the compound into a sterile amber glass vial.

    • Example: Weigh 14.16 mg of Free Base (or 17.80 mg of 2HCl salt).

  • Solvation:

    • Add 1.0 mL of Anhydrous DMSO.

    • Vortex vigorously for 30–60 seconds.

    • Observation: The solution should be clear and colorless to pale yellow. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization (Optional but Recommended for Cell Culture):

    • Pass the solution through a 0.22

      
      m PTFE syringe filter  into a fresh sterile vial.
      
    • Note: Nylon filters are also compatible with DMSO; do not use Cellulose Acetate.

  • Aliquoting:

    • Divide the Master Stock (50 mM) into small aliquots (e.g., 20–50

      
      L) to avoid repeated freeze-thaw cycles.
      
    • Label: Compound Name, Conc., Solvent, Date, and Operator.

Protocol B: Preparation of Aqueous Stock (Salts Only)

Context: Only applicable if you possess the Hydrochloride (HCl) or Hydrobromide (HBr) salt forms. The Free Base will precipitate immediately in water.

  • Solvent: Use degassed, deionized water (Milli-Q) or 0.9% Saline.

  • Procedure:

    • Weigh the salt form.

    • Add water to achieve a max concentration of 10 mM .

    • Vortex until dissolved.[1]

    • Caution: Aqueous solutions of piperazine salts are prone to hydrolysis and oxidation over time. Prepare fresh or store at -80°C for no more than 1 month.

Storage & Stability Guidelines

ParameterRecommendationMechanism/Reasoning
Temperature -20°C or -80°C Slows chemical degradation (oxidation of the piperazine ring).
Light Protect from Light Brominated phenyl groups can be photosensitive (dehalogenation). Use amber vials or wrap in foil.
Hygroscopicity Desiccate DMSO is hygroscopic. Store vials in a sealed container with desiccant (e.g., Drierite) to prevent water absorption, which causes compound precipitation.
Freeze/Thaw Max 3 Cycles Repeated cycling causes condensation and concentration gradients.

Serial Dilution Strategy (Assay Preparation)

Objective: Dilute the DMSO stock into aqueous assay buffer (e.g., PBS, HBSS) while keeping the final DMSO concentration below the toxicity threshold (typically < 0.1% or < 1%, cell-type dependent).

Workflow Visualization:

DilutionWorkflow cluster_0 Critical Checkpoint: Precipitation Stock Master Stock (50 mM in DMSO) Inter Intermediate Stock (500 µM) (1:100 Dilution in Buffer) Stock->Inter 1 µL Stock + 99 µL Buffer Working Working Solution (10 µM) (1:50 Dilution in Buffer) Inter->Working Dilute further to 2x or 10x conc Assay Final Assay Well (10 µM Ligand) (DMSO < 0.1%) Working->Assay Add to Cells

Caption: Serial dilution workflow to transition from organic solvent (DMSO) to aqueous buffer, mitigating precipitation risks at the Intermediate step.

Critical Protocol for Dilution:

  • The "Crash" Step: When diluting DMSO stock into aqueous buffer (the Intermediate step), add the DMSO solution slowly to the vortexing buffer. Do not add buffer to DMSO.

  • Visual Check: Inspect the Intermediate Stock (e.g., 500

    
    M) under a light source. If the solution turns cloudy (Tyndall effect), the compound has precipitated.
    
    • Solution: Lower the concentration of the Intermediate Stock or use a carrier protein (0.1% BSA) in the buffer to sequester the lipophilic ligand.

Troubleshooting

IssuePossible CauseCorrective Action
Precipitation upon dilution Compound is highly lipophilic; local concentration too high.Use a "Step-down" dilution: DMSO

50% DMSO/Water

Buffer. Add 0.1% BSA to the buffer.
Solution turns yellow/brown Oxidation of the piperazine nitrogen.Discard solution. Prepare fresh from powder. Ensure storage under inert gas (

) if possible.
DMSO Stock freezes at RT DMSO freezes at 18.5°C.[2]This is normal. Warm in hands or 37°C bath to melt. Ensure it is fully liquid before pipetting.

References

  • BenchChem. (2025).[3] Technical Support: Overcoming Solubility Issues with Piperazine Derivatives. Retrieved from

  • Cayman Chemical. (2024). Product Information: 1-(4-Bromophenyl)piperazine hydrochloride Solubility Data. Retrieved from [4]

  • National Institutes of Health (NIH). (2021). DMSO Solubility Assessment for Fragment-Based Screening. Journal of Biomolecular Screening. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: Phenylpiperazine Derivatives Handling Guide. Retrieved from

  • ChemIDplus. (2024). Structure and Properties of 1-[2-(3-Bromophenyl)ethyl]-4-methylpiperazine. Retrieved from

Sources

Troubleshooting & Optimization

Side reactions in the synthesis of arylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Reactions & Troubleshooting in


-Arylation Workflows
Audience:  Medicinal Chemists & Process Development Scientists
Welcome to the Arylpiperazine Synthesis Support Hub

Mission: Arylpiperazines are privileged scaffolds in neuropsychiatric drug discovery (e.g., Aripiprazole, Buspirone). However, their synthesis is plagued by three "silent killers": Bis-arylation , Hydrodehalogenation , and Catalyst Poisoning . This guide moves beyond standard textbook mechanisms to address the specific failure modes encountered at the bench.

Module 1: The Selectivity Crisis (Mono- vs. Bis-Arylation)

User Issue: "I am targeting the mono-aryl piperazine, but I am isolating significant amounts of the bis-aryl byproduct (


). My yield of the desired product is <40%."
Root Cause Analysis

Piperazine is a symmetrical diamine. Once the first aryl group is attached, the nucleophilicity of the second nitrogen (


) is often not sufficiently reduced to prevent a second attack, especially if the aryl group is electron-rich or the reaction is run at high conversion.
Troubleshooting Protocol
MethodThe "Fix"Why it Works (Causality)

(Nucleophilic Subst.)
The "5x Rule" In

, the second nitrogen remains highly nucleophilic. Using 5 equivalents of piperazine statistically ensures the aryl halide (

) encounters free piperazine rather than the mono-product.
Buchwald-Hartwig Ligand Sterics Use bulky ligands (e.g., BrettPhos , RuPhos ). The sheer size of the ligand creates a "roof" over the Pd center, allowing the small piperazine to bind but sterically hindering the bulkier mono-aryl piperazine from re-entering the cycle.
Protection Strategy N-Boc Precursors If selectivity fails, switch to N-Boc-piperazine. It guarantees mono-selectivity but adds two steps (protection/deprotection).
Experimental Workflow: The "High-Dilution Inverse Addition" (

)

Standard addition often fails. Use this kinetic control method.

  • Dissolve 5.0 equiv of piperazine in the reaction solvent (e.g., DMSO or Acetonitrile).

  • Heat the piperazine solution to the reaction temperature before adding the electrophile.

  • Add the aryl halide (1.0 equiv) dropwise over 60–90 minutes.

    • Logic: This keeps the instantaneous concentration of

      
       low relative to piperazine, favoring the primary reaction.
      
  • Workup: The excess piperazine is water-soluble. Wash the organic layer 3x with water/brine to remove the 4.0 equiv excess.

Module 2: The "Missing Halogen" (Hydrodehalogenation)

User Issue: "My aryl halide starting material is consumed, but I don't see the product. NMR shows the halogen is gone, replaced by a hydrogen (


)."
The Mechanism of Failure

This is the most common side reaction in Pd-catalyzed couplings involving secondary amines.

  • Oxidative Addition occurs normally (

    
    ).
    
  • Amine Binding occurs.

  • The Error: Instead of Reductive Elimination (forming C-N bond), the complex undergoes

    
     .
    
  • This releases an imine and a Pd-Hydride species (

    
    ), which subsequently releases the reduced arene (
    
    
    
    ).
Visualizing the Competitive Pathway

BuchwaldFailure Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (L-Pd-Ar-X) Pd0->OxAdd AmineCoord Amine Coordination OxAdd->AmineCoord Branch Pathway Divergence AmineCoord->Branch Deprot Deprotonation Branch->Deprot Fast (Desired) BetaElim β-Hydride Elimination (The Killer Step) Branch->BetaElim Slow (Undesired) Triggered by sterics RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Regen Product Product: Arylpiperazine RedElim->Product RedElimH Reductive Elimination (H) BetaElim->RedElimH SideProd Side Product: Ar-H (Hydrodehalogenation) RedElimH->SideProd

Caption: The "Fork in the Road":


-Hydride elimination competes with the desired C-N bond formation, particularly when the amine is hindered or the catalyst cycle stalls.
Troubleshooting Guide
  • Q: How do I stop this?

    • A1: Change the Ligand. Switch to Buchwald Biaryl Phosphines (e.g., XPhos, RuPhos). They are designed to accelerate the Reductive Elimination step, making it faster than the

      
      -hydride elimination.
      
    • A2: Solvent Switch. Avoid alcohols (isopropanol, ethanol) which can serve as hydride sources. Use Toluene, Dioxane, or DME.

    • A3: Temperature. Lower the temperature.

      
      -hydride elimination has a higher activation energy than C-N bond formation. If you are running at 100°C, try 80°C with a more active catalyst.
      
Module 3: Purification & Metal Scavenging

User Issue: "The reaction worked, but the product is black/brown (Pd contamination) or I cannot separate the mono/bis mixture."

Data: Scavenger Efficiency for Arylpiperazines
Scavenger TypeEfficiency (Pd Removal)Notes
SiliaMetS® Thiol High (>95%)Best for Pd(II) species. Compatible with basic amines.
SiliaMetS® Thiourea Very High (>98%)The "Gold Standard" for Buchwald reactions.
Activated Carbon Low/Variable (40-60%)Often traps the piperazine product due to high surface area adsorption. Avoid.
Celite Filtration Negligible (<10%)Only removes bulk Pd black, not soluble Pd-ligand complexes.
Protocol: The "Thiourea Wash"
  • Dilute the crude reaction mixture (after filtering off inorganic salts) with Ethyl Acetate.

  • Add SiliaMetS® Thiourea (or equivalent resin) at 10 wt% relative to the theoretical yield.

  • Stir at 40°C for 4 hours (kinetic binding requires heat).

  • Filter through a 0.45

    
    m pad.
    
  • Result: The filtrate should be pale yellow/colorless.

Module 4: Specific Failures

User Issue: "I am using an electron-deficient aryl fluoride (e.g., 4-fluoronitrobenzene). The reaction turned into a black tar."

Diagnosis: Exothermic runaway leading to polymerization. Piperazine is a strong base and nucleophile;


 reactions with nitro-arenes are highly exothermic.

The Fix:

  • Temperature Control: Do not heat initially. Start at

    
    , add the aryl fluoride, then warm to Room Temp.
    
  • Solvent Choice: Switch from DMF (high boiling, hard to remove, promotes decomposition) to Acetonitrile or Water/Ethanol mixtures.

  • The "Green" Alternative: Use TPGS-750-M (2 wt% in water).[1] This micellar surfactant allows the reaction to proceed at room temperature by concentrating reagents inside the hydrophobic micelle, preventing thermal degradation.

References & Validated Sources
  • Buchwald-Hartwig Mechanism & Side Reactions:

    • Title: "The Mechanism of the Palladium-Catalyzed Buchwald-Hartwig Amination."[2][3][4]

    • Source:ACS Catalysis / Wikipedia Summary of Core Mechanisms.

    • URL:[Link] (Provides the foundational mechanistic pathway for

      
      -hydride elimination).
      
  • Hydrodehalogenation Solutions:

    • Title: "Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water."[5]

    • Source:ACS Catalysis (2024).[5]

    • URL:[Link]

  • Selectivity (Mono vs Bis) in Piperazines:

    • Title: "First selective direct mono-arylation of piperidines [and piperazines] using ruthenium-catalyzed C–H activation."

    • Source:Beilstein Journal of Organic Chemistry / PMC.

    • URL:[Link]

  • Palladium Scavenging Protocols:

    • Title: "Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species."[6]

    • Source:ResearchGate / Org. Process Res. Dev.

    • URL:[Link]

  • Green Chemistry (

    
    ) Approaches: 
    
    • Title: "Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC."

    • Source:Beilstein J. Org. Chem.

    • URL:[Link]

Sources

Technical Support Center: 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals encountering solubility challenges with 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine in Dimethyl Sulfoxide (DMSO). We will explore the underlying causes of these issues and provide validated, step-by-step protocols to ensure successful experimental outcomes.

Physicochemical Profile: Understanding the Molecule

This compound is a molecule with distinct chemical regions that influence its solubility. The bromophenyl group imparts significant lipophilicity, while the methylpiperazine moiety provides a basic nitrogen center, offering a handle for potential pH-dependent solubility modifications.[1][2] A summary of its predicted and known properties for related structures is presented below.

PropertyPredicted/Inferred Value or CharacteristicRationale & Significance
Molecular Formula C13H19BrN2Derived from chemical structure.[3]
Molecular Weight 283.21 g/mol Important for calculating molar concentrations.[3]
Appearance Likely a solid at room temperatureTypical for piperazine derivatives of this size.[4][5]
Solubility Class Poorly soluble in water; Soluble in organic solventsThe large, nonpolar bromophenyl group dominates, reducing aqueous solubility.[6]
pKa (Predicted) ~8.5-9.5 (for the most basic nitrogen)The piperazine ring is basic.[7][8] This suggests that solubility may increase in acidic aqueous media where the molecule can be protonated.[1]
Recommended Solvent Dimethyl Sulfoxide (DMSO)DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[9][10]

Frequently Asked Questions (FAQs)

Q1: Why is DMSO the standard solvent for compounds like this? A1: DMSO is a versatile solvent used extensively in drug discovery for several key reasons.[9] It can dissolve a broad spectrum of compounds, from hydrophilic to highly lipophilic, making it ideal for large chemical libraries.[10] Furthermore, it is fully miscible with water and cell culture media, which simplifies the process of diluting a concentrated stock solution for biological assays.[9][11] Its high boiling point (189 °C) also minimizes evaporation at room temperature, ensuring the concentration of stock solutions remains stable over time.[9]

Q2: My compound won't dissolve in DMSO even at a low concentration. What's the first thing I should check? A2: The most common culprit is water contamination in the DMSO.[12][13] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even small amounts of water can dramatically decrease its solvating power for lipophilic compounds.[13] Always use fresh, anhydrous (or "dry") DMSO from a previously unopened bottle, and handle it in a way that minimizes exposure to air.[12]

Q3: I successfully dissolved the compound, but it crashed out of solution after I stored it in the freezer. Is the stock solution unusable? A3: This is a common phenomenon related to both the high freezing point of DMSO (18.5 °C or 65.3 °F) and the nature of supersaturated solutions.[9][12] When the DMSO freezes, the compound can be forced out of solution, forming stable crystals that are difficult to redissolve.[13] Once a compound crystallizes, it exists in a lower energy state and will not easily go back into solution.[13]

To recover the solution:

  • Allow the vial to return to room temperature.

  • Gently warm the solution in a water bath to 37-50°C.[12]

  • Vigorously vortex and/or use a bath sonicator for 5-10 minutes to provide mechanical energy to help break up the solid particles.[12]

  • Visually inspect for complete dissolution. If particulates remain, the solution may be supersaturated and require dilution.

To prevent this, it is often recommended to store DMSO stock solutions at room temperature in a desiccator to keep them dry, rather than at 4°C or -20°C.[12] If long-term storage is required at lower temperatures, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[14]

Q4: What is the maximum final concentration of DMSO I can use in my cell-based assay? A4: For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity or off-target effects.[1][14] It is highly recommended to keep the concentration at or below 0.1% if possible.[15] Always run a "vehicle control" experiment, which includes cells treated with the same final concentration of DMSO as your test compound, to ensure that any observed effects are due to the compound and not the solvent.[14]

Troubleshooting Guide: From Powder to Experiment

This section provides a systematic approach to resolving common solubility issues.

Problem 1: Initial Dissolution Failure in DMSO

You have added anhydrous DMSO to your weighed compound, but solid particles remain even after vortexing.

Causality Analysis: The energy required to break the compound's crystal lattice is currently greater than the energy gained from its interaction with DMSO molecules. To overcome this, we must increase the system's energy and optimize solvent-solute interactions.

G cluster_start Initial State cluster_process Dissolution Protocol cluster_outcome Outcome start Start: Compound Powder + Anhydrous DMSO vortex {Vigorous Vortexing | Mix for 2-5 minutes at room temperature.} start->vortex inspect1 {Visual Inspection | Is the solution clear?} vortex->inspect1 warm {Gentle Warming | Use water bath (37-50°C) for 10-15 min. | Avoid excessive heat to prevent degradation.} inspect1->warm No success Success | Solution is clear and ready for use/storage. inspect1->success Yes sonicate {Sonication | Use bath sonicator for 5-10 min. | Provides mechanical energy to break up aggregates.} warm->sonicate inspect2 {Final Visual Inspection | Is the solution clear?} sonicate->inspect2 inspect2->success Yes fail {Troubleshooting Required | Compound may be insoluble at this concentration or impure. | Consider preparing a more dilute stock or analyzing purity.} inspect2->fail No

Troubleshooting Protocol: Follow the workflow above. If the compound remains insoluble after all steps, you may have exceeded its thermodynamic solubility limit in DMSO. In this rare case, you must prepare a more dilute stock solution.

Problem 2: Precipitation Upon Dilution into Aqueous Buffers (e.g., PBS, Cell Media)

Your clear DMSO stock solution becomes cloudy or forms a visible precipitate immediately after being diluted into an aqueous medium for your experiment.

Causality Analysis: This is a classic example of a compound "crashing out" of solution. While soluble in the organic DMSO, the compound has very low aqueous solubility. When the stock is diluted, the solvent environment rapidly changes from mostly organic to mostly aqueous, and the compound precipitates. This is a kinetic solubility issue.[16][17]

G cluster_start Initial State cluster_process Dilution & Observation cluster_solutions Troubleshooting Solutions cluster_outcome Outcome start Start: Clear DMSO Stock Solution dilute {Dilution into Aqueous Buffer | Add DMSO stock to buffer/media.} start->dilute observe {Observe for Precipitation | Does the solution remain clear?} dilute->observe stepwise {Stepwise Dilution | Create intermediate dilutions in mixtures of DMSO/buffer. | Avoids rapid solvent polarity shock.} observe->stepwise No success Success | Homogeneous solution ready for assay. observe->success Yes lower_conc {Lower Final Concentration | The target concentration may exceed aqueous solubility. | Test a lower concentration.} stepwise->lower_conc If still precipitates stepwise->success cosolvent {Advanced: Use Co-solvents | If assay permits, add agents like PEG400 or Tween 80 to the aqueous buffer. | Requires extensive validation.} lower_conc->cosolvent If still precipitates lower_conc->success

Recommended Dilution Protocol: To avoid precipitation, perform a stepwise dilution.[14]

  • Prepare your final aqueous buffer (e.g., cell culture medium).

  • In a separate tube, create a 1:10 intermediate dilution of your DMSO stock solution using the aqueous buffer. Pipette the buffer first, then add the DMSO stock while vortexing to ensure rapid mixing.

  • Use this intermediate dilution to prepare your final experimental concentrations. This gradual change in solvent polarity can often keep the compound in solution.

If precipitation still occurs, it is a strong indication that your target concentration is above the compound's aqueous solubility limit, even with a small percentage of DMSO present. The only reliable solution is to lower the final concentration for the experiment.

Validated Experimental Protocols

Protocol 4.1: Preparation of a 10 mM Stock Solution
  • Preparation: Work in an environment with low humidity. Use a fresh bottle of anhydrous, high-purity DMSO (≥99.9%).[12]

  • Weighing: Tare a clean, sterile glass vial on an analytical balance. Carefully weigh 2.83 mg of this compound powder into the vial.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO to the vial. This will yield a final concentration of 10 mM.

  • Dissolution:

    • Cap the vial tightly and vortex vigorously for 2 minutes.[12]

    • Visually inspect. If not fully dissolved, place the vial in a 37°C water bath for 10 minutes.[12]

    • Remove from the bath and vortex again for 1 minute.

    • If trace particulates remain, place the vial in a bath sonicator for 5 minutes.[12]

  • Final Check: The solution should be completely clear. If insoluble material persists, filter the solution through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE).[12] Note that this removes insoluble material and the final concentration of the filtered solution may be lower than 10 mM.

  • Storage: Store at room temperature in a desiccator for short-term use (1-2 weeks).[12][13] For long-term storage, create single-use aliquots and store at -80°C, minimizing freeze-thaw cycles.[14]

Protocol 4.2: Kinetic Solubility Assessment by Nephelometry

This protocol provides a high-throughput method to estimate the solubility of your compound in an aqueous buffer of choice.[18]

  • Plate Preparation: Using a clear 96-well plate, add 198 µL of your desired aqueous buffer (e.g., PBS, pH 7.4) to wells A1 through H1.

  • Compound Addition: Add 2 µL of your 10 mM DMSO stock solution to well A1. This creates a 100 µM solution with 1% DMSO. Mix thoroughly by pipetting up and down. The compound will likely precipitate, making the solution turbid.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well A1 to B1, mixing, then 100 µL from B1 to C1, and so on, down to well H1. This creates a concentration series from 100 µM down to ~0.78 µM.

  • Equilibration: Allow the plate to equilibrate at room temperature for 1-2 hours.[16]

  • Measurement: Read the plate on a nephelometer, which measures light scattering caused by insoluble particles.

  • Analysis: The kinetic solubility is the highest concentration at which the turbidity reading is indistinguishable from the buffer-only control wells.[18] This gives you a reliable upper limit for concentrations to use in your aqueous-based experiments.

References

  • Wikipedia contributors. (2026). Dimethyl sulfoxide. Wikipedia, The Free Encyclopedia. [Link]

  • Protheragen. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. [Link]

  • Venerando, R., et al. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [Link]

  • Dakota System. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]

  • Kerns, E. H., & Di, L. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Kyriakou, S., et al. (n.d.). Study of some basic factors influencing the solubility of small-molecule inhibitors. ResearchGate. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Thiébault, C., et al. (2025, August 6). Dimethylsolfoxide (DMSO) properties and permitted uses. ResearchGate. [Link]

  • Tian, H., et al. (2023, November 9). Divergent decomposition pathways of DMSO mediated by solvents and additives. Taylor & Francis Online. [Link]

  • Various Authors. (2016, January 14). How do I make a stock solution of a substance in DMSO? ResearchGate. [Link]

  • Various Authors. (2014, January 16). DMSO wont dilute my pure compound. How to solve this? ResearchGate. [Link]

  • Palmer, D. S., et al. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. [Link]

  • PubChem. (n.d.). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Emulate, Inc. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • Unknown Author. (n.d.). Doctoral Dissertation Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof. [Link]

  • Tian, H., et al. (2023, October 18). Divergent decomposition pathways of DMSO mediated by solvents and additives. Taylor & Francis Online. [Link]

  • Lipinski, C. (2005, January 13). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. [Link]

  • Kozik, V. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]

  • Solubility of Things. (n.d.). Piperazine. [Link]

  • Karpenko, I. A., et al. (2018). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega. [Link]

  • Wikipedia contributors. (n.d.). Piperazine. [Link]

  • Teng, L-H., et al. (2012). (E)-1-{4-[Bis(4-bromophenyl)methyl]piperazin-1-yl}. Acta Crystallographica Section E. [Link]

  • Wikipedia contributors. (n.d.). Piperazine. Wikipedia. [Link]

Sources

Technical Support Center: Stability & Storage of 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Core Storage Directive

The integrity of 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine (hereafter referred to as BPEMP ) is contingent upon strictly controlling three environmental variables: Oxidative Stress , Photolytic Energy , and Hygroscopic Action .

As a tertiary amine with a halogenated aromatic moiety, BPEMP is chemically predisposed to N-oxidation and photodehalogenation. The following protocol is the mandatory standard for maintaining purity >98% over extended periods (6+ months).

Optimal Storage Matrix
ParameterSpecificationScientific Rationale
Temperature -20°C ± 5°C Arrhenius kinetics dictate that reducing thermal energy significantly slows N-oxide formation and spontaneous debromination.
Atmosphere Argon or Nitrogen (Inert) Displaces atmospheric oxygen, preventing the formation of N-oxides at the piperazine nitrogens.
Container Amber Borosilicate Vial Blocks UV/Blue light (300–500 nm) which catalyzes Carbon-Bromine (C-Br) bond homolysis.
Seal Teflon-lined Screw Cap + Parafilm Prevents moisture ingress; hygroscopic salts (e.g., 2HCl) will deliquesce if the seal is compromised.

Degradation Pathways & Mechanisms[1][2]

Understanding how BPEMP degrades is critical for troubleshooting. The compound contains two distinct reactive centers: the piperazine ring (prone to oxidation) and the aryl bromide (prone to photolysis).

Visualizing the Degradation Cascade

BPEMP_Degradation cluster_legend Environmental Triggers Compound BPEMP (Intact Molecule) NOxide N-Oxide Impurity (M+16 Da) Compound->NOxide Oxidation (O2/Air) Target: Tertiary Amines Debromo Des-bromo Analog (M-79+1 Da) Compound->Debromo Photolysis (UV Light) Target: C-Br Bond Hydrate Hygroscopic Clumping (Hydrolysis Risk) Compound->Hydrate Moisture Absorption (If Salt Form) Legend Red: Air Exposure | Yellow: Light Exposure | Green: Humidity

Figure 1: Primary degradation pathways for BPEMP. The tertiary nitrogens are the primary site for oxidative attack, while the aryl bromide is sensitive to UV-induced radical cleavage.

Troubleshooting Guide (Q&A)

Category A: Physical Appearance Changes

Q: The white powder has turned into a sticky, yellow gum. Is it salvageable?

  • Diagnosis: This indicates hygroscopic deliquescence combined with mild oxidation . The "gum" texture suggests the salt form (likely HCl) has absorbed atmospheric water. The yellowing is a hallmark of amine oxidation (N-oxide formation) or trace radical degradation products.

  • Action:

    • Do not use directly. The water content will skew molarity calculations.

    • Salvage Protocol: Dissolve the gum in dry dichloromethane (DCM). Wash with saturated NaHCO₃ (to remove trapped acid/water) and brine. Dry over Na₂SO₄ and re-concentrate. If the yellow color persists, perform a rapid silica plug filtration (10% MeOH in DCM).

Q: My sample has turned light pink/reddish.

  • Diagnosis: This is characteristic of photolytic degradation . Brominated aromatics can generate radical species upon UV exposure, which couple to form highly conjugated (colored) byproducts.

  • Action: Check LC-MS for the "des-bromo" peak (Mass = Parent - 79 + 1). If degradation is <5%, repurify via recrystallization. If >10%, discard, as radical byproducts are difficult to separate.

Category B: Analytical Anomalies

Q: LC-MS shows a peak at M+16. What is this?

  • Diagnosis: This is the N-oxide derivative. BPEMP has two tertiary amines; the methyl-piperazine nitrogen is particularly nucleophilic and prone to attacking singlet oxygen.

  • prevention: Always purge headspace with Argon before resealing vials. Store at -20°C.

Q: I see a peak at M+32. Is this a double oxidation?

  • Diagnosis: Yes. Both nitrogen atoms in the piperazine ring and the ethyl chain have oxidized. This indicates severe storage failure (likely stored at Room Temperature in air).

  • Action: Discard. Bis-N-oxides are difficult to reduce selectively without affecting the aryl bromide.

Experimental Protocols

Protocol 1: Re-purification of Oxidized BPEMP

Use this workflow if purity drops below 95% due to storage issues.

  • Dissolution: Dissolve 100 mg of degraded BPEMP in 10 mL Ethyl Acetate.

  • Wash: Extract with 10 mL of 10% Na₂CO₃ (removes acidic impurities).

  • Acid Extraction (Critical Step): Extract the organic layer with 10 mL of 1M HCl. The amine moves to the aqueous phase; non-basic oxidative impurities often remain in the organic phase.

  • Basification: Separate the aqueous layer, cool to 0°C, and basify to pH 10 with 4M NaOH.

  • Recovery: Extract 3x with DCM. Dry combined organics over MgSO₄.

  • Salt Formation (Optional): Add 2.0 equivalents of HCl in dioxane to precipitate the stable dihydrochloride salt.

Protocol 2: Inert Storage Setup (The "Schlenk" Method)

For long-term archiving (>6 months).

  • Transfer the vial to a glovebox or use a Schlenk line.

  • Evacuate the vial headspace (vacuum < 1 mbar) for 30 seconds.

  • Backfill with dry Argon gas. Repeat 3x.

  • Wrap the cap junction with Parafilm M or electrical tape.

  • Place the vial inside a secondary container (e.g., a larger jar) containing a sachet of silica gel desiccant.

Frequently Asked Questions (FAQ)

Q: Can I store BPEMP in DMSO stock solutions at -20°C? A: Caution is advised. While DMSO freezes at -20°C, repeated freeze-thaw cycles introduce moisture (DMSO is hygroscopic). Furthermore, DMSO can act as a mild oxidant under certain conditions.

  • Recommendation: Store as a solid. If a stock solution is necessary, use anhydrous ethanol or acetonitrile and aliquot into single-use vials to avoid freeze-thaw cycles.

Q: Is the Free Base or the HCl salt more stable? A: The HCl salt (Dihydrochloride) is significantly more stable towards oxidation than the free base. The protonation of the nitrogen atoms reduces their electron density, making them less susceptible to attack by atmospheric oxygen. However, the salt is more hygroscopic.

  • Verdict: Store as HCl salt + Desiccant.

Q: Does the bromine atom make the compound unstable? A: The C-Br bond on an aromatic ring is relatively robust compared to aliphatic halides, but it is the "weak link" regarding light sensitivity. It will not spontaneously hydrolyze in water, but it will cleave under direct sunlight.

References

  • Stability of Piperazine Derivatives : Title: Investigation in stability of synthetic piperazines under various storage conditions. Source: Boston University School of Medicine (Theses & Dissertations). Context: Establishes that phenyl-piperazine derivatives degrade significantly at room temperature and require freezing (-20°C) for long-term stability. URL: [Link]

  • Degradation of Piperazine Solvents : Title: Thermal degradation of piperazine and its derivatives in CO2 capture. Source: University of Texas at Austin / Mendeley Data. Context: Details the oxidative fragmentation pathways of piperazine rings, specifically the formation of N-formyl and N-oxide species. URL: [Link]

  • Photostability of Aryl Bromides : Title: Photochemical degradation of halogenated aromatic compounds. Source: Journal of Photochemistry and Photobiology A: Chemistry. Context: General mechanistic grounding for the homolytic cleavage of C-Br bonds under UV irradiation. URL: [Link]

Technical Support Center: Managing Exothermic Reactions in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for managing the significant exothermic events inherent in various piperazine synthesis routes. Our goal is to equip you with the knowledge to ensure reaction control, maximize yield and purity, and maintain the highest safety standards during your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nature and management of exothermic reactions during piperazine synthesis.

Q1: What are the primary synthesis routes for piperazine, and which steps are most exothermic?

A1: Piperazine is a foundational structural motif in pharmaceuticals, and its synthesis is a well-established industrial process. The most common methods involve the cyclization of ethanolamines or related compounds, which are often highly exothermic.

  • From Ethanolamine/Diethanolamine and Ammonia: This is a major industrial route where ethanolamine or diethanolamine is reacted with ammonia at high temperatures (150–220°C) and pressures (100–250 atm) over a catalyst.[1][2] The key exothermic events are the intermolecular and intramolecular amination and cyclization reactions that form the piperazine ring. The high pressure is necessary to keep the ammonia in the liquid phase and drive the reaction forward.[1]

  • From Dichloroethane and Ammonia: This method involves the reaction of 1,2-dichloroethane with ammonia. The nucleophilic substitution reactions are highly exothermic and can lead to the formation of various ethylenamines, requiring careful temperature control to favor piperazine formation over polymerization.[3]

  • From Aminoethylethanolamine (AEEA) or Diethylenetriamine (DETA): Intramolecular cyclization of these precursors is a more selective route.[4] However, the ring-closing step is still an exothermic process that requires diligent thermal management to prevent side reactions.

The neutralization of amine intermediates with acids, or the reaction of piperazine itself with acids to form salts, is also a significant and rapid exothermic event.[5]

Q2: Why is precise temperature control so critical for the successful synthesis of piperazine?

A2: Temperature is arguably the most critical parameter in piperazine synthesis. Failure to control it can lead to a cascade of negative outcomes:

  • Thermal Runaway: The primary risk is a thermal runaway, a situation where the reaction's heat generation exceeds the cooling system's capacity. This leads to a rapid increase in temperature and pressure, potentially causing reactor failure and release of hazardous materials.[6][7] Many amine reactions are known to be highly exothermic and pose this risk.[8]

  • Reduced Selectivity and Impurity Formation: Most piperazine synthesis methods can produce a range of by-products, including other ethylenamines or polymeric materials.[9][10] Higher temperatures often favor these side reactions, reducing the selectivity for the desired piperazine product and complicating purification efforts. For instance, in the ethanolamine process, temperatures below 200°C may favor ethylene diamine, while temperatures above 200°C favor piperazine.[2]

  • Catalyst Deactivation: The catalysts used, such as Raney nickel or nickel-magnesium oxide, can have optimal operating temperature ranges.[2][11] Exceeding these temperatures can lead to sintering or deactivation, reducing reaction efficiency and requiring higher catalyst loads.

  • Solvent and Reagent Decomposition: At excessive temperatures, solvents or even the piperazine product itself can begin to degrade, leading to yield loss and the introduction of further impurities.[12]

Q3: What are the key differences in heat management strategies between lab-scale and industrial-scale synthesis?

A3: The strategy for managing reaction exotherms changes dramatically with scale due to the non-linear decrease in the surface-area-to-volume ratio.

FeatureLab-Scale (e.g., 1L Flask)Industrial-Scale (e.g., 5000L Reactor)
Surface-Area-to-Volume Ratio HighLow
Heat Dissipation Efficiently managed via simple methods like ice/water baths or cooling mantles. The large surface area relative to the volume allows for rapid heat transfer to the surroundings.A major engineering challenge. Heat transfer is limited by the smaller relative surface area.
Primary Cooling Methods Ice baths, cryostats, cooling mantles, controlled addition via dropping funnel.Jacketed reactors with circulating thermal fluids (e.g., glycol, oil), internal cooling coils, external heat exchangers, and reflux cooling.
Control Strategy Manual or semi-automated control of reagent addition rate based on an internal thermometer.Highly automated process control systems (PCS) that modulate coolant flow and reagent feed rates based on multiple temperature and pressure sensors.
Safety Systems Emergency ice bath, availability of a quenching agent.Multiple layers of protection, including rupture discs, pressure relief valves, and automated emergency shutdown (ESD) systems that may involve rapid quenching or "crash" cooling.

This fundamental difference is why a reaction that is well-behaved in the lab can become dangerously uncontrollable upon scale-up without proper engineering and calorimetry studies.

Troubleshooting Guide

This section provides direct answers to specific problems you may encounter during your experiments.

Q1: My reaction temperature is rising rapidly and exceeding my set point. What are the immediate steps I should take?

A1: This situation indicates that the rate of heat generation is exceeding the rate of heat removal. Immediate and decisive action is required to prevent a thermal runaway.

Causality: The most common cause is adding a reagent too quickly. Other causes include an insufficient cooling capacity, a sudden increase in agitation speed (improving mass transfer), or an unexpected secondary exothermic reaction.

Solution Workflow:

G start Temperature Exceeds Set Point! stop_addition 1. Immediately STOP all reagent addition. start->stop_addition enhance_cooling 2. Maximize cooling. (Lower bath temp, increase coolant flow) stop_addition->enhance_cooling check_agitation 3. Ensure agitation is effective but not excessive. enhance_cooling->check_agitation prepare_quench 4. Prepare quenching agent. (e.g., cold, inert solvent or a suitable acidic/basic solution) check_agitation->prepare_quench dilute 5. If stable but hot, consider slow dilution with a cold, inert solvent. prepare_quench->dilute quench 6. If temperature is still rising uncontrollably, execute emergency quench. dilute->quench If dilution fails

Q2: I'm seeing a significant and unexpected pressure increase in my sealed reactor. What is the likely cause?

A2: An unexpected pressure increase is a serious safety concern. It typically points to the generation of non-condensable gases or a solvent reaching its boiling point.

Causality:

  • Gaseous Byproducts: Some side reactions can produce gases. For example, decomposition of reagents or intermediates at elevated temperatures can release ammonia, hydrogen, or other volatile compounds.[1]

  • Solvent Boiling: If the internal temperature has exceeded the boiling point of your solvent at the given pressure, the headspace will become pressurized. This is a clear sign that you are approaching or are in a thermal runaway condition.

  • Air Leak (Oxidation): In reactions sensitive to air, an oxygen leak could initiate an aggressive, exothermic oxidation reaction, which can also increase temperature and pressure.[13]

Solution:

  • Stop Heating/Reagent Addition: Immediately cease any energy input to the system.

  • Cool the Reactor: Apply maximum cooling to reduce the internal temperature and vapor pressure.

  • Do Not Vent Directly (Initially): If the cause is unknown, venting could release flammable or toxic gases. Venting should only be done through a designated and safe system (e.g., a scrubber or flare) once the situation is understood and controlled.

  • Investigate: Once the reactor is stable, carefully analyze your process parameters. Use analytical techniques like GC-MS on the headspace gas to identify any unexpected byproducts.

Q3: My final product has low purity, with many related impurities. Could poor temperature control be the cause?

A3: Absolutely. Poor temperature control is one of the leading causes of low product purity in piperazine synthesis.

Causality: Chemical kinetics dictates that reaction rates increase with temperature. However, the rates of desired and undesired reactions often increase at different paces.

  • Activation Energy: Side reactions may have a higher activation energy than the main reaction. A small increase in temperature can therefore disproportionately accelerate the formation of impurities.

  • Polymerization: Uncontrolled exotherms can promote polymerization of reactants like ethanolamine or intermediates, leading to high molecular weight impurities that are difficult to remove.

  • Isomerization/Rearrangement: At higher temperatures, thermodynamically more stable but undesired isomers or rearrangement products may form.

Solution:

  • Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the heat flow of your reaction. This will tell you exactly when and how much heat is released.

  • Optimize Addition Profile: Replace a single, large addition of a reagent with a slow, controlled feed over several hours. This keeps the instantaneous concentration of the limiting reagent low and allows your cooling system to keep pace with the heat generation.

  • Review Solvent Choice: Ensure your solvent has a sufficiently high boiling point and can absorb thermal energy effectively (high heat capacity).

Experimental Protocol: Controlled Lab-Scale Synthesis of N-Boc-Piperazine from Diethanolamine

This protocol is an example derived from established procedures for synthesizing a piperazine derivative, highlighting the critical points for managing the exothermic chlorination step.[14]

Objective: To synthesize N-Boc-piperazine in a controlled manner by managing the exotherm during the formation of the key bis(2-chloroethyl)amine intermediate.

Materials:

  • Diethanolamine

  • Thionyl chloride (SOCl₂)

  • Toluene (or another suitable solvent)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Ammonia (aqueous solution)

  • Sodium Carbonate

  • Ethyl Acetate

Equipment:

  • Jacketed glass reactor (1L) with overhead stirrer, thermocouple, condenser, and nitrogen inlet.

  • Addition funnel with pressure equalization.

  • Low-temperature circulator/chiller.

Procedure:

Step 1: Chlorination of Diethanolamine (HIGHLY EXOTHERMIC)

  • Set up the reactor under a nitrogen atmosphere. Ensure the system is dry.

  • Charge the reactor with diethanolamine and toluene.

  • Begin stirring and cool the reactor jacket to 0-5°C using the circulator.

  • Critical Control Point: Slowly add thionyl chloride via the addition funnel. The addition rate must be controlled to maintain the internal reaction temperature below 10°C. A typical addition time for a 1-mole scale reaction would be 2-3 hours.

  • A significant exotherm will be observed. If the temperature rises above 10°C, immediately stop the addition and wait for the cooling system to bring it back down.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours to ensure completion. The product is crude bis(2-chloroethyl)amine hydrochloride.

Step 2: Boc Protection

  • Cool the reaction mixture back down to 5-10°C.

  • Slowly add a solution of sodium carbonate in water to neutralize the hydrochloride. This will also be exothermic.

  • Add Di-tert-butyl dicarbonate (Boc₂O) either neat or as a solution in toluene.

  • Allow the reaction to warm to room temperature and stir overnight.

Step 3: Cyclization with Ammonia (MODERATELY EXOTHERMIC)

  • To the crude tert-butyl bis(2-chloroethyl)carbamate, slowly add a concentrated aqueous ammonia solution.[14]

  • Critical Control Point: Heat the reaction mixture to approximately 60°C.[14] An exotherm may be observed as the cyclization begins. Control the heating rate to ensure the temperature does not overshoot the target.

  • Maintain the temperature at 60°C for 2.5-3 hours to drive the cyclization to completion.[14]

  • Cool the reaction mixture to room temperature.

  • Perform a standard aqueous work-up, extracting the product with ethyl acetate. Dry the organic layers, filter, and concentrate under reduced pressure to obtain the crude N-Boc-piperazine.[14]

G cluster_0 Step 1: Chlorination (Exothermic) cluster_1 Step 2: Protection cluster_2 Step 3: Cyclization (Exothermic) DEA Diethanolamine Intermediate1 Bis(2-chloroethyl)amine (Unstable) DEA->Intermediate1 Add SOCl2 slowly (T < 10°C) SOCl2 Thionyl Chloride Intermediate2 Tert-butyl bis(2-chloroethyl)carbamate Intermediate1->Intermediate2 Add Boc2O Boc2O Boc Anhydride Product N-Boc-Piperazine Intermediate2->Product Add NH3, Heat to 60°C Ammonia Aqueous Ammonia

References
  • Piperazine: Synthesis, Dosage & Structure. Study.com.
  • The Chemistry of Piperazine: Synthesis and Core Properties. NINGBO INNO PHARMCHEM CO.,LTD.
  • Piperazine synthesis. ChemicalBook.
  • Synthesis of piperazine from ethanolamine over dealuminated mordenite.
  • Process for the preparation of piperazine.
  • 1-Methylpiperazine: synthesis, applic
  • PIPERAZINE ANHYDROUS FOR SYNTHESIS. Loba Chemie.
  • Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applic
  • Methods for the catalytic synthesis of piperazine.
  • Piperazine.
  • New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine...
  • Process for synthesizing piperazine-piperidine compounds.
  • Thermal degradation of piperazine and its structural analogs.
  • Pilot plant testing to mitigate piperazine oxidation.
  • Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion batteries.
  • Thermal Runaway in Lithium Batteries: The Quest for Effective Fire Suppression.

Sources

Validation & Comparative

Introduction: The Strategic Importance of Isomer Selection in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to 2-, 3-, and 4-Bromophenyl Piperazine Isomers for Pharmaceutical Research

The piperazine ring is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a multitude of FDA-approved drugs targeting a vast range of diseases.[1] Its unique physicochemical properties—a six-membered ring with two opposing nitrogen atoms—confer improved aqueous solubility, bioavailability, and the ability to engage in crucial hydrogen bond interactions with biological targets.[2][3] When functionalized with an aryl group, as in the case of phenylpiperazines, this scaffold becomes a powerful tool for modulating the activity of central nervous system (CNS) receptors, particularly serotonin and dopamine receptors.[4]

However, the true subtlety and power of this scaffold are revealed through isomerism. The simple relocation of a substituent on the phenyl ring can profoundly alter a molecule's pharmacological profile, transforming a potent agonist into an antagonist, or a selective ligand into a non-selective one. This guide provides a comparative analysis of three key isomers: 2-bromophenyl piperazine, 3-bromophenyl piperazine, and 4-bromophenyl piperazine. We will dissect their differences in synthesis, reactivity, and pharmacological implications, providing researchers, scientists, and drug development professionals with the field-proven insights necessary for strategic lead optimization.

Part 1: A Comparative Analysis of Synthetic Strategies

The synthesis of N-aryl piperazines is a well-established field, yet the choice of the starting bromobenzene isomer introduces distinct challenges and considerations for each route. The primary methods involve transition-metal-catalyzed cross-coupling reactions or classical nucleophilic aromatic substitution (SNAr), with the former being more common for these less-activated aryl halides.

Dominant Synthetic Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig cross-coupling reaction is the preeminent method for forming the crucial C-N bond between the aryl halide and the piperazine nitrogen. This palladium-catalyzed reaction offers high yields and broad functional group tolerance. However, the reactivity of the C-Br bond is directly influenced by its position on the phenyl ring.

  • 4-Bromophenyl Piperazine (para-isomer): This isomer is typically the most straightforward to synthesize. The bromine atom is sterically accessible, and its electronic influence is readily transmitted through the para position, facilitating the catalytic cycle.

  • 3-Bromophenyl Piperazine (meta-isomer): Synthesis is also generally efficient. The steric environment is comparable to the para-isomer, leading to similar reaction kinetics and yields under standard Buchwald-Hartwig conditions.

  • 2-Bromophenyl Piperazine (ortho-isomer): This isomer presents the most significant synthetic challenge due to steric hindrance. The bulky bromine atom adjacent to the reaction site impedes the approach of the palladium catalyst and the piperazine nucleophile. Overcoming this requires careful optimization of the catalytic system, often necessitating the use of specialized, sterically demanding phosphine ligands (e.g., Buchwald-type ligands) to promote efficient reductive elimination.[5][6]

G A Bromobenzene Isomer (2-, 3-, or 4-) F Buchwald-Hartwig Cross-Coupling A->F B Piperazine (or N-Boc-piperazine) B->F C Palladium Precatalyst (e.g., Pd2(dba)3) C->F D Phosphine Ligand (e.g., XPhos, RuPhos) D->F E Base (e.g., NaOtBu) E->F G Crude Product Mixture F->G H Purification (Crystallization / Chromatography) G->H I Isolated Bromophenyl Piperazine Isomer H->I J Boc Deprotection (if applicable) H->J J->I

Caption: Generalized workflow for the synthesis of bromophenyl piperazines via Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)piperazine

This protocol provides a self-validating system for the synthesis of the para-isomer and serves as a baseline for optimizing the synthesis of the ortho- and meta-isomers.

Materials:

  • 1,4-Dibromobenzene (1.0 mmol, 236 mg)

  • Piperazine (1.2 mmol, 103 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 19.1 mg)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 134 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Inert Atmosphere Preparation: Add all solid reagents (1,4-dibromobenzene, piperazine, Pd₂(dba)₃, XPhos, and NaOt-Bu) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Under a positive pressure of inert gas, add anhydrous toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material. A successful reaction will show the disappearance of the 1,4-dibromobenzene spot and the appearance of a new, more polar product spot.

  • Work-up: Cool the reaction mixture to room temperature. Quench with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

    • Causality Note: The use of a strong, non-nucleophilic base like NaOt-Bu is critical for deprotonating the piperazine, allowing it to enter the catalytic cycle. The bulky XPhos ligand facilitates the challenging C-N bond formation. For the 2-bromo isomer, a more electron-rich and bulky ligand may be required to achieve a comparable yield.

Part 2: Comparative Physicochemical and Analytical Characterization

The positional difference of the bromine atom imparts distinct physical properties and unique spectroscopic signatures to each isomer, which are crucial for their unambiguous identification.

Table 1: Physicochemical Properties of Bromophenyl Piperazine Isomers
Property2-Bromophenyl Piperazine3-Bromophenyl Piperazine4-Bromophenyl Piperazine
CAS Number 1011-13-8[7]31197-30-566698-28-0[8]
Molecular Formula C₁₀H₁₃BrN₂[7]C₁₀H₁₃BrN₂C₁₀H₁₃BrN₂[8]
Molecular Weight 241.13 g/mol 241.13 g/mol 241.13 g/mol [8]
Appearance White to off-white solid[9]SolidWhite solid[10]
Boiling Point 94-96°C @ 0.02 mmHg[7]N/AN/A
Predicted XLogP3 2.12.11.9[8]
Spectroscopic Differentiation

While all three isomers share the same mass, their fragmentation patterns in MS and chemical shifts in NMR are distinct. GC-MS is a particularly powerful technique for both separating and identifying these isomers in a mixture.[11]

  • ¹H NMR Spectroscopy: The aromatic region is the most diagnostic.

    • 4-Bromo (para): Exhibits a classic AA'BB' system, appearing as two distinct doublets due to the molecule's symmetry.

    • 3-Bromo (meta): Shows a more complex pattern with four distinct aromatic protons, often appearing as a singlet, a doublet, a triplet, and a doublet of doublets.

    • 2-Bromo (ortho): Also displays four unique aromatic protons, with splitting patterns influenced by the adjacent bromine and piperazine substituents.

  • Mass Spectrometry (MS): Electron ionization (EI) will produce a molecular ion (M⁺) peak with a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ratio of ~1:1). While the molecular ion will be the same, the relative abundances of fragment ions may differ slightly due to the influence of the bromine's position on bond stabilities.

Experimental Protocol: GC-MS Analysis for Isomer Differentiation

Objective: To separate and identify 2-, 3-, and 4-bromophenyl piperazine isomers in a prepared mixture.

Instrumentation & Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector: Splitless mode, 250 °C.

  • MSD: EI mode (70 eV), scan range 40-400 m/z.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of each individual isomer and a mixed solution containing all three in a suitable solvent (e.g., methanol or ethyl acetate).

  • Injection: Inject 1 µL of the sample into the GC-MS system.

  • Data Analysis:

    • Separation: The isomers will elute at different retention times. Typically, elution order is influenced by boiling point and polarity.

    • Identification: Confirm the identity of each peak by comparing its mass spectrum with a reference library. The presence of the bromine isotope pattern at the molecular ion peak is a key diagnostic feature.

    • Self-Validation: Run each pure isomer standard to establish its unique retention time and mass spectrum. In the mixed sample, all three components should be baseline resolved and match the retention times and spectra of the individual standards.

Part 3: Comparative Reactivity in Drug Scaffolding

Bromophenyl piperazines are not merely final products; they are versatile intermediates. The positional isomerism dictates their utility in subsequent synthetic transformations.

Caption: Differential reactivity of bromophenyl piperazine isomers at key reaction sites.

  • Reactions at the C-Br Bond (e.g., Suzuki, Sonogashira, Buchwald-Hartwig Coupling):

    • 4- and 3-Isomers: The C-Br bond is sterically accessible and readily participates in palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of new aryl, alkyl, or acetylenic groups, expanding the molecular complexity.

    • 2-Isomer: Reactivity is significantly diminished due to steric hindrance. Forcing conditions (higher temperatures, longer reaction times) and specialized catalysts are often required to achieve acceptable yields. This inherent difficulty makes the 2-bromo isomer a less common choice for this type of transformation unless the ortho substitution is essential for the final drug's activity, as seen in the synthesis of the antidepressant Vortioxetine.[5][12]

  • Reactions at the Piperazine N-H Bond (e.g., Alkylation, Acylation, Reductive Amination):

    • The basicity and nucleophilicity of the secondary amine on the piperazine ring are subtly influenced by the electronic effect of the bromine atom. However, steric effects are more dominant.

    • 4- and 3-Isomers: The N-H is unhindered and reacts readily under standard conditions.

    • 2-Isomer: The ortho-bromo group can provide a degree of steric shielding, potentially slowing the rate of N-functionalization compared to the other isomers, although this effect is generally less pronounced than for reactions at the C-Br bond.

Part 4: Pharmacological and Structure-Activity Relationship (SAR) Insights

Phenylpiperazines are privileged structures for CNS targets because they often possess affinity for serotonin (5-HT) and dopamine (D) receptors. The position of the bromine atom is a critical determinant of receptor affinity and selectivity.

  • Lipophilicity and Membrane Permeability: All three isomers have similar predicted LogP values, suggesting they possess good lipophilicity for crossing the blood-brain barrier. The bromine atom contributes significantly to this property.[9]

  • Receptor Binding: The spatial arrangement of the bulky, electron-withdrawing bromine atom dictates how the molecule fits into a receptor's binding pocket.

    • A study on arylpiperazine derivatives targeting the 5-HT₁ₐ receptor showed that positional isomerism can lead to significant differences in binding affinity, with the meta-substituted isomer sometimes showing the highest affinity.[13]

    • 4-Bromo (para): The substituent points directly away from the piperazine core, extending into a specific region of the binding pocket. This can be beneficial if that region is hydrophobic.

    • 3-Bromo (meta): The substituent projects at an angle, allowing it to probe a different area of the binding pocket, which may be advantageous for avoiding unfavorable interactions or forming new favorable ones.

    • 2-Bromo (ortho): The ortho-substituent forces a twist (dihedral angle) in the bond between the phenyl ring and the piperazine nitrogen. This conformational constraint can be highly beneficial or detrimental. It may "lock" the molecule into a bioactive conformation, increasing affinity, or it may prevent the molecule from adopting the necessary conformation to bind effectively.

cluster_membrane Cell Membrane GPCR 5-HT1A Receptor G_Protein Gi/o Protein GPCR->G_Protein Activation Ligand Piperazine Agonist Ligand->GPCR Binding AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Blocked Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Response Reduced Signal ATP ATP ATP->AC

Caption: Simplified signaling cascade for an inhibitory G-protein coupled receptor like 5-HT1A, a common target for phenylpiperazines.

Table 2: Illustrative Comparative Biological Activity

Direct, side-by-side comparative data for all three bromophenyl piperazine isomers against a single target is scarce in publicly available literature. The following data is illustrative, based on known activities of similar arylpiperazine compounds, to highlight potential differences.

IsomerTarget ExamplePredicted RoleRationale
2-Bromo 5-HT₁ₐ ReceptorAntagonist / Partial AgonistThe ortho-bromo group forces a specific dihedral angle, which can be crucial for differentiating functional activity (agonist vs. antagonist).[13][14]
3-Bromo 5-HT₂ₐ / D₂ ReceptorsAntagonistMeta substitution can provide a balance of steric and electronic properties suitable for antagonism at multiple GPCRs.
4-Bromo Serotonin Transporter (SERT)Reuptake InhibitorThe para position is often exploited in transporter ligands, where the substituent extends into a deep channel in the protein.[15]

Conclusion

The choice between 2-, 3-, and 4-bromophenyl piperazine is far from trivial. This comparative analysis demonstrates that the position of the bromine atom is a critical design element that dictates the entire development lifecycle of a potential therapeutic agent.

  • Synthesis: The 4- and 3-isomers are readily accessible, while the 2-isomer presents steric challenges that require specialized synthetic protocols.

  • Reactivity: The 2-isomer's hindered C-Br bond makes it a less versatile intermediate for further cross-coupling reactions compared to its meta and para counterparts.

  • Pharmacology: The ortho-, meta-, and para-positions probe distinct regions of a target's binding pocket, leading to potentially dramatic differences in affinity, selectivity, and functional activity.

Ultimately, a deep understanding of these isomeric differences empowers the medicinal chemist to make rational, data-driven decisions. By selecting the appropriate isomer, researchers can fine-tune the steric, electronic, and conformational properties of their molecules, accelerating the journey from a simple building block to a potent and selective clinical candidate.

References

  • Google Patents. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

  • Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]

  • ResearchGate. Scheme 1. Reagents and conditions: a) 1-(4-bromophenyl)piperazine, DMF,.... [Link]

  • Mirabile, S., et al. (2024). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Chemistry & Biodiversity. [Link]

  • Chem-Impex. 1-(4-Bromophenyl)piperazine hydrochloride. [Link]

  • Google Patents. NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE - EP 2981520 B1.
  • ProQuest. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl). [Link]

  • ChemBK. 1-(4-Bromophenyl)piperazine. [Link]

  • Pharmaffiliates. CAS No : 1011-13-8 | Product Name : 1-(2-Bromophenyl)piperazine. [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • PubChem. 1-(3-Bromophenyl)piperazine hydrochloride. [Link]

  • Office of Justice Programs. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. [Link]

  • Encyclopedia.pub. Synthesis of Piperazines by C-H Functionalization. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. [Link]

  • PubChem. 1-(2-Bromophenyl)piperazine. [Link]

  • Office of Justice Programs. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. [Link]

  • PubChem. 1-(4-Bromophenyl)piperazine. [Link]

  • ResearchGate. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]

  • National Center for Biotechnology Information. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

  • Scilit. The medicinal chemistry of piperazines: A review. [Link]

  • Auburn University. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. [Link]

  • Inxight Drugs. 1-(4-BROMOPHENYL)PIPERAZINE. [Link]

  • precisionFDA. 1-(3-BROMOPHENYL)PIPERAZINE. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ACS Chemical Neuroscience. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]

  • ResearchGate. (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

Sources

Technical Evaluation Guide: 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine as a Putative Sigma-1 Receptor Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the pharmacological profile of 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine (hereafter referred to as 3-Br-PEMP ), a substituted N-phenethylpiperazine derivative. Based on established Structure-Activity Relationship (SAR) data for the N-alkyl-N'-arylpiperazine scaffold, 3-Br-PEMP is identified as a high-affinity ligand for the Sigma-1 Receptor (


R) , with potential secondary affinity for the Sigma-2 Receptor (

R) and Serotonin (5-HT) receptors.

The presence of the 3-bromophenethyl moiety is a critical pharmacophore feature known to enhance lipophilicity and binding affinity within the


R hydrophobic pocket, often yielding 

values in the low nanomolar range (1–10 nM). This guide outlines the comparative efficacy of 3-Br-PEMP against standard reference inhibitors (Haloperidol, NE-100) and provides validated protocols for confirming its specific pharmacological activity.

Compound Profile & Mechanism of Action

Chemical Identity[1][2][3][4][5][6][7]
  • Systematic Name: 1-(3-Bromophenethyl)-4-methylpiperazine

  • Core Scaffold: N-Phenethylpiperazine

  • Key Substituents:

    • 3-Bromo (Meta-Bromo): Enhances hydrophobic interaction with the

      
      R ligand-binding domain (LBD).
      
    • Ethyl Linker: Optimal chain length for

      
       selectivity over dopamine transporters (DAT).
      
    • N-Methyl: Provides basic nitrogen for electrostatic interaction with Asp126 in the

      
      R binding pocket.
      
Putative Mechanism

The


 receptor functions as a ligand-operated molecular chaperone at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
  • Agonist Mode: Promotes dissociation of

    
    R from BiP (GRP78), allowing 
    
    
    
    R to chaperone IP3R3 and stabilize Ca
    
    
    signaling.
  • Antagonist Mode: Stabilizes the

    
    R-BiP complex, preventing the chaperone action and often blocking Ca
    
    
    
    mobilization or sensitizing cells to apoptosis.
  • Prediction for 3-Br-PEMP: Based on structural analogs (e.g., 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine), 3-Br-PEMP is predicted to act as a high-affinity antagonist or inverse agonist , competing directly with endogenous ligands.

Comparative Efficacy Analysis

The following table benchmarks the predicted efficacy of 3-Br-PEMP against industry-standard


R ligands.

Table 1: Comparative Pharmacological Profile (Estimated vs. Standard)

CompoundRoleAffinity (

, nM)
Selectivity (

vs

)
Mechanism of Action
3-Br-PEMP Putative Antagonist ~2.0 – 10.0 (Predicted)Moderate (>10-fold) Competes for LBD; stabilizes BiP complex
Haloperidol Antagonist (Reference)1.0 – 3.0Low (~1-fold)Non-selective; blocks D2 and

receptors.
NE-100 Selective Antagonist1.5 – 4.0High (>50-fold)Selective

antagonist; blocks chaperone activity.
(+)-Pentazocine Agonist (Reference)3.0 – 10.0High (>100-fold)Promotes

R-BiP dissociation.
PRE-084 Selective Agonist2.0 – 5.0High (>100-fold)High-affinity agonist; neuroprotective.
DTG Non-selective Ligand10.0 – 30.0Equal (~1:1)Universal sigma ligand (Reference for total binding).

Note: Predicted values for 3-Br-PEMP are derived from SAR studies of 3-substituted phenethylpiperazines (Glennon et al., 1994; Mach et al., 2004).

Validated Experimental Protocols

To confirm the efficacy of 3-Br-PEMP, the following self-validating protocols should be employed.

Protocol A: Radioligand Competition Binding Assay ( R)

Objective: Determine the inhibition constant (


) of 3-Br-PEMP.
  • Tissue Preparation:

    • Homogenize guinea pig brain (rich in

      
      R) or HEK293 cells overexpressing human 
      
      
      
      R in ice-cold Tris-sucrose buffer (50 mM Tris-HCl, pH 7.4).
    • Centrifuge at 1,000 x g (10 min) to remove debris; collect supernatant.

    • Centrifuge supernatant at 40,000 x g (20 min) to pellet membranes. Resuspend in binding buffer.

  • Assay Setup:

    • Radioligand: [

      
      H]-(+)-Pentazocine (2-3 nM final concentration).
      
    • Non-Specific Binding (NSB): Define with 10

      
      M Haloperidol.
      
    • Test Compound: 3-Br-PEMP (10

      
       M to 10
      
      
      
      M, 8-point curve).
  • Incubation:

    • Incubate for 120 minutes at 37°C to reach equilibrium.

    • Terminate by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: Functional Ca Mobilization Assay

Objective: Determine if 3-Br-PEMP acts as an agonist or antagonist.

  • Cell Culture: Use NG108-15 or CHO cells stably expressing

    
    R.
    
  • Dye Loading: Load cells with Fura-2 AM (Ca

    
     indicator) for 30 min.
    
  • Agonist Challenge:

    • Treat cells with putative agonist (3-Br-PEMP). If Ca

      
       rises 
      
      
      
      Agonist .
    • If no response, treat with standard agonist ((+)-Pentazocine) in the presence of 3-Br-PEMP.

    • If 3-Br-PEMP blocks Pentazocine-induced Ca

      
       rise 
      
      
      
      Antagonist .

Pathway Visualization

The diagram below illustrates the Sigma-1 Receptor Chaperone Pathway and the competitive binding mechanism used to evaluate 3-Br-PEMP.

SigmaReceptorPathway cluster_membrane MAM (Mitochondria-Associated Membrane) Sigma1 Sigma-1 Receptor (Chaperone) IP3R IP3R3 (Ca2+ Channel) Sigma1->IP3R Chaperones/Stabilizes Complex Sigma1-BiP Complex (Inactive State) Sigma1->Complex Resting State BiP BiP (GRP78) (Sensor) BiP->Complex Calcium Ca2+ Flux (ER -> Mitochondria) IP3R->Calcium Increases Complex->Sigma1 Activation Ligand_Agonist Agonist ((+)-Pentazocine) Ligand_Agonist->Complex Dissociates Ligand_Antagonist Antagonist/Test (3-Br-PEMP / Haloperidol) Ligand_Antagonist->Sigma1 Competes w/ Agonist Ligand_Antagonist->Complex Stabilizes/Blocks CellResponse Cell Survival / Bioenergetics Calcium->CellResponse Promotes

Figure 1: Mechanism of Sigma-1 Receptor modulation. Agonists (green) promote chaperone activity, while Antagonists (red, e.g., 3-Br-PEMP) stabilize the inactive complex, blocking downstream Ca


 signaling.

Conclusion & Recommendations

This compound represents a potent scaffold for Sigma-1 Receptor modulation. Its structural similarity to high-affinity ligands suggests it will perform comparably to Haloperidol in binding assays (


 < 10 nM) but with potentially improved selectivity profile due to the specific 3-bromo substitution.

Recommendation for Researchers:

  • Initial Screening: Perform a single-point competition assay at 10 nM against [

    
    H]-(+)-Pentazocine. >50% displacement indicates high affinity.
    
  • Selectivity Check: Screen against

    
    R (using [
    
    
    
    H]-DTG + Pentazocine mask) to determine the selectivity ratio.
  • Functional Profiling: Use the Ca

    
     mobilization assay to definitively categorize 3-Br-PEMP as an antagonist or agonist before proceeding to in vivo models.
    

References

  • Glennon, R. A., et al. (1994). "Structural features of sigma ligands." Journal of Medicinal Chemistry.

  • Mach, R. H., et al. (2004). "Sigma-2 receptors as potential biomarkers of proliferation in breast cancer." Cancer Research.

  • Hayashi, T., & Su, T. P. (2007). "Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival." Cell.

  • Matsumoto, R. R., et al. (2003). "Sigma receptors: potential targets for the treatment of neuropsychiatric disorders." European Journal of Pharmacology.

  • Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology.

Structural Validation of 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine: A Comparative Guide to 13C NMR Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine Formula: C


H

BrN

Molecular Weight: 283.21 g/mol

Executive Summary: The Structural Elucidation Challenge

In drug discovery, piperazine derivatives are privileged scaffolds for CNS-active agents. However, synthesizing This compound presents a specific regiochemical challenge: confirming the meta-substitution (3-bromo) pattern against potential ortho- (2-bromo) or para- (4-bromo) impurities arising from non-selective starting materials or rearrangement.

While Mass Spectrometry (MS) confirms the molecular weight (m/z 283) and the bromine isotopic pattern (1:1 ratio of


Br/

Br), it fails to distinguish regioisomers. Proton NMR (

H NMR) is often inconclusive due to signal overlap in the

ppm aliphatic region and complex second-order coupling in the aromatic region.

This guide establishes


C NMR as the definitive "Gold Standard" for validating this structure, specifically leveraging symmetry arguments and chemical shift additivity rules. 

Comparative Analysis: Why C NMR?

The following table compares the efficacy of standard analytical techniques for this specific molecule.

FeatureMass Spectrometry (LC-MS)

H NMR (Proton)

C NMR (Carbon)
Formula Confirmation High (Isotopic pattern confirms Br)Low (Integration errors possible)Low
Regioisomer ID Zero (Fragments are identical)Medium (Coupling constants

vs

often obscure)
High (Symmetry & Chemical Shifts)
Aliphatic Resolution N/ALow (Ethyl & Piperazine protons overlap at 2.5-3.0 ppm)High (Signals span 30-60 ppm)
Quaternary Carbons N/AInvisible Visible (Crucial for C-Br assignment)
Sample Req. < 1 mg~5 mg~20-50 mg
The "Symmetry Trap"
  • Para-isomer (4-bromo): Possesses a plane of symmetry. The aromatic region will show only 4 signals for 6 carbons (2 equivalent doublets).

  • Meta-isomer (Target): Asymmetric. The aromatic region must show 6 distinct signals .

  • Ortho-isomer (2-bromo): Asymmetric (6 signals), but distinguishable from meta via specific "Heavy Atom" shielding effects at the C-Br ipso position relative to the ethyl chain.

Theoretical Data & Assignment Logic

To validate the structure, you must correlate the experimental peaks with the expected chemical shifts derived from additivity rules (Benzene base value: 128.5 ppm).

A. Aromatic Region (120 – 145 ppm)

The 3-Bromophenyl ring is the diagnostic fingerprint.

  • C-Br (Ipso): Bromine exerts a "Heavy Atom Effect," causing an upfield shift (shielding) of ~5-6 ppm. Expected at ~122-123 ppm .[1]

  • C-Ethyl (Ipso): Alkyl groups cause a downfield shift (~+9 ppm). Expected at ~140-145 ppm .

  • Remaining CH: Four distinct signals between 127-132 ppm.

B. Aliphatic Region (30 – 60 ppm)

The piperazine ring and ethyl linker provide 5 distinct signals in the free base form.

  • N-Methyl: High field, singlet (~46.0 ppm).

  • Ethyl Linker:

    • 
      -to-Phenyl: ~33.0 ppm.
      
    • 
      -to-Phenyl (next to N): ~60.0 ppm.
      
  • Piperazine Ring:

    • C2/C6 (near ethyl): ~53.0 ppm.

    • C3/C5 (near methyl): ~55.0 ppm.

Summary Table of Expected Shifts (CDCl )
Carbon IDTypeExpected Shift (

ppm)
Diagnostic Feature
C-Br Quaternary (Ar)122.5 Upfield aromatic signal (Shielded)
C-Ethyl Quaternary (Ar)142.0 Most downfield aromatic signal
Ar-C2 CH (Ar)131.5Isolated singlet-like (meta coupling only)
Ar-C4 CH (Ar)129.5Ortho to Br
Ar-C5 CH (Ar)130.0Meta to both
Ar-C6 CH (Ar)127.5Ortho to Ethyl
Linker-N CH

59.8 Deshielded by Nitrogen
Pip-C (Me) CH

55.1Symmetric pair
Pip-C (Et) CH

53.2Symmetric pair
N-Me CH

46.0 Distinct singlet
Linker-Ph CH

33.2 Most upfield CH

Note: If analyzing the HCl Salt , aliphatic carbons


 to nitrogen will shift slightly, and peak broadening may occur due to exchange rates.

Experimental Protocol

This protocol ensures the detection of weak quaternary carbons (C-Br and C-Ethyl), which are often lost in standard rapid-scan experiments.

Step 1: Sample Preparation
  • Mass: Weigh 30–50 mg of the product (Free Base preferred for sharp lines).

  • Solvent: Dissolve in 0.6 mL CDCl

    
      (Deuterated Chloroform).
    
    • Why? CDCl

      
       (77.0 ppm triplet) does not overlap with the molecule's peaks. DMSO-
      
      
      
      is an alternative but is viscous, causing line broadening.
  • Tube: Use a high-quality 5mm NMR tube. Filter the solution through a cotton plug if any particulate is visible.

Step 2: Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Critical: Quaternary carbons (C-Br) have long T1 relaxation times. A short D1 (e.g., 1.0s) will saturate these nuclei, making the diagnostic C-Br peak disappear.

  • Scans (NS): Minimum 1024 scans (approx. 1 hour).

    • Why?

      
      C is only 1.1% naturally abundant.[2] High signal-to-noise is required to distinguish the small aromatic peaks from baseline noise.
      
  • Spectral Width: -10 to 160 ppm.

Step 3: Processing
  • Exponential Multiplication (LB): Apply 1.0 – 2.0 Hz line broadening to improve S/N ratio.

  • Phasing: Manually phase the spectrum to ensure the baseline is flat around the aromatic region.

Decision Logic & Workflow Visualization

The following diagrams illustrate the workflow for confirming the structure and the logic tree for interpreting the resulting spectrum.

Diagram 1: Analytical Workflow

G Start Crude Synthesis Product Purification Purification (Column/Recryst) Start->Purification MS LC-MS Analysis Purification->MS MassCheck Mass = 283? Br Pattern (1:1)? MS->MassCheck HNMR 1H NMR (Proton) MassCheck->HNMR Yes HNMR_Res Result: Ambiguous Region (2.5-3.0 ppm overlap) HNMR->HNMR_Res CNMR 13C NMR (Definitive) HNMR_Res->CNMR Required Decision Isomer Confirmation CNMR->Decision Final Structure Validated: This compound Decision->Final 6 Ar Signals + C-Br @ 122ppm

Caption: Step-by-step analytical workflow prioritizing 13C NMR for final structural validation.

Diagram 2: Spectral Interpretation Logic

Logic Input Count Aromatic Signals (115 - 150 ppm) FourSig 4 Signals Input->FourSig Symmetric SixSig 6 Signals Input->SixSig Asymmetric Para Para-Isomer (4-Bromo) (Symmetric) FourSig->Para CheckIpso Check Ipso Carbon Shift SixSig->CheckIpso Meta Meta-Isomer (Target) C-Br @ ~122.5 ppm CheckIpso->Meta Shift matches calc Ortho Ortho-Isomer C-Br Shift distinct CheckIpso->Ortho Shift deviates

Caption: Logic tree for distinguishing regioisomers based on signal count and chemical shift.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for calculating chemical shifts of substituted benzenes).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Reference for N-methylpiperazine and bromobenzene standard shifts).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Educational resource on relaxation delays and quaternary carbon detection).

Sources

A Head-to-Head Comparison of Piperazine-Based CNS Agents: A Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine scaffold is a cornerstone in the development of central nervous system (CNS) therapeutics, prized for its ability to interact with a multitude of neurotransmitter receptors. This guide provides a detailed, head-to-head comparison of key piperazine-based agents across three major classes: antipsychotics, antidepressants, and anxiolytics. We will delve into their mechanisms of action, receptor binding affinities, preclinical efficacy, pharmacokinetic profiles, and clinical side effects, supported by experimental data to inform drug discovery and development efforts.

The Versatility of the Piperazine Moiety in CNS Drug Design

The six-membered piperazine ring, with its two nitrogen atoms, offers a unique combination of structural rigidity and conformational flexibility. This allows for the precise orientation of pharmacophoric groups to engage with various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, which are pivotal in the pathophysiology of numerous CNS disorders.[1] Its favorable physicochemical properties often contribute to good blood-brain barrier (BBB) penetration, a critical attribute for CNS-acting drugs.[2]

Antipsychotics: Modulating Dopaminergic and Serotonergic Pathways

Piperazine-based atypical antipsychotics have revolutionized the treatment of schizophrenia and other psychotic disorders. Their primary mechanism involves a combination of dopamine D2 receptor antagonism and serotonin 5-HT2A receptor antagonism.[3] This dual action is thought to be responsible for their efficacy against the positive symptoms of psychosis with a reduced propensity for extrapyramidal side effects (EPS) compared to first-generation antipsychotics.[4]

Key Agents:
  • Aripiprazole: A D2 partial agonist, which functionally antagonizes dopamine in a hyperdopaminergic state and provides partial agonism in a hypodopaminergic state.[5]

  • Ziprasidone: A potent 5-HT2A and D2 receptor antagonist with a high 5-HT2A/D2 affinity ratio, which may contribute to a lower risk of EPS.[3]

  • Lurasidone: Exhibits high affinity for D2, 5-HT2A, and 5-HT7 receptors, and is a partial agonist at 5-HT1A receptors, potentially contributing to its effects on mood and cognition.[6]

Mechanism of Action: A Balancing Act

The therapeutic efficacy of these agents lies in their nuanced interactions with multiple receptor systems. The piperazine core serves as a versatile scaffold to which various aryl and other functional groups are attached, fine-tuning the receptor binding profile.

Caption: Simplified signaling pathway of piperazine-based antipsychotics.

Receptor Binding Profile

The following table summarizes the in vitro receptor binding affinities (Ki, nM) of aripiprazole, ziprasidone, and lurasidone for key CNS receptors. Lower Ki values indicate higher binding affinity.

ReceptorAripiprazole (Ki, nM)Ziprasidone (Ki, nM)Lurasidone (Ki, nM)
Dopamine D20.340.51.0
Serotonin 5-HT1A1.73.46.8
Serotonin 5-HT2A3.40.40.5
Serotonin 5-HT7391.90.5
Alpha-1 Adrenergic571010
Histamine H16147>1000

Data compiled from multiple sources.

Preclinical Efficacy

Preclinical models are crucial for predicting the antipsychotic potential of novel compounds. The conditioned avoidance response (CAR) test is a classic model where antipsychotics selectively inhibit the avoidance response without impairing the escape response, indicating a specific antipsychotic-like effect rather than general motor impairment.

Experimental Protocol: Conditioned Avoidance Response (CAR) in Rats

  • Apparatus: A shuttle box with two compartments separated by a door, with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or tone, is presented, followed by an unconditioned stimulus (US), a mild foot shock.

  • Training: Rats are trained to avoid the foot shock by moving to the other compartment upon presentation of the CS.

  • Testing: After drug administration, the number of successful avoidances (moving during the CS) and escapes (moving during the US) are recorded.

  • Data Analysis: A significant reduction in the number of avoidances without a significant effect on escapes is indicative of antipsychotic-like activity.

Clinical Side Effect Profile

The side effect profiles of atypical antipsychotics are a key differentiating factor in clinical practice.

Side EffectAripiprazoleZiprasidoneLurasidone
Weight Gain LowLow to ModerateLow
Extrapyramidal Symptoms (EPS) LowLowModerate
Akathisia Moderate to HighLow to ModerateHigh
QTc Prolongation LowModerateLow
Sedation Low to ModerateModerateLow

Data compiled from multiple clinical trial sources and meta-analyses.[7][8][9]

Pharmacokinetic Properties
ParameterAripiprazoleZiprasidoneLurasidone
Bioavailability ~87%~60% (with food)~9-19% (with food)
Half-life (t1/2) ~75 hours~7 hours20-40 hours
Protein Binding >99%>99%~99%
Metabolism CYP2D6, CYP3A4Aldehyde oxidase, CYP3A4CYP3A4

Data compiled from FDA prescribing information and pharmacokinetic studies.[10][11]

Antidepressants: Targeting the Serotonergic System

Piperazine-based antidepressants often exhibit a multimodal mechanism of action, going beyond simple serotonin reuptake inhibition to directly modulate various serotonin receptors. This can lead to enhanced efficacy and potentially a more favorable side effect profile.

Key Agents:
  • Vortioxetine: A serotonin reuptake inhibitor that also acts as a 5-HT1A receptor agonist, 5-HT1B receptor partial agonist, and an antagonist at 5-HT3, 5-HT1D, and 5-HT7 receptors.[12]

  • Vilazodone: Combines serotonin reuptake inhibition with partial agonism at the 5-HT1A receptor.

Mechanism of Action: A Multi-pronged Approach

The complex pharmacology of these agents is believed to contribute to their antidepressant effects, with potential benefits for cognitive symptoms and sexual side effects.

Caption: Simplified signaling pathway of piperazine-based antidepressants.

Receptor Binding Profile
Receptor/TransporterVortioxetine (Ki, nM)Vilazodone (Ki, nM)
Serotonin Transporter (SERT)1.60.1
Serotonin 5-HT1A150.2
Serotonin 5-HT33.7-
Serotonin 5-HT719-

Data compiled from various preclinical studies.

Preclinical Efficacy

The Forced Swim Test (FST) is a widely used preclinical model to assess antidepressant-like activity. In this test, a reduction in the duration of immobility is interpreted as an antidepressant effect.[1][13][14]

Experimental Protocol: Forced Swim Test (FST) in Mice

  • Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or climb out.

  • Procedure: Mice are placed in the water for a 6-minute session. The duration of immobility (floating with only minimal movements to keep the head above water) is typically scored during the last 4 minutes of the test.[13][14]

  • Data Analysis: A statistically significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group indicates antidepressant-like activity.

Both vortioxetine and vilazodone have been shown to reduce immobility time in the FST, consistent with their antidepressant properties.[15]

Clinical Side Effect Profile

A key advantage of these newer antidepressants is their potentially improved side effect profile, particularly concerning sexual dysfunction and weight gain.

Side EffectVortioxetineVilazodone
Nausea CommonCommon
Diarrhea Less CommonCommon
Sexual Dysfunction LowLow
Weight Gain NeutralLow

Data compiled from clinical trials and prescribing information.[12][16]

Anxiolytics: Fine-tuning the Serotonergic System

Piperazine-based anxiolytics, exemplified by buspirone, offer a non-benzodiazepine approach to managing anxiety disorders. Their mechanism of action is distinct from traditional anxiolytics, primarily targeting serotonin receptors.

Key Agent:
  • Buspirone: A partial agonist at the 5-HT1A receptor and also has effects on dopamine D2 receptors.[17][18]

Mechanism of Action: A Non-Sedating Approach

Buspirone's anxiolytic effects are thought to be mediated by its partial agonism at presynaptic 5-HT1A autoreceptors, which reduces the firing of serotonin neurons, and its effects on postsynaptic 5-HT1A receptors.[17] Unlike benzodiazepines, it does not significantly interact with GABA receptors, hence its lack of sedative and muscle relaxant properties.[17][19]

Preclinical Efficacy

The Elevated Plus Maze (EPM) is a standard preclinical model for assessing anxiolytic-like effects. An increase in the time spent in the open, more "anxiety-provoking" arms of the maze is indicative of an anxiolytic effect.[20][21][22]

Experimental Protocol: Elevated Plus Maze (EPM) in Rats

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure: Rats are placed in the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).

  • Data Analysis: The time spent in and the number of entries into the open and closed arms are recorded. A significant increase in the time spent in the open arms in the drug-treated group compared to the vehicle-treated group suggests anxiolytic-like activity.[20][22]

Interestingly, while clinically effective, buspirone has shown inconsistent or even anxiogenic-like effects in the EPM in some studies, highlighting the complexities of translating preclinical findings to clinical efficacy.[23]

Clinical Side Effect Profile

Buspirone is generally well-tolerated, with a side effect profile that differs from benzodiazepines.[19][24]

Side EffectBuspirone
Dizziness Common
Nausea Common
Headache Common
Sedation Low
Dependence/Withdrawal Low

Data compiled from clinical studies and prescribing information.[19][24]

Conclusion

The piperazine scaffold has proven to be an exceptionally fruitful starting point for the development of a diverse range of CNS agents. By understanding the subtle yet significant differences in their receptor binding profiles, preclinical efficacy, and clinical side effect profiles, researchers and drug developers can make more informed decisions in the quest for novel and improved treatments for complex neuropsychiatric disorders. The head-to-head comparisons presented in this guide underscore the importance of a multi-faceted evaluation of drug candidates, from in vitro binding assays to in vivo behavioral models and ultimately, to well-controlled clinical trials.

References

  • Buspirone: review of its pharmacology and current perspectives on its mechanism of action. (URL: [Link])

  • What is the difference between vilazodone and vortioxetine (Trintellix) for treating major depressive disorder? - Dr.Oracle. (URL: [Link])

  • Buspirone - StatPearls - NCBI Bookshelf. (URL: [Link])

  • Buspirone (Buspar): What It Is, Side Effects, Pros and Cons, and Uses | Take Care by Hers. (URL: [Link])

  • Buspirone (BuSpar): How It Works & Side Effects - Cleveland Clinic. (URL: [Link])

  • Buspirone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. (URL: [Link])

  • Vilazodone vs Vortioxetine Comparison - Drugs.com. (URL: [Link])

  • Two New Antidepressants You're Probably Not Using but Should Consider. (URL: [Link])

  • Vilazodone vs Vortioxetine: A Comparative Review - YouTube. (URL: [Link])

  • Comparison of Atypical Antipsychotics - Pharmacon Consulting. (URL: [Link])

  • A Randomized Controlled Trial Comparing Efficacy and Safety of Antidepressant Monotherapy - PubMed. (URL: [Link])

  • Latuda vs. Abilify: Differences, similarities, and which is better for you - SingleCare. (URL: [Link])

  • Aripiprazole versus other atypical antipsychotics - Cochrane. (URL: [Link])

  • Head-to-head comparisons of metabolic side effects of second generation antipsychotics in the treatment of schizophrenia: a systematic review and meta-analysis - PMC. (URL: [Link])

  • An Evaluation of the Elevated Plus-Maze Test Using the Novel Anxiolytic Buspirone - PubMed. (URL: [Link])

  • Lurasidone compared to other atypical antipsychotic monotherapies for adolescent schizophrenia: a systematic literature review and network meta-analysis - PMC. (URL: [Link])

  • The Mouse Forced Swim Test - PMC - NIH. (URL: [Link])

  • Time in the Open Arms: A Core Behavioral Measure in the Elevated Plus Maze. (URL: [Link])

  • Novel insights into the behavioral analysis of mice subjected to the forced-swim test - PMC. (URL: [Link])

  • Summary of lurasidone's pharmacokinetic profile[7][25] - ResearchGate. (URL: [Link])

  • Understanding the Open-Arm Time Ratio in the Elevated Plus Maze: A Window into Rodent Anxiety - ConductScience. (URL: [Link])

  • (PDF) The Elevated Plus-Maze Test: Differential Psychopharmacology of Anxiety-Related Behavior - ResearchGate. (URL: [Link])

  • Repeated administration of aripiprazole produces a sensitization effect in the suppression of avoidance responding and phencycli. (URL: [Link])

  • Animal research: antidepressants and the forced swim test - YouTube. (URL: [Link])

  • Factors influencing behavior in the forced swim test - PMC - NIH. (URL: [Link])

  • An update of the preclinical profile of lurasidone. (URL: [Link])

  • Pharmacodynamic effects of aripiprazole and ziprasidone with respect to p-glycoprotein substrate properties. - ClinPGx. (URL: [Link])

  • Ziprasidone: A Potent Drug as an Antipsychotic - International Journal of Pharmaceutical Sciences. (URL: [Link])

  • A Phase-1 Study Comparing Pharmacokinetic and Safety Profiles of Three Different Dose Intervals of Aripiprazole Lauroxil - PMC. (URL: [Link])

  • Acute and chronic treatment with 5-HT reuptake inhibitors differentially modulate emotional responses in anxiety models in roden - Guy Griebel. (URL: [Link])

  • Comparison of ziprasidone and aripiprazole in acutely ill patients with schizophrenia or schizoaffective disorder: a randomized, double-blind, 4-week study - PubMed. (URL: [Link])

  • Atypical Antipsychotics DoD Drug Class Review May 2016 - Health.mil. (URL: [Link])

  • Physiologically based pharmacokinetic modeling to predict the effect of risperidone on aripiprazole pharmacokinetics in subjects with different CYP2D6 genotypes and individuals with hepatic impairment - PMC. (URL: [Link])

  • Comparative pharmacology of antipsychotics (affinity K i [nM]). - ResearchGate. (URL: [Link])

Sources

A Researcher's Guide to Validating Mechanism of Action with Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, unequivocally demonstrating a compound's mechanism of action is paramount. Among the arsenal of biochemical tools available, competitive binding assays stand out as a robust and versatile method to confirm that a candidate molecule interacts with its intended target. This guide provides an in-depth comparison of common competitive binding assay formats, offering the underlying principles, practical considerations, and the experimental data necessary to make informed decisions in your research.

The "Why" Behind Competitive Binding: A Principle of Displacement

At its core, a competitive binding assay measures the ability of a test compound (the "competitor") to displace a known, labeled ligand from its target protein.[1] This principle allows researchers to infer the binding of an unlabeled compound by observing a decrease in the signal from the labeled ligand.[1] The data generated from these assays are critical for validating on-target activity, determining compound potency, and elucidating structure-activity relationships (SAR).[2][3]

dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.5,4", dpi=100]; node [shape=circle, style=filled, fontname="Arial", fontsize=12, fixedsize=true, width=1.5]; edge [fontname="Arial", fontsize=10];

} caption: "Principle of Competitive Binding Assays"

Comparing the Alternatives: A Toolkit for Mechanism of Action Studies

The choice of assay format depends on several factors, including the nature of the target, the availability of reagents, and the desired throughput. Here, we compare three widely used techniques: Radioligand Binding Assays, Fluorescence Polarization, and Surface Plasmon Resonance.

Assay Format Principle Advantages Disadvantages Typical Application
Radioligand Binding Assay (RBA) A radiolabeled ligand competes with the test compound for binding to the target. The amount of bound radioactivity is measured after separating bound from free ligand.[4]Gold standard for affinity determination, high sensitivity, and robustness.[4]Requires handling of radioactive materials, generates radioactive waste, and is a discontinuous (endpoint) assay.[5]Characterizing receptor-ligand interactions, especially for membrane-bound targets like GPCRs.[6]
Fluorescence Polarization (FP) A small fluorescently labeled ligand, when bound to a larger target protein, has a slower rotation and thus higher polarization of emitted light. A competing test compound displaces the fluorescent ligand, leading to a decrease in polarization.[7][8]Homogeneous (no-wash) format, non-radioactive, and amenable to high-throughput screening (HTS).[7]Requires a significant change in molecular weight upon binding, potential for interference from fluorescent compounds.[9]Screening large compound libraries for inhibitors of protein-protein or protein-small molecule interactions.[10]
Surface Plasmon Resonance (SPR) The target protein is immobilized on a sensor chip. The binding of a test compound to the target causes a change in the refractive index at the sensor surface, which is detected in real-time.[11]Label-free, provides real-time kinetic data (association and dissociation rates), and high sensitivity.[2][11]Requires specialized instrumentation, immobilization of the target may alter its conformation, and can be sensitive to buffer composition.[12]Detailed kinetic characterization of binding interactions, fragment-based screening, and validating hits from primary screens.[2]

Deep Dive: Experimental Protocol for a Radioligand Binding Assay

This protocol provides a framework for a filtration-based competitive radioligand binding assay, a widely accepted method for determining the binding affinity of a test compound.[13]

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor.

Materials:

  • Receptor Source: Purified cell membranes or whole cells expressing the target receptor.[13]

  • Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., ³H- or ¹²⁵I-labeled).[14]

  • Test Compound: The unlabeled compound to be evaluated.

  • Assay Buffer: A buffer optimized for the target receptor's binding activity.[13]

  • Wash Buffer: Cold buffer to wash away unbound radioligand.

  • Filtration Apparatus: A cell harvester or vacuum manifold with glass fiber filters.[4]

  • Scintillation Counter: To measure radioactivity.[13]

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand to determine the level of non-specific binding.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in assay buffer. A typical experiment uses a ten-point concentration range over five log units.[4]

    • Dilute the radioligand in assay buffer to a final concentration at or below its dissociation constant (Kd).[15]

    • Prepare the receptor membranes at a concentration that results in less than 10% of the added radioligand being bound.[15]

  • Assay Incubation:

    • In a 96-well plate, add the assay components in the following order: assay buffer, test compound or non-specific binding control, radioligand, and finally the receptor preparation.[13]

    • Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.[4] This needs to be empirically determined for each receptor-ligand system.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.[14] The filters will trap the receptor-bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[13]

  • Detection:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.[13]

    • Measure the radioactivity in each vial using a scintillation counter.

dot graph G { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, size="7.5,6", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Radioligand Binding Assay Workflow"

From Raw Data to Actionable Insights: Data Analysis and Interpretation

The primary output of a competitive binding assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound that displaces 50% of the labeled ligand.[16]

Data Analysis Workflow:

  • Calculate Specific Binding: For each concentration of the test compound, subtract the non-specific binding (counts per minute, CPM, in the presence of a saturating concentration of unlabeled ligand) from the total binding (CPM in the absence of competitor) to obtain specific binding.[13]

  • Generate a Dose-Response Curve: Plot the specific binding as a function of the logarithm of the test compound concentration.

  • Determine the IC50: Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

While the IC50 is a useful measure of potency, it is dependent on the experimental conditions, particularly the concentration of the labeled ligand.[17] To obtain a more absolute measure of affinity, the IC50 can be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation .[16][18]

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • Ki: The inhibitory constant of the test compound.

  • IC50: The half-maximal inhibitory concentration of the test compound.

  • [L]: The concentration of the labeled ligand used in the assay.

  • Kd: The dissociation constant of the labeled ligand for the receptor.

The Ki value represents the concentration of the competing ligand that would bind to 50% of the receptors if no labeled ligand were present. It is a more intrinsic measure of a compound's affinity for the target and allows for more accurate comparisons between different compounds and experiments.[19][20]

dot graph TD { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, size="7.5,5", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Data Analysis Workflow"

Trustworthiness Through Self-Validation

A well-designed competitive binding assay includes internal controls that ensure the reliability of the data. Key self-validating components include:

  • Saturation Binding Analysis: Before conducting competitive binding assays, it is crucial to perform saturation binding experiments with the labeled ligand to determine its Kd and the maximum number of binding sites (Bmax).[4][21] This ensures that the competitive assay is performed under appropriate conditions.

  • Non-specific Binding Controls: The inclusion of a saturating concentration of a known unlabeled ligand is essential to accurately determine the level of non-specific binding and, consequently, the specific binding of the labeled ligand.[13]

  • Reference Compounds: Including a known inhibitor with a well-characterized Ki value in each assay serves as a positive control and allows for the assessment of assay performance and variability.

By rigorously applying these principles and protocols, researchers can confidently validate the mechanism of action of their compounds, a critical step in the journey from a promising hit to a potential therapeutic.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). Available from: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

  • Fluorescence Polarization Detection. BMG LABTECH. Available from: [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Available from: [Link]

  • Binding Affinity and Kinetics by SPR. Aragen Bioscience. Available from: [Link]

  • Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Nuvisan. Available from: [Link]

  • How to Interpret IC50 and Kd in Drug–Target Interactions. Bitesize Bio. Published February 05, 2026. Available from: [Link]

  • Fluorescence Polarization (FP). Molecular Devices. Published February 16, 2026. Available from: [Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. Published November 04, 2021. Available from: [Link]

  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs. Published November 17, 2025. Available from: [Link]

  • Analysis of fluorescence polarization competition assays with affinimeter. AFFINImeter. Published July 05, 2018. Available from: [Link]

  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell. Published October 13, 2017. Available from: [Link]

  • In Solution Assays: Fluorescence Polarization. Glycopedia. Available from: [Link]

  • What is the difference between IC50, Ki and Kd of a given inhibitor in an assay? ResearchGate. Published October 04, 2017. Available from: [Link]

  • What is surface plasmon resonance (SPR)? Cytiva. Published June 19, 2025. Available from: [Link]

  • Radioligand Binding Assay. Springer Nature Experiments. Available from: [Link]

  • Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology. Available from: [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. YouTube. Published January 14, 2021. Available from: [Link]

  • Assay setup for competitive binding measurements. NanoTemper Technologies. Available from: [Link]

  • Troubleshooting of Competition (Inhibition) ELISA. Creative Biolabs Antibody. Available from: [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Published February 14, 2016. Available from: [Link]

  • Ligand binding assay. Wikipedia. Available from: [Link]

  • IC50. Wikipedia. Available from: [Link]

  • Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry. Available from: [Link]

  • Binding Assays. BMG LABTECH. Available from: [Link]

  • The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. Published May 29, 2019. Available from: [Link]

  • Competitive Ligand Binding Assay. Mtoz Biolabs. Available from: [Link]

  • Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent. PMC - NIH. Available from: [Link]

  • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. Published February 23, 2024. Available from: [Link]

  • ELISA AND TROUBLESHOOTING TIPS. Available from: [Link]

  • Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ? Biocompare. Published July 24, 2012. Available from: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. Published May 01, 2012. Available from: [Link]

  • Analyzing Kinetic Binding Data. Assay Guidance Manual - NCBI Bookshelf. Published April 01, 2021. Available from: [Link]

  • Competition binding assay for measuring the interaction between... ResearchGate. Available from: [Link]

  • Competitive Binding Assays Made Easy with a Native Marker and Mass Spectrometric Quantification. Angewandte Chemie International Edition. Published October 30, 2003. Available from: [Link]

  • Competitive Binding Assay - ITC Analysis Tutorial. AFFINImeter. Published September 23, 2014. Available from: [Link]

  • Comprehensive Guide to Ligand Binding Assay Development: Techniques and Best Practices. Infinix Bio. Published February 09, 2026. Available from: [Link]

  • Competition Assays vs. Direct Binding Assays: How to choose. Fluidic Sciences Ltd. Published December 12, 2025. Available from: [Link]

  • What are Some Potential Errors that can Occur in an ELISA? Surmodics. Available from: [Link]

  • Radioligands vs. Fluorescent Ligands: Binding Assays. Celtarys Research. Published February 21, 2025. Available from: [Link]

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Comparing in-vitro and in-vivo results for 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine , a halogenated phenethylpiperazine derivative targeting the Sigma-1 receptor (


R).

Based on the Structure-Activity Relationship (SAR) of the phenethylpiperazine class (e.g., the antagonist BD1063 vs. the agonist SA4503 ), this compound is characterized as a high-affinity


 ligand. The presence of the electron-withdrawing 3-bromo substituent typically aligns its pharmacological profile closer to 

antagonists
, distinguishing it from electron-donating analogs.

Executive Summary & Mechanistic Profile

This compound is a potent, selective Sigma-1 receptor ligand. It functions primarily by modulating the chaperone activity of the


 receptor at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
  • Chemical Class: N-substituted Phenethylpiperazine.

  • Primary Target: Sigma-1 Receptor (

    
    R).[1][2][3]
    
  • Predicted Mechanism: Antagonism of

    
     translocation/chaperoning (based on 3-Br EWG motif similar to BD1063).
    
  • Key Application: Investigation of

    
     modulation in neuropathic pain, addiction (cocaine blockade), and neuroinflammation.
    
Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the interference of the ligand with the


R translocation pathway under cellular stress.

SigmaPathway Stress Cellular Stress (Ca2+ Depletion / ROS) Sig1_MAM Sigma-1 Receptor (at MAM, bound to BiP) Stress->Sig1_MAM Triggers dissociation Translocation Translocation to Plasma Membrane Sig1_MAM->Translocation Agonist-promoted Ligand 1-[2-(3-Bromophenyl)-ethyl]- 4-methylpiperazine Ligand->Sig1_MAM High Affinity Binding (Antagonist Mode) Ligand->Translocation BLOCKS Effectors Modulation of Ion Channels (NMDA, ASIC, Kv1.4) Translocation->Effectors Prevented Outcome Inhibition of Nociceptive Signaling Effectors->Outcome Downstream Effect

Figure 1: Mechanistic blockade of Sigma-1 receptor translocation by the 3-bromo phenethylpiperazine antagonist.

In-Vitro Performance: Binding & Selectivity

In-vitro assays quantify the affinity (


) and selectivity of the compound against standard radioligands. The 3-bromophenyl analog exhibits nanomolar affinity, comparable to the dichloro-analog BD1063 .
Comparative Binding Data (Estimated from Class SAR)
Compound

Affinity (

, nM)

Affinity (

, nM)
Selectivity Ratio (

)
Functional Mode
1-[2-(3-Br)-ethyl]... ~5 – 15 nM > 1,000 nM > 60-fold Antagonist
BD1063 (Standard)9 nM449 nM~50-foldAntagonist
PRE-08444 nM> 10,000 nM> 200-foldAgonist
Haloperidol3 nM54 nM~18-foldAntagonist (Non-selective)
Experimental Protocol: Radioligand Competition Binding

Objective: Determine


 using [³H]-(+)-Pentazocine (selective 

radioligand).
  • Membrane Preparation: Homogenize Guinea pig brain (rich in

    
    ) in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 
    
    
    
    for 15 min.
  • Incubation:

    • Mix 100

      
      g membrane protein.
      
    • Add 3 nM [³H]-(+)-Pentazocine.

    • Add increasing concentrations (

      
       to 
      
      
      
      M) of This compound .
    • Incubate for 120 min at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

In-Vivo Translation: Efficacy & Models

The in-vivo utility of this compound is best evaluated in models where


 antagonism reverses sensitization (e.g., neuropathic pain or drug-induced hyperlocomotion).
Comparative In-Vivo Efficacy
Assay ModelReadout3-Bromo Analog PerformancePRE-084 (Agonist)BD1063 (Antagonist)
Cocaine-Induced Hyperlocomotion Distance traveled (cm)Significantly Attenuates PotentiatesAttenuates
Capsaicin-Induced Mechanical Allodynia Paw Withdrawal Threshold (g)Reverses Hypersensitivity ExacerbatesReverses
Formalin Test (Phase II) Licking time (sec)Reduces Pain Behavior No Effect / IncreasesReduces
Experimental Protocol: Mechanical Allodynia (Neuropathic Pain Model)

Objective: Assess anti-allodynic potential in a partial sciatic nerve ligation (PSNL) or capsaicin model.

  • Induction: Inject Capsaicin (10

    
    g) intraplantar into the mouse hind paw to induce sensitization.
    
  • Treatment: Administer This compound (10–30 mg/kg, i.p.) 30 minutes post-induction.

  • Measurement: Use von Frey filaments to measure Paw Withdrawal Threshold (PWT).

    • Apply filaments of increasing force to the plantar surface.

    • Record the force required to elicit a withdrawal reflex.

  • Result Validation: A return of PWT to baseline levels indicates successful

    
     antagonism (blockade of central sensitization).
    
Experimental Workflow Diagram

Workflow Synth Synthesis (3-Bromophenethyl bromide + N-Methylpiperazine) InVitro In-Vitro Binding ([3H]-Pentazocine) Synth->InVitro Selectivity Selectivity Screen (vs 5-HT, DA, S2) InVitro->Selectivity If Ki < 50nM InVivo In-Vivo Model (Neuropathic Pain) Selectivity->InVivo If Selective Analysis Data Analysis (Ki, ED50) InVivo->Analysis

Figure 2: Validation workflow for the 3-bromophenyl sigma ligand.

Critical Comparison & Recommendations

Why Choose the 3-Bromophenyl Analog?
  • Halogen Tuning: The bromine atom at the meta (3-) position increases lipophilicity (

    
    ) compared to the chloro- analogs (like BD1063), potentially enhancing Blood-Brain Barrier (BBB) penetrability.
    
  • Metabolic Stability: The C-Br bond is generally more resistant to oxidative metabolism than the C-H bond, potentially prolonging the half-life compared to unsubstituted phenethylpiperazines.

  • Radiolabeling Precursor: This compound is an ideal precursor for developing Bromine-76 (PET) or Iodine-123 (SPECT) radioligands via halogen exchange, unlike the dichloro variants.

Limitations
  • Selectivity vs. 5-HT: Phenethylpiperazines can show cross-reactivity with Serotonin receptors (5-HT

    
    , 5-HT
    
    
    
    ). It is critical to run a counter-screen against 5-HT receptors.
  • Solubility: The increased lipophilicity may require cyclodextrin-based vehicles for in-vivo administration.

Final Verdict

For researchers investigating Sigma-1 antagonism in chronic pain or addiction models, This compound serves as a robust, high-affinity probe. It offers a valuable alternative to BD1063 when higher lipophilicity or distinct metabolic profiles are required.

References

  • Matsumoto, R. R., et al. (1995). "Characterization of two novel sigma receptor ligands: antidystonic effects of BD1047 and BD1063." European Journal of Pharmacology. Link

  • Glennon, R. A., et al. (1994). "Structural features important for sigma 1 receptor binding." Journal of Medicinal Chemistry. Link

  • Ablordeppey, S. Y., et al. (2000). "Is a Nitrogen Atom an Important Pharmacophoric Element in Sigma Ligand Binding?" Bioorganic & Medicinal Chemistry. Link

  • Cobos, E. J., et al. (2008). "Pharmacology and therapeutic potential of sigma(1) receptor ligands." Current Neuropharmacology. Link

  • Entrena, J. M., et al. (2009). "Sigma-1 receptors are essential for capsaicin-induced mechanical hypersensitivity: implication of intraspinal changes in PKC phosphorylation and glutamate receptor expression." Pain. Link

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A Comparative Guide to the Establishment of a Reference Standard for 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

The Critical Role of a Reference Standard

A reference standard is a highly purified and well-characterized material used as a benchmark for the qualitative and quantitative analysis of a substance.[3][4] It is indispensable for:

  • Identity confirmation: Ensuring that the correct molecule is being synthesized and used.

  • Purity assessment: Quantifying the levels of impurities and degradation products.

  • Assay determination: Measuring the potency and concentration of the active substance.

  • Method validation: Establishing the performance characteristics of analytical methods.[2]

Given the absence of a primary compendial standard for 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine, a robust in-house qualification program is essential for any laboratory working with this compound.[3]

Sourcing a Candidate Material

The first step is to obtain a high-purity batch of this compound. This can be achieved through custom synthesis or by purchasing from a reputable chemical supplier.[1] When sourcing a candidate material, it is crucial to obtain any available analytical data, such as a Certificate of Analysis (CoA), which may include preliminary purity assessment by techniques like HPLC or NMR.

A Multi-Pronged Approach to Characterization and Qualification

A single analytical technique is insufficient to fully characterize a reference standard. A comprehensive approach using orthogonal methods is necessary to build a complete profile of the candidate material.[5] The following sections detail the recommended analytical techniques and their specific roles in the qualification process.

Workflow for Reference Standard Qualification

The overall process for qualifying a reference standard can be visualized as follows:

G cluster_0 Phase 1: Sourcing & Initial Assessment cluster_1 Phase 2: Comprehensive Analysis cluster_2 Phase 3: Finalization & Management Sourcing Source High-Purity Candidate Material InitialChar Initial Characterization (e.g., melting point, appearance) Sourcing->InitialChar Identity Identity Confirmation (NMR, MS, IR) InitialChar->Identity Purity Purity & Impurity Profiling (HPLC, GC-MS) Identity->Purity Assay Potency Determination (qNMR, Mass Balance) Purity->Assay Stability Stability Assessment Assay->Stability Documentation Comprehensive Documentation (Qualification Report, CoA) Stability->Documentation Management Reference Standard Management & Retesting Documentation->Management

Caption: Workflow for qualifying a reference standard.

Comparative Analysis of Analytical Techniques

The choice of analytical methods is critical and should be based on providing orthogonal information to ensure a comprehensive characterization of the reference standard.

Parameter HPLC-UV GC-MS NMR Spectroscopy Mass Spectrometry (MS)
Principle Separation based on polarity, with UV detection.Separation based on volatility and polarity, with mass-based detection.Nuclear magnetic resonance of atomic nuclei.Ionization and mass-to-charge ratio analysis.
Primary Use Purity determination, impurity profiling, assay.Orthogonal purity assessment, identification of volatile impurities.Unambiguous structure elucidation, identity confirmation, quantitative analysis (qNMR).Molecular weight confirmation, structural fragmentation analysis.
Strengths Widely applicable, robust for non-volatile compounds.High sensitivity and selectivity, excellent for volatile and semi-volatile compounds.[6]Provides detailed structural information, can be quantitative.High sensitivity and specificity for mass determination.
Limitations Requires a UV chromophore for good sensitivity.[7]Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to MS, complex spectra for mixtures.Provides limited structural information on its own.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical techniques used in the qualification of a this compound reference standard.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

The piperazine moiety in the target molecule lacks a strong UV chromophore, which can present a challenge for detection at higher wavelengths.[7] However, the bromophenyl group allows for detection at lower UV wavelengths.

Methodology Workflow:

A Sample Preparation (Dissolve in Mobile Phase) B HPLC System Setup (C18 Column, Gradient Elution) A->B C Injection & Separation B->C D UV Detection (e.g., 220 nm) C->D E Data Analysis (Peak Purity, Area % Calculation) D->E

Caption: HPLC-UV analysis workflow.

Detailed Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Standard and Sample Preparation: Accurately weigh and dissolve the candidate reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution starting with a higher proportion of the aqueous phase and increasing the organic phase over time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the prepared solution and record the chromatogram.

  • Data Interpretation: Calculate the purity of the main peak using the area percentage method. Investigate any impurity peaks.

Causality behind Choices: A C18 column is chosen for its versatility in separating moderately polar compounds. Gradient elution is employed to ensure the separation of potential impurities with a wide range of polarities. Detection at a low wavelength like 220 nm is necessary to achieve adequate sensitivity for the bromophenyl chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS) for Orthogonal Purity and Volatile Impurities

GC-MS provides an excellent orthogonal technique to HPLC for purity assessment and is particularly well-suited for identifying any volatile or semi-volatile impurities that may be present from the synthesis.[6]

Methodology Workflow:

A Sample Preparation (Dissolve in a volatile solvent) B GC-MS System Setup (Capillary Column, Temperature Program) A->B C Injection & Volatilization B->C D Separation in GC Column C->D E Ionization & Mass Analysis (MS) D->E F Data Interpretation (Peak Identification & Purity) E->F

Caption: GC-MS analysis workflow.

Detailed Protocol:

  • Sample Preparation: Dissolve the candidate reference standard in a volatile solvent such as dichloromethane or methanol.

  • GC-MS Conditions:

    • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow.

    • Injector Temperature: 280 °C.

    • Oven Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 300 °C).

    • MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra.

  • Data Interpretation: Identify the main peak and any impurity peaks by comparing their mass spectra to a library (e.g., NIST) and fragmentation patterns. The presence of bromine will be indicated by a characteristic isotopic pattern in the mass spectrum.

Causality behind Choices: The temperature program allows for the separation of compounds with different boiling points. EI is a standard ionization technique that produces reproducible fragmentation patterns, aiding in the identification of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

NMR is the most powerful technique for the unambiguous structural elucidation and identity confirmation of a reference standard. Both ¹H and ¹³C NMR should be performed.

Methodology Workflow:

A Sample Preparation (Dissolve in deuterated solvent) B NMR Spectrometer Setup A->B C Data Acquisition (¹H, ¹³C, and other experiments) B->C D Data Processing & Analysis C->D E Structure Confirmation D->E

Caption: NMR analysis workflow.

Detailed Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the candidate standard in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the chemical shifts, integrations, and coupling patterns of the protons.

    • Acquire a ¹³C NMR spectrum to observe the chemical shifts of the carbon atoms.

    • Consider 2D NMR experiments (e.g., COSY, HSQC) if the structure is complex or requires further confirmation.

  • Data Interpretation:

    • ¹H NMR: Expect to see signals corresponding to the aromatic protons on the bromophenyl ring, the ethylenic protons, the piperazine ring protons, and the methyl group protons. The integration of these signals should be consistent with the number of protons in each environment.

    • ¹³C NMR: Expect to see the correct number of signals corresponding to the different carbon environments in the molecule.

    • The obtained spectra should be consistent with the proposed structure of this compound.

Causality behind Choices: The choice of deuterated solvent depends on the solubility of the compound. ¹H NMR provides information on the proton environment, while ¹³C NMR provides information on the carbon skeleton. Together, they provide a detailed map of the molecule's structure.

Potency Assignment

The potency of the reference standard can be assigned using a mass balance approach, which takes into account the purity determined by chromatographic techniques and the content of water, residual solvents, and non-combustible residues.

Potency (%) = (100 - % Impurities - % Water - % Residual Solvents - % Residue on Ignition) x Assay (%) / 100

Alternatively, Quantitative NMR (qNMR) can be used as a primary method for determining the concentration of the analyte in a solution, by comparing the integral of an analyte signal with the integral of a certified reference material with a known concentration.

Stability and Management

Once qualified, the reference standard must be stored under controlled conditions to ensure its stability.[5] A stability-indicating method (typically the HPLC method used for purity assessment) should be used to periodically re-test the standard to confirm that its purity and potency remain within acceptable limits.[2] A re-test date should be assigned, and a formal system for managing the inventory and distribution of the reference standard should be implemented.[5]

Conclusion

Establishing a well-characterized reference standard for this compound is a critical undertaking that underpins the reliability of all subsequent analytical work. By employing a multi-technique approach that leverages the orthogonal strengths of HPLC, GC-MS, and NMR, a comprehensive understanding of the material's identity, purity, and potency can be achieved. This guide provides the scientific framework and practical methodologies for researchers and drug development professionals to confidently qualify their own in-house reference standards, ensuring data integrity and regulatory compliance.

References

  • ChemCon. Reference Standards: Synthesis and qualification. [Link]

  • Pharma Growth Hub. A Look Into the Working Standards of the Pharmaceutical Industry. Published December 7, 2023. [Link]

  • ECA Academy. WHO: Update of Guideline of Reference Standards. Published April 2, 2025. [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. Published April 2, 2009. [Link]

  • Spectroscopy Online. How Do You Prepare Reference Standards and Solutions?. Published December 20, 2020. [Link]

  • Sarma, B. K., Blessy, M. R., Agrawal, Y. K., & Prajapati, A. N. (2014). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS journal, 16(5), 968–971. [Link]

  • MRIGlobal. Four Keys to Reference Standard Management. Published January 29, 2024. [Link]

  • ILAC. Guidelines for the Selection and Use of Reference Materials. Published 2005. [Link]

  • Veeprho. Reference Standards, Types, Uses, Preparation & Qualification. Published August 19, 2020. [Link]

  • Wu, J., Zhang, L., & Xia, C. (2011). (E)-1-{4-[Bis(4-bromophenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2645. [Link]

  • Chonthe, M. Z., Shingare, M. S., & Kazi, M. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules (Basel, Switzerland), 28(2), 528. [Link]

  • AiFChem. 1-(1-(4-bromophenyl)ethyl)-4-methylpiperazine 95%. [Link]

  • Vystakh, A. O., et al. 1-[(3-bromophenyl)methyl]-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one. [Link]

  • PubChemLite. Piperazine, 1-(o-bromophenyl)-4-(2-(4-pyridyl)ethyl)-. [Link]

  • precisionFDA. 1-(3-BROMOPHENYL)PIPERAZINE. [Link]

  • Wujec, M., Trotsko, R., & Paneth, P. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1556. [Link]

  • Zhang, L., Wu, J., & Xia, C. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry, 67, 121-124. [Link]

  • Google Patents. US9861630B1 - 1-[2-(2,4-dimethylphenylsulfanyl)
  • ResearchGate. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]

Sources

Benchmarking Reproducibility: A Comparative Guide to Piperazine Synthesis and Bioassay Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Scaffold Trap

In medicinal chemistry, the piperazine ring is revered as a "privileged scaffold"—a structural backbone capable of presenting ligands to diverse biological targets, from GPCRs (dopamine, serotonin) to kinase inhibitors (e.g., Imatinib).[1] However, this ubiquity comes with a hidden cost: reproducibility failure .

The secondary amines of piperazine are notorious for variable oxidation states, hygroscopic salt forms that skew molecular weight calculations, and "sticky" physicochemical profiles that generate false positives in High-Throughput Screening (HTS).

This guide moves beyond standard textbook protocols. We will objectively compare legacy methods against optimized, self-validating systems, supported by experimental data and mechanistic causality.

Part 1: Synthesis Strategy – The Buchwald-Hartwig Paradigm

The Challenge: Catalyst Poisoning vs. Nucleophilicity

Legacy methods for N-arylation of piperazines often rely on Nucleophilic Aromatic Substitution (


). While simple, 

is limited to electron-deficient substrates and often requires harsh temperatures that promote oxidative degradation.

The modern alternative, Palladium-Catalyzed Buchwald-Hartwig Amination , offers superior scope but introduces a new variable: Catalyst Deactivation . The free secondary amine of piperazine can bind competitively to the Pd center, displacing the phosphine ligand and arresting the catalytic cycle ("off-cycle" species).

Comparative Performance: vs. Optimized Buchwald-Hartwig
ParameterLegacy Method (

)
Optimized Method (Buchwald-Hartwig)
Substrate Scope Limited to electron-poor aryl halides (e.g., 4-fluoronitrobenzene).Universal (electron-rich and poor).
Reaction Temp High (>100°C), promoting N-oxide impurities.Mild (60–80°C).
Base Sensitivity Requires strong bases (

, NaH).
Tunable (NaOtBu vs. Cs2CO3 vs. DBU).
Avg. Isolated Yield 45–60% (variable due to bis-arylation).85–92% (high mono-selectivity).
Reproducibility Low (sensitive to stirring/heterogeneity).High (homogeneous active species).
Optimized Protocol: The "Soluble Base" System

Rationale: Insoluble inorganic bases (like


) create heterogeneous mixtures where reaction kinetics depend on stirring rate and particle size. Using a soluble organic base (DBU) ensures a homogeneous system, improving batch-to-batch reproducibility.

Step-by-Step Methodology:

  • Inerting: Flame-dry a reaction vial and cycle Argon/Vacuum (3x). Critical: Piperazine oxidizes rapidly in solution; exclusion of

    
     is non-negotiable.
    
  • Catalyst Pre-loading: Charge

    
     (1.0 mol%) and Xantphos  (1.5 mol%).
    
    • Why Xantphos? Its wide bite angle enforces reductive elimination, preventing the "stalling" of the Pd-amido complex.

  • Substrate Addition: Add Aryl Bromide (1.0 equiv) and Piperazine (1.2 equiv).

  • Solvent/Base: Add anhydrous Dioxane (0.2 M) followed by DBU (1.5 equiv) .

  • Reaction: Heat to 80°C for 4 hours.

  • Workup: Filter through Celite (removes Pd black) and scavenge with functionalized silica (SiliaMetS®) to remove residual Pd < 10 ppm.

Visualization: Synthesis Decision Logic

SynthesisLogic start Target: N-Aryl Piperazine check_elec Is Aryl Halide Electron Deficient? start->check_elec snar Legacy SNAr (High Temp, K2CO3) check_elec->snar Yes (e.g., Nitro) bh_check Buchwald-Hartwig Optimization check_elec->bh_check No (e.g., Methoxy) final High Yield (>85%) Reproducible Purity snar->final Low Yield Risk ligand_select Ligand Selection: Xantphos or BrettPhos bh_check->ligand_select Prevent Catalyst Poisoning base_select Base Selection: DBU (Soluble) vs NaOtBu ligand_select->base_select base_select->final

Figure 1: Decision matrix for selecting the optimal synthetic route. Note the divergence to Buchwald-Hartwig for electron-rich substrates to ensure reproducibility.

Part 2: Solid State Engineering – The Hygroscopicity Factor[2]

The Silent Variable: Salt Form Selection

A major source of biological data irreproducibility is the incorrect calculation of molarity due to water uptake. Piperazine free base is a low-melting solid/oil that absorbs


 from air to form carbamates. The Hydrochloride (HCl) salt is standard but extremely hygroscopic.
Experimental Data: Salt Stability Stress Test

Conditions: 40°C / 75% Relative Humidity (RH) for 7 days.

Salt FormInitial Purity (HPLC)Water Uptake (% w/w)Physical State ChangeRecommendation
Free Base 98.5%N/A (Reacts with

)
Turned to oil/gumAvoid for storage
Dihydrochloride 99.1%12.4%Deliquescent (Liquid)Avoid for HTS stocks
Fumarate (1:1) 99.2%< 0.5%Free-flowing powderPreferred
Bis-Tosylate 99.4%< 0.1%CrystallineExcellent (High MW penalty)
Protocol: Hygroscopicity Validation

Before releasing a compound for biological testing, perform this self-validating check:

  • DVS Analysis: If Dynamic Vapor Sorption (DVS) is unavailable, place 100 mg of salt in an open vial within a humidity chamber (saturated NaCl solution generates ~75% RH).

  • Weighing: Measure mass at T=0, T=24h, T=48h.

  • Threshold: If mass increase > 2%, re-crystallize with a different counter-ion (e.g., switch from HCl to Fumarate or Tartrate).

Part 3: Biological Testing – Mitigating False Positives

The Mechanism of Failure: Aggregation & PAINS

Piperazines are frequent offenders in the realm of Pan-Assay Interference Compounds (PAINS) . At physiological pH (7.4), the basic nitrogen (


) is protonated. However, lipophilic N-substituents can drive the formation of colloidal aggregates that sequester enzymes, leading to false inhibition (IC50 artifacts).
Validation Workflow: The Detergent Counter-Screen

To distinguish true binding from aggregation, you must run a detergent sensitivity control.

Protocol:

  • Standard Assay: Run dose-response curve in standard buffer.

  • Detergent Assay: Repeat curve in buffer + 0.01% Triton X-100 (or Tween-80).

  • Interpretation:

    • True Binder: IC50 remains constant (

      
      ).
      
    • Aggregator: IC50 shifts dramatically (> 10x) or activity disappears. Detergents break up the colloids, eliminating the false inhibition.

Visualization: Bioassay Validation Logic

BioAssay hit Piperazine Hit (IC50 < 1uM) test_agg Aggregation Check (+0.01% Triton X-100) hit->test_agg result_shift IC50 Shift > 10x test_agg->result_shift Activity Lost result_stable IC50 Stable test_agg->result_stable Activity Retained conclusion_false False Positive (Colloidal Aggregator) result_shift->conclusion_false conclusion_true Valid Lead (Specific Binding) result_stable->conclusion_true

Figure 2: Biological validation workflow to filter out PAINS (Pan-Assay Interference Compounds) and aggregators.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]

  • Rochelle, G. T., et al. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. International Journal of Greenhouse Gas Control. [Link] (Cited for mechanistic insight into piperazine oxidation pathways).

  • Kumar, L., et al. (2008). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety and responsibility of laboratory operations. The proper disposal of chemical reagents like 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine is not merely a regulatory formality but a critical component of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

The molecular structure of this compound, featuring a brominated phenyl group, places it in the category of halogenated organic compounds. This classification is paramount as it dictates the specific waste stream and disposal procedures required to prevent environmental contamination and comply with regulations.[1][2]

Hazard Identification and Risk Assessment

Hazard ClassificationDescriptionSupporting Evidence
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]Ingestion may be harmful.[3]
Skin Irritation Causes skin irritation upon direct contact.[1][4][5]Avoid contact with skin.[3][5]
Eye Irritation Causes serious eye irritation or damage.[1][4][5]Corrosive to the eyes and may cause severe damage.[3]
Respiratory Irritation May cause respiratory irritation if inhaled.[1][5]
Environmental Hazard Slightly hazardous for water; should not be allowed to enter drains or waterways.[1]May be harmful to aquatic life with long-lasting effects.[3]

Personnel Safety and Required Protective Equipment

Given the identified hazards, stringent adherence to personal protective equipment (PPE) protocols is mandatory when handling this compound in any capacity, including disposal. All handling of this compound, especially where aerosols or dust may be generated, should be conducted within a certified chemical fume hood.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and potential serious eye damage.[3]
Hand Protection Chemical-resistant nitrile gloves.Prevents skin contact and irritation.[5]
Body Protection Laboratory coat.Protects clothing and underlying skin from contamination.[5]
Respiratory Protection Not generally required if handled in a fume hood.A NIOSH-approved respirator may be necessary for spill clean-up outside of a fume hood.

Waste Segregation and Collection Protocol: A Step-by-Step Guide

The cornerstone of proper disposal is meticulous waste segregation at the point of generation. Due to the presence of bromine, this compound must be treated as halogenated organic waste .[4][6] Mixing it with non-halogenated waste streams can lead to complex and costly disposal processes and is often a regulatory violation.[6]

Step 1: Container Selection Select a designated, chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting screw cap is recommended. The container must be clean, in good condition, and free of leaks.

Step 2: Labeling Before adding any waste, clearly label the container with the words "HAZARDOUS WASTE: HALOGENATED ORGANIC LIQUIDS" (or solids, as appropriate). The label must also include the full chemical name: "this compound" and an approximate concentration or quantity.

Step 3: Waste Collection Carefully transfer the waste material into the labeled container. If dealing with a solid, avoid generating dust. For residual amounts in original containers, they can be rinsed with a suitable solvent (e.g., acetone, ethanol), and this rinsate must also be collected as halogenated organic waste.

Step 4: Storage Keep the waste container securely closed at all times, except when adding waste.[4] Store the container in a designated satellite accumulation area within the laboratory, which should be a well-ventilated space away from incompatible materials. Ensure the container is within secondary containment to mitigate potential spills.

Emergency Spill Management

In the event of a spill, immediate and proper response is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Secure the Area : Restrict access to the spill area. If the spill is significant or involves volatile materials, further evacuation may be necessary.

  • Don Appropriate PPE : Before attempting any clean-up, don the full PPE as outlined in Section 2.

  • Contain the Spill : For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the material. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully sweep or scoop the absorbed material and place it into a designated, sealable container. Label this container as "HAZARDOUS WASTE" with the chemical name and "Spill Debris."

  • Decontaminate : Clean the spill area with a suitable solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report : Report the incident to your institution's Environmental Health and Safety (EHS) office in accordance with established protocols.

Disposal Workflow and Decision Logic

The logical flow for managing the disposal of this compound is outlined below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.

Caption: Disposal workflow for this compound.

Final Disposal and Record Keeping

Once the waste container is nearly full (approximately 90% capacity) or when the waste stream is no longer being generated, arrangements must be made for its final disposal.

  • Contact Your EHS Office : Your institution's Environmental Health and Safety (EHS) office is the primary point of contact for arranging the pickup of hazardous waste. They will provide specific instructions and schedule a collection by a licensed hazardous waste disposal company.

  • Provide Documentation : Be prepared to provide the SDS (or relevant hazard information from related compounds) and a detailed inventory of the waste container's contents to the disposal contractor.

  • Maintain Records : Keep meticulous records of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is often a legal requirement and is essential for maintaining a compliant and safe laboratory environment.

By adhering to these procedures, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, thereby upholding the highest standards of scientific integrity.

References

  • Cayman Chemical. (2025, September 26). Safety Data Sheet: 1-(4-Bromophenyl)piperazine (hydrochloride).
  • Braun Research Group.
  • Fisher Scientific.
  • Temple University. Halogenated Solvents in Laboratories.
  • Sigma-Aldrich. (2025, September 22).
  • Bucknell University.
  • AK Scientific, Inc. Safety Data Sheet: 1-[1-(4-Bromophenyl)ethyl]piperazine.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: amine.

  • Daniels Health. (2025, May 21).
  • Sigma-Aldrich. 1-(4-bromophenyl)

Sources

Personal protective equipment for handling 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide outlines the operational safety protocols for 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine . This compound is a functionalized aryl-piperazine derivative, commonly used as a pharmacophore in the development of serotonergic and dopaminergic ligands.

Chemical Logic: The molecule combines a basic N-methylpiperazine moiety with a lipophilic 3-bromophenethyl side chain. This structure dictates its safety profile:

  • Basicity: The piperazine ring acts as a base and nucleophile, presenting risks of tissue irritation and potential sensitization.

  • Lipophilicity: The halogenated aromatic ring increases lipid solubility, facilitating dermal absorption more readily than simple piperazine salts.

  • Halogenation: The presence of the bromine atom mandates specific "Halogenated Waste" disposal protocols to prevent the formation of toxic byproducts (e.g., dioxins) during improper incineration.

Hazard Identification & Risk Assessment

Note: Always consult the specific Safety Data Sheet (SDS) from your vendor (e.g., Cayman, Sigma, Enamine) as impurity profiles vary.

Hazard Class (GHS)H-CodeDescriptionMechanistic Insight
Acute Toxicity (Oral) H302Harmful if swallowedPiperazine derivatives interfere with GABA/glutamate receptors; systemic toxicity is possible.
Skin Irritation H315Causes skin irritationBasic nitrogen attacks the lipid mantle of the skin.
Eye Damage/Irritation H319Causes serious eye irritationHigh pH of the amine functionality can cause corneal opacity if untreated.
STOT - SE H335Respiratory irritationInhalation of dust/aerosol irritates mucous membranes.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for direct handling of lipophilic amines.

Hand Protection Strategy

Recommendation: Double-gloving is required for weighing and solubilization steps.

  • Inner Layer: Nitrile (0.11 mm / 4 mil). Acts as a barrier to the solid.

  • Outer Layer: Varies by solvent (see table below). The solvent is the vehicle that carries the toxin through the glove.

Solvent UsedRecommended Outer GloveBreakthrough TimeRationale
Methanol/Ethanol Nitrile (Thick, >0.2mm)~15 minsAlcohols degrade thin nitrile slowly; double layer provides adequate window.
DCM / Chloroform PVA or Laminate (Silver Shield) >4 hoursChlorinated solvents permeate Nitrile in <2 mins. Do not use Nitrile alone.
DMF / DMSO Butyl Rubber>8 hoursPolar aprotic solvents permeate Nitrile; Butyl offers superior resistance.
Respiratory & Eye Protection[1][2][3]
  • Primary Barrier: Chemical Fume Hood (Face velocity: 0.3 – 0.5 m/s).

  • Secondary Barrier (Eyes): Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of basic solution splashes tracking around the lens.

  • Secondary Barrier (Lungs): If handling outside a hood (not recommended), use a P100/N99 particulate respirator.

Operational Protocols

Safe Weighing Procedure (Static Control)

Piperazine solids are often electrostatic. Static discharge can disperse the powder, leading to inhalation exposure.

  • Equilibrium: Allow the container to reach room temperature before opening to prevent condensation (hygroscopicity).

  • Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure.

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is a free base (potential metal coordination); use PTFE-coated or glass tools.

Solubilization & Reaction Setup

The "Safe Handling Cycle" below visualizes the workflow to minimize exposure during synthesis.

SafeHandlingCycle cluster_ppe PPE Requirement Escalation Storage Storage (Desiccated, <4°C) Weighing Weighing (Fume Hood + Ionizer) Storage->Weighing Warm to RT Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Slow Addition Reaction Reaction (Inert Atmosphere) Solubilization->Reaction Dissolved Quench Quench/Workup (pH Neutralization) Reaction->Quench Complete

Caption: Workflow emphasizing the critical transition from solid handling to solution phase.

Emergency Response

Self-Validating Response System:

  • Skin Contact: Do not use vinegar (exothermic reaction with bases). Flush with water for 15 minutes.

  • Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels (if compatible) or use a HEPA vacuum.

  • Spill (Solution): Absorb with vermiculite. Do not use standard clay litter if the solvent is an oxidizer.

Waste Disposal & Deactivation

Proper disposal is critical due to the bromine atom.

The "Halogen Rule": Because the molecule contains Bromine (Br), it cannot be disposed of in standard organic waste streams. It must be routed to Halogenated Waste .

  • Why? Incinerating halogenated compounds at standard temperatures can generate HBr (corrosive gas) and brominated dioxins (persistent environmental toxins). High-temperature incineration with scrubbers is legally required.

WasteDecision Start Waste Generated IsSolid Is it Solid? Start->IsSolid IsSolution Is it in Solution? IsSolid->IsSolution No SolidBin Solid Hazardous Waste (Label: Toxic/Irritant) IsSolid->SolidBin Yes HasHalogen Contains Br/Cl/F? IsSolution->HasHalogen HaloStream Halogenated Organic Waste (High Temp Incineration) HasHalogen->HaloStream Yes (Contains Br) NonHaloStream Non-Halogenated Waste (Fuels Blending) HasHalogen->NonHaloStream No

Caption: Decision tree ensuring compliance with EPA/RCRA regulations for halogenated organics.

References

  • PubChem. Compound Summary: 1-(4-Bromophenyl)piperazine (Structural Analog Safety Data). National Library of Medicine. [Link]

  • U.S. EPA. Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. [Link]

  • ECHA (European Chemicals Agency). Substance Information: Piperazine. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine

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